Conduritol A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H32O6 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(6R,7R,9S,10S,11S,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol |
InChI |
InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10?,11?,12?,13?,14?,15-,16+,17-,18+,19-,20-/m1/s1 |
InChI Key |
HMPXQDVZEWENGB-KCMXNGMWSA-N |
Isomeric SMILES |
CC1CC[C@]2(C1C3[C@@]4(C5[C@]2(C[C@@]([C@]4([C@](C5O)(C(C)C)O)C)(O3)O)C)O)O |
Canonical SMILES |
CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to Conduritol A: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential as a hypoglycemic agent and a glycosidase inhibitor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its biological efficacy are also presented, alongside a summary of key quantitative data to support further research and development in this area.
Chemical Structure and Stereochemistry
This compound is a member of the conduritol family, which are cyclohex-5-ene-1,2,3,4-tetraols. There are ten possible stereoisomers of this core structure, with this compound being one of the naturally occurring forms.
The systematic IUPAC name for this compound is (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol . Its molecular formula is C₆H₁₀O₄, and it has a molecular weight of approximately 146.14 g/mol . The stereochemistry of the four hydroxyl groups on the cyclohexene (B86901) ring is crucial for its biological activity. In this compound, the hydroxyl groups at positions 2, 3, and 4 are in a trans, trans, and cis relationship, respectively, relative to the hydroxyl group at position 1.
The spatial arrangement of these hydroxyl groups allows for specific interactions with the active sites of enzymes, particularly glycosidases.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | [1] |
| CAS Number | 526-87-4 | [1] |
| Melting Point | 142-143 °C | |
| Appearance | Crystalline solid | [2] |
| Solubility | Soluble in water, methanol, and ethanol. | |
| Specific Rotation | [α]²⁰D = -168° (c 1.0, H₂O) | |
| ¹H NMR (D₂O) | δ (ppm): 6.01 (m, 2H, H-5, H-6), 4.28 (m, 1H, H-1), 4.10 (m, 1H, H-4), 3.82 (m, 1H, H-2), 3.65 (m, 1H, H-3) | |
| ¹³C NMR (D₂O) | δ (ppm): 131.5 (C-5), 129.8 (C-6), 74.2 (C-1), 72.8 (C-4), 71.5 (C-2), 70.1 (C-3) | |
| FT-IR (KBr, cm⁻¹) | 3350 (O-H stretch), 3010 (C-H stretch, sp²), 2920 (C-H stretch, sp³), 1650 (C=C stretch), 1080 (C-O stretch) | |
| Biological Activity | α-glucosidase inhibitor | [3] |
| IC₅₀ | ~140 µM (Saccharomyces cerevisiae α-glucosidase) |
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from readily available precursors like p-benzoquinone or D-galactose. A common strategy involves the stereoselective dihydroxylation of a protected cyclohexadiene derivative.
Experimental Protocol: Synthesis from p-Benzoquinone
This protocol outlines a general approach for the synthesis of this compound starting from p-benzoquinone.
Step 1: Diels-Alder Reaction
-
p-Benzoquinone is reacted with a suitable diene (e.g., furan (B31954) or anthracene) via a Diels-Alder reaction to form a bicyclic adduct. This step serves to protect one of the double bonds of the quinone.
Step 2: Reduction
-
The carbonyl groups of the adduct are reduced to hydroxyl groups using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
Step 3: Stereoselective Dihydroxylation
-
The remaining double bond is dihydroxylated using an oxidizing agent like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). The stereochemistry of this step is critical and is often directed by the existing stereocenters in the molecule.
Step 4: Deprotection
-
The protecting diene is removed, typically through a retro-Diels-Alder reaction, which can be induced by heat or other specific conditions, to yield this compound.
Biological Activity and Mechanism of Action
This compound is recognized for its inhibitory activity against α-glucosidases, enzymes that are crucial for the breakdown of complex carbohydrates into glucose in the small intestine.[3] By inhibiting these enzymes, this compound can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia. This makes it a compound of interest for the development of therapeutic agents for type 2 diabetes.
The inhibitory effect of this compound is attributed to its structural similarity to the natural substrates of α-glucosidases. This allows it to bind to the active site of the enzyme, preventing the binding and subsequent hydrolysis of dietary carbohydrates.
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a method for evaluating the α-glucosidase inhibitory activity of this compound.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare solutions of α-glucosidase, pNPG, this compound, and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of the α-glucosidase solution to each well.
-
Add 50 µL of varying concentrations of this compound or acarbose to the respective wells. A control well should contain 50 µL of phosphate buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The amount of p-nitrophenol produced is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound and acarbose.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and significant biological activity as an α-glucosidase inhibitor. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore its therapeutic potential. Future studies may focus on optimizing its synthesis, elucidating its precise mechanism of action on various glycosidases, and evaluating its efficacy and safety in preclinical and clinical settings.
References
Conduritol A: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring cyclitol, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. Quantitative data from key studies are summarized for comparative analysis. Furthermore, this document elucidates the current understanding of the biosynthetic pathway of conduritols in plants, offering a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, chemically known as (1S,2S,3R,6R)-cyclohex-4-ene-1,2,3,6-tetrol, is a member of the conduritol family of inositol (B14025) isomers. These compounds are of considerable interest due to their biological activities, which include glycosidase inhibition and potential as scaffolds for the synthesis of novel therapeutic agents. Understanding the natural sourcing and efficient isolation of this compound is a critical first step in harnessing its full potential. This guide aims to consolidate the available scientific literature into a practical resource for professionals in the field.
Natural Sources of this compound
This compound has been identified and isolated from several plant species. The two most prominent and well-documented sources are:
-
Marsdenia condurango (Reichb.f.) : Also known by its synonym Ruehssia cundurango, the bark of this South American vine is a primary source of this compound.
-
Gymnema sylvestre (Retz.) R.Br. ex Sm. : The stems and leaves of this woody climbing shrub, native to tropical forests of India, Africa, and Australia, are also known to contain this compound.[1]
While both are established sources, the concentration and ease of extraction can vary depending on geographical location, season of harvest, and the specific plant part used.
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed experimental protocols derived from published literature.
Isolation from Gymnema sylvestre (Leaves)
A detailed method for the isolation of this compound from the dried leaves of Gymnema sylvestre has been reported, yielding approximately 1.73 g of crystalline product from 100 g of dried leaves.
-
Extraction:
-
Homogenize 100 g of dried Gymnema sylvestre leaves in 30% ethanol (B145695).
-
Distill the resulting extract to remove the ethanol.
-
Adjust the pH of the residual aqueous solution to 2.0 with 1 N HCl to precipitate gymnemic acid.
-
Remove the precipitate by centrifugation at 3000 x g for 15 minutes.
-
Neutralize the supernatant with 1 N NaOH.
-
-
Deionization:
-
Pass the neutralized supernatant through an ion-exchange column (6 x 50 cm) packed with both anionic (Dowex-1, Cl- form) and cationic (Dowex-50, H+ form) resins.
-
-
Initial Purification:
-
Pass the deionized solution through an active carbon column (4 x 60 cm).
-
Elute with 3.5 liters of water.
-
Evaporate the eluate to dryness under reduced pressure.
-
-
Alumina (B75360) Column Chromatography:
-
Dissolve the residue in n-propanol.
-
Apply the solution to an active alumina column (3.5 x 50 cm, activated alumina 200).
-
Elute with 1.5 liters of n-propanol.
-
-
Crystallization:
-
Concentrate the eluate under reduced pressure.
-
Add 10 volumes of absolute alcohol to induce precipitation.
-
Dry the resulting precipitate in vacuo to yield white crystals of this compound.
-
-
Purity Analysis:
-
The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC) using an Asahipack NH2-50 column (4.6 x 250 mm, 5 µm) with a mobile phase of acetonitrile-water (75:25) and a Refractive Index (RI) detector.
-
Caption: Workflow for the isolation of this compound from Gymnema sylvestre leaves.
Isolation from Marsdenia condurango (Bark)
While specific, detailed protocols for the isolation of this compound from Marsdenia condurango bark are less explicitly documented in readily available literature, the general approach involves ethanolic extraction followed by chromatographic purification. The following is a generalized protocol based on standard phytochemical isolation techniques for polar compounds from plant bark.
-
Preparation of Plant Material:
-
Obtain dried bark of Marsdenia condurango.
-
Grind the bark into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Perform a Soxhlet extraction or maceration of the powdered bark with ethanol or a hydroethanolic mixture (e.g., 70% ethanol) for several hours.
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning (Optional):
-
To remove non-polar compounds, the crude extract can be suspended in water and partitioned against a non-polar solvent like hexane (B92381) or dichloromethane. The aqueous layer, containing the more polar this compound, is retained.
-
-
Column Chromatography:
-
Subject the crude or partitioned extract to column chromatography using a stationary phase suitable for polar compounds, such as silica (B1680970) gel or a reversed-phase C18 material.
-
Elute with a gradient solvent system, starting with a less polar solvent and gradually increasing the polarity. For silica gel, a gradient of chloroform-methanol or ethyl acetate-methanol is often effective. For reversed-phase, a water-methanol or water-acetonitrile gradient would be appropriate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., potassium permanganate (B83412) stain, which is effective for polyols).
-
-
Purification and Crystallization:
-
Combine fractions containing this compound (identified by comparison with a standard or by spectroscopic methods).
-
Further purify the combined fractions by repeated column chromatography or by preparative HPLC if necessary.
-
Induce crystallization from a suitable solvent system (e.g., ethanol-water or methanol-diethyl ether) to obtain pure this compound.
-
References
The Biosynthesis of Conduritol A in Plants: A Technical Guide for Researchers
Abstract
Conduritol A, a naturally occurring cyclitol, has garnered significant interest within the scientific community due to its potential therapeutic applications. As a member of the conduritol family, it is structurally related to inositols and is found in various plant species, including Gymnema sylvestre and Marsdenia tomentosa.[1] This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants. While the complete pathway has not been fully elucidated in any single plant species, this document consolidates existing knowledge on cyclitol biosynthesis to propose a putative pathway for this compound formation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core biosynthetic steps, key enzymes, and relevant experimental methodologies. All quantitative data is presented in structured tables, and complex pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this intricate biochemical process.
Introduction
Conduritols are a class of polyhydroxylated cyclohexene (B86901) derivatives, with this compound being a specific stereoisomer. These compounds are of significant interest due to their biological activities, which include potential hypoglycemic effects.[2][3] Understanding the biosynthetic origins of this compound in plants is crucial for its potential biotechnological production and for the development of novel therapeutics. This guide will detail the known and proposed enzymatic steps involved in the synthesis of this compound, starting from primary metabolism.
The Core Biosynthetic Pathway of Cyclitols
The biosynthesis of this compound is believed to follow the general pathway of cyclitol formation in plants, which originates from glucose metabolism. The central precursor for most cyclitols, including the conduritols, is myo-inositol. The initial steps leading to the formation of myo-inositol are well-characterized.
From Glucose-6-Phosphate to myo-Inositol
The synthesis of myo-inositol from glucose-6-phosphate is a two-step process catalyzed by two key enzymes:
-
1D-myo-Inositol-3-Phosphate Synthase (MIPS): This enzyme catalyzes the conversion of D-glucose-6-phosphate to 1D-myo-inositol-3-phosphate. This is a critical and often rate-limiting step in the pathway.[2][4][5]
-
myo-Inositol Monophosphatase (IMP): This enzyme subsequently dephosphorylates 1D-myo-inositol-3-phosphate to yield free myo-inositol.[1][6][7]
Putative Pathway from myo-Inositol to this compound
The conversion of myo-inositol to this compound is less understood and is proposed to involve a series of epimerization and dehydrogenation reactions. While the specific enzymes have not yet been identified for this pathway, it is hypothesized to proceed through intermediates such as scyllo-inositol. The proposed steps are:
-
Epimerization: myo-Inositol may be converted to other inositol (B14025) isomers, such as scyllo-inositol, by the action of inositol epimerases.
-
Dehydrogenation: A dehydrogenase enzyme would then introduce a double bond into the cyclitol ring, leading to the formation of this compound. This step likely requires a cofactor such as NAD⁺.
Quantitative Data
Quantitative data for the biosynthesis of this compound is scarce. However, kinetic parameters for the well-characterized initial enzymes of the cyclitol pathway have been reported from various plant sources.
| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| MIPS | Arabidopsis thaliana | D-Glucose-6-Phosphate | 730 | 13.8 | (Johnson & Sussex, 1995) |
| IMP | Tomato (Lycopersicon esculentum) | myo-Inositol-1-Phosphate | 30 | 120 | (Gillaspy et al., 1995) |
Note: The kinetic data presented are from specific studies and may vary depending on the plant species, tissue, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are adaptable for the characterization of the putative enzymes involved.
Enzyme Extraction and Purification
A general workflow for the extraction and purification of enzymes from plant tissues is outlined below.
Protocol:
-
Homogenization: Harvest fresh plant tissue and immediately grind it in a pre-chilled mortar and pestle with liquid nitrogen to a fine powder.
-
Extraction: Resuspend the powdered tissue in an appropriate extraction buffer (e.g., Tris-HCl or phosphate (B84403) buffer) containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cell debris. The supernatant contains the crude protein extract.
-
Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude extract to precipitate proteins. Collect the protein fraction that precipitates at a specific saturation range.
-
Dialysis: Resuspend the protein pellet in a minimal volume of buffer and dialyze against the same buffer to remove excess salt.
-
Chromatography: Purify the target enzyme using a series of column chromatography steps. This may include ion-exchange, size-exclusion, and affinity chromatography.
Enzyme Activity Assays
4.2.1. MIPS Activity Assay
The activity of MIPS can be determined by measuring the amount of inorganic phosphate released from the product, 1D-myo-inositol-3-phosphate, after treatment with a phosphatase.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), NAD⁺, D-glucose-6-phosphate, and the enzyme extract.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.
-
Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Phosphate Release: Add a phosphatase (e.g., alkaline phosphatase) to hydrolyze the phosphate from 1D-myo-inositol-3-phosphate.
-
Quantification: Measure the released inorganic phosphate using a colorimetric method, such as the molybdate (B1676688) assay.
4.2.2. Inositol Dehydrogenase Activity Assay
The activity of a putative inositol dehydrogenase can be monitored by measuring the change in absorbance due to the reduction of NAD⁺ to NADH.[8][9][10]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., glycine-NaOH), NAD⁺, and the substrate (myo-inositol or a putative intermediate).
-
Initiation: Start the reaction by adding the enzyme extract.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and confirm biosynthetic pathways.[1][2][11]
Protocol:
-
Precursor Administration: Feed plants or plant cell cultures with a stable isotope-labeled precursor, such as ¹³C-glucose or ¹³C-myo-inositol.
-
Incubation: Allow the plant material to metabolize the labeled precursor for a defined period.
-
Metabolite Extraction: Harvest the tissue and perform a metabolite extraction.
-
Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS or GC-MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotopic label into this compound and its proposed intermediates.
Heterologous Expression and Functional Characterization of Candidate Genes
Genes encoding putative enzymes in the this compound pathway can be expressed in a heterologous host for functional characterization.[12][13][14][15]
Protocol:
-
Gene Cloning: Isolate the candidate gene from the plant of interest and clone it into an appropriate expression vector.
-
Transformation: Transform a suitable host organism (e.g., E. coli or yeast) with the expression vector.
-
Protein Expression: Induce the expression of the recombinant protein.
-
Purification: Purify the recombinant protein using affinity chromatography (e.g., His-tag purification).
-
Enzyme Assay: Perform in vitro enzyme assays with the purified protein and the proposed substrate to confirm its catalytic activity.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is an area of active research with significant potential for biotechnological applications. While the initial steps of the pathway leading to myo-inositol are well-established, the subsequent enzymatic conversions to this compound remain to be definitively characterized. The proposed pathway involving inositol epimerases and dehydrogenases provides a strong hypothetical framework for future investigations. The experimental protocols detailed in this guide offer a robust toolkit for researchers to identify and characterize the missing enzymes in this pathway. Future work should focus on the identification of candidate genes from this compound-producing plants, followed by their functional characterization using heterologous expression systems. The elucidation of the complete biosynthetic pathway will not only advance our fundamental understanding of plant metabolism but also pave the way for the sustainable production of this valuable bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation [frontiersin.org]
- 3. The inositol oxygenase gene family of Arabidopsis is involved in the biosynthesis of nucleotide sugar precursors for cell-wall matrix polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiological, Biochemical, and Structural Bioinformatic Analysis of the Multiple Inositol Dehydrogenases from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myo-Inositol Biosynthesis Genes in Arabidopsis: Differential Patterns of Gene Expression and Role in Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. Enzyme Activity Measurement for Inositol 2-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. An enzymatic cycling method for the measurement of myo-inositol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Physical and chemical properties of Conduritol A
For Researchers, Scientists, and Drug Development Professionals
Conduritol A, a naturally occurring polyhydroxylated cycloalkene, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis and isolation, and its role as an inhibitor of specific enzymes.
Core Physical and Chemical Properties
This compound is a white to off-white solid powder.[1] Its fundamental properties are summarized in the table below, providing a clear comparison of its key characteristics.
| Property | Value | Source |
| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | [2] |
| Molecular Formula | C₆H₁₀O₄ | [2][3][4][5] |
| Molecular Weight | 146.14 g/mol | [2][4][5] |
| CAS Number | 526-87-4 | [2][6] |
| Melting Point | 142-143°C | [3] |
| Solubility | Soluble in water, ethanol, methanol (B129727), DMSO, and pyridine. | [3][7] |
| Appearance | White to off-white solid powder | [1] |
Biological Activity and Signaling Pathway Inhibition
This compound is recognized for its role as a metabolite and its inhibitory effects on certain enzymes.[2] It has demonstrated hypoglycemic effects and the ability to regulate blood lipid metabolism, scavenge free radicals, and enhance antioxidant capacity.[7][8]
One of the key mechanisms of action for this compound is the inhibition of α-glucosidase. This enzyme is involved in the breakdown of complex carbohydrates into glucose. By inhibiting α-glucosidase, this compound can slow down the absorption of glucose in the intestine, thereby helping to manage blood sugar levels. This makes it a compound of interest for research into diabetes and related metabolic disorders. Furthermore, this compound has been shown to inhibit lens aldose reductase, an enzyme implicated in the development of diabetic cataracts.[7][9][10]
Experimental Protocols
Synthesis of Conduritol Derivatives (General Procedure)
A general method for the synthesis of conduritol derivatives involves the deprotection of an acetonide precursor.[11]
-
Dissolve the corresponding acetonide (0.21 mmol) in methanol (1 mL).
-
Add Dowex 50 resin (200 mg) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Filter off the resin.
-
Concentrate the filtrate to yield the deprotected conduritol.
-
Purify the crude residue using flash column chromatography with ethyl acetate (B1210297) containing 10% methanol.[11]
Isolation of this compound from Gymnema sylvestre
This compound can be isolated from natural sources such as the dried leaves of Gymnema sylvestre.[12]
-
Homogenize the dried leaves of Gymnema sylvestre in 30% ethanol.
-
Distill the resulting extract to remove the ethanol.
-
Adjust the pH of the residual aqueous solution to 2.0 with 1 N HCl to precipitate gymnemic acid.
-
Remove the solid precipitate by centrifugation.
-
Neutralize the supernatant with 1 N sodium hydroxide.
-
Deionize the neutralized solution by passing it through an ion-exchange column (e.g., Dowex-I, Cl⁻ form, and Dowex-50, H⁺ form).
-
The deionized solution contains this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. scbt.com [scbt.com]
- 6. Conduritol - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Stereoisomers of Conduritol A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of Conduritol A and its isomers. It includes a detailed analysis of their synthesis, biological activities with a focus on enzyme inhibition, and relevant experimental protocols. The information is presented to facilitate further research and development in the fields of carbohydrate chemistry, enzymology, and drug discovery.
Introduction to Conduritols
Conduritols are a group of naturally occurring and synthetic cyclohexenetetrols, which are polyhydroxylated cycloalkanes. The conduritol family consists of ten possible stereoisomers, which include two meso compounds and four pairs of enantiomers, designated as this compound, B, C, D, E, and F. Among these, only this compound and Conduritol F have been isolated from natural sources. The stereochemical arrangement of the four hydroxyl groups on the cyclohexene (B86901) ring dictates the specific properties and biological activities of each isomer, making their stereoselective synthesis and characterization a significant area of research. Their structural similarity to the oxocarbenium ion transition state of glycoside hydrolysis makes them effective inhibitors of glycosidases, enzymes crucial in various biological processes. This inhibitory activity has positioned conduritols and their derivatives as valuable tools for studying carbohydrate metabolism and as potential therapeutic agents.
Stereochemistry of this compound and its Isomers
The core structure of conduritol is a cyclohex-5-ene-1,2,3,4-tetrol. The spatial arrangement of the four hydroxyl groups relative to the plane of the ring gives rise to the different stereoisomers. This compound is characterized by a specific stereochemical configuration of these hydroxyl groups. The relationship between the different conduritol isomers is depicted below, highlighting the stereochemical variations.
Caption: Relationship between this compound and its stereoisomers.
Quantitative Data of Conduritol Isomers
The distinct stereochemistry of each conduritol isomer results in different physical properties and biological activities. The following tables summarize key quantitative data for various conduritol isomers.
Table 1: Physical Properties of Selected Conduritol Isomers
| Isomer | IUPAC Name | Melting Point (°C) | Specific Optical Rotation [α]D |
| This compound | (1S,2R,3S,4R)-cyclohex-5-ene-1,2,3,4-tetrol | 145 | Data not available |
| (-)-Conduritol C | (1S,2S,3R,4R)-cyclohex-5-ene-1,2,3,4-tetrol | Data not available | Data not available |
| (+)-Conduritol F | (1R,2R,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | Data not available | Data not available |
| Conduritol B Epoxide | 1,2-anhydro-myo-inositol | Data not available | Data not available |
Table 2: Glycosidase Inhibitory Activity of Selected Conduritol Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| (+)-Conduritol F | Type I α-glucosidase | 86.1[1] | Competitive |
| Conduritol B Epoxide | β-glucosidase | 1 - 9 | Irreversible |
| Conduritol B Epoxide | α-glucosidase | ~100 | Irreversible |
| Bromo-conduritol-B | α-glucosidase | Strong inhibitor | Not specified |
| Bromo-conduritol-C | α-glucosidase | Moderate inhibitor | Not specified |
Experimental Protocols
Synthesis of this compound
A stereospecific synthesis of this compound can be achieved from cyclohexa-1,4-diene. The following protocol is a summarized workflow based on established synthetic strategies.[2]
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Hydroxylation of Cyclohexa-1,4-diene:
-
Dissolve cyclohexa-1,4-diene in a suitable solvent system (e.g., acetone-water).
-
Cool the solution to 0°C.
-
Slowly add a solution of potassium permanganate (B83412) (KMnO4) while maintaining the temperature.
-
Stir the reaction mixture until the purple color of the permanganate disappears.
-
Filter the manganese dioxide precipitate and concentrate the filtrate to obtain the diol intermediate.
-
-
Photo-oxygenation:
-
Dissolve the diol intermediate in a solvent like methanol (B129727) containing a photosensitizer (e.g., Rose Bengal).
-
Irradiate the solution with a suitable light source (e.g., a tungsten lamp) while bubbling oxygen through the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure to obtain the crude endoperoxide.
-
-
Ring Opening to this compound:
-
The specific conditions for the ring-opening of the endoperoxide to yield this compound can vary and may involve reduction or acid/base-catalyzed hydrolysis. A common method involves treatment with a reducing agent like thiourea (B124793) or sodium sulfite.
-
Purify the final product by recrystallization or column chromatography.
-
α-Glucosidase Inhibition Assay
The following is a detailed protocol for determining the α-glucosidase inhibitory activity of conduritol isomers using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[3][4]
Caption: Experimental workflow for the α-glucosidase inhibition assay.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL in 0.1 M phosphate (B84403) buffer, pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 0.375 mM in 0.1 M phosphate buffer, pH 6.8)
-
Test compounds (conduritol isomers) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
0.1 M Phosphate buffer (pH 6.8)
-
0.1 M Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add 20 µL of the α-glucosidase solution to each well.
-
Add 20 µL of the test compound solution at different concentrations to the respective wells. For the control, add 20 µL of the solvent used to dissolve the test compounds.
-
Incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.
-
After a further incubation period (e.g., 30 minutes) at 37°C, terminate the reaction by adding 80 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action: Glycosidase Inhibition
Conduritol derivatives, particularly epoxides like Conduritol B epoxide, are potent mechanism-based inhibitors of glycosidases. They function as "suicide substrates" by covalently modifying the active site of the enzyme, leading to irreversible inactivation.
Caption: Mechanism of irreversible inhibition of Glucocerebrosidase (GCase) by Conduritol B Epoxide (CBE).
The epoxide ring of Conduritol B epoxide mimics the transition state of the natural substrate. Once in the active site of a retaining β-glucosidase like glucocerebrosidase (GCase), a catalytic glutamate (B1630785) residue performs a nucleophilic attack on one of the epoxide carbons. This results in the opening of the epoxide ring and the formation of a stable covalent ester bond between the inhibitor and the enzyme, leading to its irreversible inactivation. This mechanism has been confirmed by X-ray crystallography of the GCase-CBE complex.
Conclusion
The stereoisomers of this compound represent a fascinating class of molecules with significant potential in biochemical research and drug development. Their stereochemistry is the primary determinant of their biological activity, particularly as potent and often selective inhibitors of glycosidases. This guide has provided a foundational understanding of their structure, properties, synthesis, and mechanism of action. The detailed experimental protocols are intended to empower researchers to further investigate these compounds and unlock their full therapeutic and scientific potential. Future research will likely focus on the development of novel conduritol derivatives with enhanced specificity and efficacy for various therapeutic targets.
References
The Biological Activity of Conduritol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a polyhydroxylated cyclohexene, is a naturally occurring cyclitol first isolated from the bark of the vine Marsdenia condurango.[1] As a member of the conduritol family, it and its derivatives have garnered significant interest within the scientific community for their potent biological activities, primarily as inhibitors of glycosidases. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.
Mechanism of Action
The primary biological activity of this compound and its analogues, such as Conduritol B epoxide (CBE), stems from their ability to act as mechanism-based irreversible inhibitors of glycosidases.[2] These enzymes play crucial roles in a variety of biological processes, including carbohydrate metabolism, glycoprotein (B1211001) processing, and lysosomal function.
The inhibitory action of conduritol derivatives, particularly the epoxides, involves the formation of a covalent bond with the catalytic nucleophile in the active site of the glycosidase.[2] This covalent modification leads to the irreversible inactivation of the enzyme. The specificity of these inhibitors can vary, with some targeting α-glucosidases, β-glucosidases, or both.[3] For instance, Conduritol B epoxide is a well-characterized irreversible inhibitor of the lysosomal β-glucosidase, glucocerebrosidase (GBA), and is used to create cellular and animal models of Gaucher disease.[4]
Quantitative Inhibitory Data
The efficacy of this compound derivatives as glycosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes key quantitative data for some conduritol derivatives.
| Compound | Enzyme | Source | Inhibition Type | Ki | IC50 | Reference |
| Conduritol Aziridine | β-glucosidase | Alcaligenes faecalis | Irreversible | 3.0 mM | - | [3] |
| Conduritol Aziridine | α-glucosidase | Yeast | Irreversible | 9.5 mM | - | [3] |
| Conduritol B Epoxide | Glucocerebrosidase (GBA) | Human | Irreversible | - | Varies by cell type and exposure time | [4][5] |
| This compound | Aldose Reductase | Rat Lens | - | - | Effective at 10 mg/kg/day in vivo | [6] |
| This compound | Intestinal Glucose Absorption | Rat | - | - | 0.2 mg/ml in vitro | [7] |
Biological and Therapeutic Potential
The ability of this compound and its derivatives to inhibit glycosidases and other enzymes translates to a range of biological effects and potential therapeutic applications:
-
Antidiabetic Effects: this compound has been shown to inhibit intestinal glucose absorption and suppress blood glucose levels in a dose-dependent manner.[7] It also inhibits aldose reductase, an enzyme implicated in the development of diabetic cataracts.[6] Studies in streptozotocin-treated rats demonstrated that administration of this compound markedly prevented the formation of diabetic cataracts.[6]
-
Antiviral Activity: The inhibition of host glycosidases is a known strategy to disrupt the life cycle of certain viruses that rely on host cell machinery for glycoprotein folding and processing.
-
Gaucher Disease Models: Conduritol B epoxide is widely used in research to create models of Gaucher disease, a lysosomal storage disorder caused by a deficiency in glucocerebrosidase.[4]
-
Cancer Research: Analogues of conduritol have been synthesized and evaluated for their anticancer activity, providing insights into the structure-activity relationships of related natural products.[8]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of a compound like this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer (e.g., 0.5 U/mL).
-
Prepare various concentrations of the test compound and the positive control (acarbose) in the buffer.
-
In a 96-well plate, add 50 µL of the test compound solution or control to each well.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 15-20 minutes.[9]
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.
-
Incubate the plate at 37°C for 15 minutes.[10]
-
Terminate the reaction by adding 50 µL of Na2CO3 solution (e.g., 0.2 M).[11]
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the test compound concentration.
Signaling Pathways and Experimental Workflows
Mechanism of Glycosidase Inhibition by Conduritol Epoxide
Caption: Irreversible inhibition of a glycosidase by a conduritol epoxide derivative.
Experimental Workflow for Evaluating Glycosidase Inhibitors
Caption: A generalized workflow for the discovery and characterization of glycosidase inhibitors.
Conclusion
This compound and its derivatives represent a valuable class of compounds for studying the function of glycosidases and for the development of potential therapeutic agents. Their well-defined mechanism of action as irreversible inhibitors, coupled with their diverse biological effects, makes them important tools in chemical biology and drug discovery. Further research into the synthesis of novel conduritol analogues and a deeper understanding of their interactions with specific glycosidases will continue to fuel advancements in this field.
References
- 1. Synthesis and biological evaluation of conduritol and conduramine analogs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Conduritol aziridine: a new mechanism-based glucosidase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of aromatic analogues of conduritol F, L-chiro-inositol, and dihydroconduritol F structurally related to the amaryllidaceae anticancer constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3.6. α-Glucosidase Inhibiting Assay [bio-protocol.org]
- 11. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Conduritol A and its Derivatives: A Technical Guide to their Role in Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring cyclitol, and its synthetic derivatives, represent a significant class of molecules that have been instrumental in advancing our understanding of carbohydrate metabolism. These compounds, particularly the epoxide derivatives such as Conduritol B Epoxide (CBE), are potent and specific inhibitors of various glycosidases. Their mechanism-based, often irreversible, inhibition of these enzymes has made them invaluable tools for elucidating the roles of glycosidases in complex biological processes, including glycoprotein (B1211001) folding and quality control in the endoplasmic reticulum, and sphingolipid catabolism. Furthermore, the ability of CBE to induce a phenotype mimicking Gaucher disease in cell and animal models has established it as a cornerstone in the research and development of therapeutics for this lysosomal storage disorder. This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their synthesis, mechanism of action, quantitative inhibitory data, and detailed experimental protocols for their application in studying carbohydrate metabolism.
Introduction
Carbohydrate metabolism encompasses a series of essential biochemical processes responsible for the synthesis, breakdown, and interconversion of carbohydrates. A key class of enzymes in these pathways are glycosidases, which catalyze the hydrolysis of glycosidic bonds. The dysregulation of glycosidase activity is implicated in a range of pathologies, including diabetes, viral infections, and lysosomal storage diseases.
Conduritols are a group of naturally occurring and synthetic cyclohexenetetrols. This compound, first isolated from the vine Marsdenia condurango, has demonstrated hypoglycemic properties and the ability to inhibit aldose reductase.[1][2] However, it is the epoxide derivatives, most notably Conduritol B Epoxide (CBE), that have garnered significant attention as highly specific, mechanism-based irreversible inhibitors of retaining β-glucosidases.[3][4] This property has made CBE an indispensable tool for studying Gaucher disease, a genetic disorder caused by a deficiency in the lysosomal enzyme glucocerebrosidase (GBA1), which is a β-glucosidase responsible for the breakdown of glucosylceramide.[5][6][7]
This guide will delve into the technical aspects of this compound and its derivatives, providing researchers with the necessary information to effectively utilize these compounds in their studies of carbohydrate metabolism and related diseases.
Chemical Synthesis
The synthesis of this compound and its derivatives has been approached through various routes, often utilizing readily available starting materials like p-benzoquinone.
Synthesis of this compound from p-Benzoquinone
A common strategy for the stereoselective synthesis of this compound involves the Diels-Alder reaction of p-benzoquinone with a suitable diene, followed by a series of reduction and deprotection steps.[2][8] While various protecting groups can be employed, the general scheme provides a reliable pathway to obtain this compound.
Experimental Protocol: Synthesis of this compound
-
Diels-Alder Reaction: p-Benzoquinone is reacted with a protected diene (e.g., 9-[(benzyloxy)methoxy]-anthracene) in an appropriate solvent to form the corresponding adduct.
-
Reduction: The carbonyl groups of the adduct are reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).
-
Hydroxylation/Epoxidation: The double bond is then functionalized, for instance, through dihydroxylation using osmium tetroxide or epoxidation with a peroxy acid like m-chloroperbenzoic acid (m-CPBA), followed by ring-opening.[9][10]
-
Deprotection: The protecting groups are removed under appropriate conditions to yield this compound.[8]
Synthesis of Conduritol B Epoxide (CBE)
CBE is typically synthesized from a conduritol precursor. The epoxidation of the double bond is a key step in its preparation.
Experimental Protocol: Synthesis of Conduritol B Epoxide
-
Starting Material: A suitable conduritol isomer, often derived from a multi-step synthesis, is used as the starting material.
-
Epoxidation: The cyclohexene (B86901) double bond is epoxidized using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The stereochemistry of the resulting epoxide is dependent on the starting conduritol isomer and the reaction conditions.[11]
-
Purification: The resulting Conduritol B Epoxide is purified using chromatographic techniques.
Mechanism of Action: Glycosidase Inhibition
Conduritol derivatives, particularly the epoxides, are mechanism-based irreversible inhibitors of retaining glycosidases.[12] The mechanism involves the enzyme's own catalytic machinery to activate the inhibitor, leading to the formation of a covalent bond with an active site residue.
For retaining β-glucosidases, the proposed mechanism is as follows:
-
Binding: The conduritol epoxide enters the active site of the enzyme.
-
Protonation: A catalytic glutamic acid residue in the enzyme's active site protonates the epoxide oxygen, facilitating ring-opening.
-
Nucleophilic Attack: A second catalytic residue, the nucleophile (also typically a glutamate (B1630785) or aspartate), attacks one of the epoxide carbons.
-
Covalent Adduct Formation: This attack results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, rendering the enzyme inactive.[3]
This irreversible inhibition is highly specific, allowing for the targeted inactivation of particular glycosidases.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of conduritol derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). As CBE is an irreversible inhibitor, its apparent IC₅₀ is time-dependent.[3] The following table summarizes key inhibitory data for Conduritol B Epoxide against various glycosidases.
| Enzyme | Inhibitor | IC₅₀ / Kᵢ | Cell/System | Notes |
| β-Glucosidase (GBA1) | Conduritol B Epoxide | IC₅₀: 4.28 - 9.49 µM[4] | Purified Enzyme | Primary target, used in Gaucher disease models. |
| α-Glucosidase | Conduritol B Epoxide | IC₅₀: ~100 µM[4] | Purified Enzyme | Significantly lower potency compared to β-glucosidase. |
| Glucocerebrosidase 2 (GBA2) | Conduritol B Epoxide | IC₅₀: >10 µM[4] | Purified Enzyme | A major off-target at higher concentrations. |
| β-Glucuronidase (GUSB) | Conduritol B Epoxide | IC₅₀: >10 µM[4] | Purified Enzyme | Potential off-target at higher concentrations. |
| Human Fibroblast GBA1 | Conduritol B Epoxide | IC₅₀: 0.331 µM (Enzymatic Assay)[8] | Cultured Cells | Potent inhibition in a cellular context. |
| Human Fibroblast GBA2 | Conduritol B Epoxide | IC₅₀: 272 µM (Enzymatic Assay)[8] | Cultured Cells | Demonstrates selectivity for GBA1 over GBA2 in cells. |
Role in Carbohydrate Metabolism and Signaling Pathways
This compound and its derivatives impact several critical pathways in carbohydrate metabolism.
N-linked Glycoprotein Processing and ER Quality Control
In the endoplasmic reticulum (ER), newly synthesized glycoproteins undergo a complex series of modifications to ensure proper folding. This process, known as the calnexin/calreticulin cycle, involves the sequential trimming of glucose residues from the N-linked glycan precursor (Glc₃Man₉GlcNAc₂) by glucosidases I and II.[11][13] Inhibition of these enzymes by conduritol derivatives can disrupt this cycle, leading to the accumulation of misfolded glycoproteins and activation of the ER-associated degradation (ERAD) pathway.[4][5][6]
Sphingolipid Metabolism and Gaucher Disease
Sphingolipids are a class of lipids that play crucial roles in signal transduction and as structural components of cell membranes. The catabolism of glucosylceramide (GlcCer) to ceramide and glucose is catalyzed by the lysosomal enzyme glucocerebrosidase (GBA1). In Gaucher disease, a deficiency in GBA1 leads to the accumulation of GlcCer in lysosomes, particularly in macrophages. Conduritol B Epoxide (CBE) irreversibly inhibits GBA1, thereby mimicking the biochemical defect of Gaucher disease and providing a valuable model for studying its pathophysiology.[15][16][17][18][19][20]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving conduritol derivatives.
In Vitro Glycosidase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of conduritol derivatives against a target glycosidase using a fluorogenic substrate.
Materials:
-
Purified glycosidase enzyme
-
Conduritol derivative (e.g., Conduritol B Epoxide)
-
4-Methylumbelliferyl (4-MU) conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside for β-glucosidase)
-
Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.4)
-
Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the conduritol derivative in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.
-
Enzyme Preparation: Dilute the purified enzyme in assay buffer to a working concentration.
-
Reaction Setup:
-
To each well of the 96-well plate, add 20 µL of the conduritol derivative dilution (or vehicle control).
-
Add 20 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition: Add 20 µL of the 4-MU substrate solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding 200 µL of the stop solution to each well.
-
Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Induction of a Gaucher Disease Mouse Model with CBE
This protocol outlines a general procedure for inducing a Gaucher-like phenotype in mice.
Materials:
-
Conduritol B Epoxide (CBE)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6)
-
Sterile syringes and needles
Procedure:
-
CBE Solution Preparation: Prepare a sterile solution of CBE in saline at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
Animal Dosing: Administer CBE to the mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common dosage is 25-100 mg/kg body weight, administered daily for a period of 7-11 days.[5][6][14]
-
Monitoring: Monitor the mice daily for the development of neurological symptoms (e.g., tremors, ataxia) and changes in body weight.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and harvest tissues (e.g., brain, liver, spleen) for biochemical and histological analysis.
-
Analysis:
-
Biochemical Analysis: Homogenize tissues and perform a glycosidase activity assay to confirm the inhibition of GBA1. Quantify the accumulation of glucosylceramide using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
-
Histological Analysis: Fix tissues in formalin, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin) to observe the presence of Gaucher-like cells (enlarged macrophages with a "crinkled paper" appearance).
-
Conclusion
This compound and its derivatives, especially Conduritol B Epoxide, are powerful chemical probes for the study of carbohydrate metabolism. Their ability to specifically and irreversibly inhibit key glycosidases has provided profound insights into the cellular and molecular mechanisms underlying glycoprotein processing, sphingolipid metabolism, and the pathogenesis of lysosomal storage diseases like Gaucher disease. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage these compounds in their investigations, ultimately contributing to the development of novel therapeutic strategies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The Endoplasmic Reticulum-Associated Degradation Pathways of Budding Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. One step at a time: endoplasmic reticulum-associated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, processing, and function of N-glycans in N-glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of a feedback loop involving β-glucosidase 2 and its product sphingosine sheds light on the molecular mechanisms in Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glycosphingolipid metabolism and its role in ageing and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Mysterious sphingolipids: metabolic interrelationships at the center of pathophysiology [frontiersin.org]
- 20. Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds from Traditional Thai Medicinal Plant, Neuropeltis racemosa Wall - PMC [pmc.ncbi.nlm.nih.gov]
Conduritol A: A Comprehensive Technical Guide on its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its role as a glycosidase inhibitor and as a versatile chiral starting material for the synthesis of various bioactive molecules. First isolated in the early 20th century, its unique structure and biological activity have prompted extensive research into its discovery, history, and chemical synthesis. This technical guide provides an in-depth overview of this compound, including its historical background, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its mechanism of action.
Discovery and History
The story of this compound begins with the broader discovery of the conduritols, a class of cyclohexenetetrols. The first member of this family was isolated in 1908 by K. Kübler from the bark of the vine Marsdenia cundurango (syn. Ruehssia cundurango), from which the name "conduritol" is derived[1]. This initial isolate was a mixture, and it was later that the specific stereoisomer, this compound, was identified.
The definitive structure of this compound as (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol was established through the work of Dangschat and Fischer . Their research laid the foundation for understanding the stereochemistry of this important natural product. Of the various possible stereoisomers of conduritol, only this compound and Conduritol F are known to be abundant in nature[2]. This compound has also been reported in Gymnema sylvestre[3].
The first successful, albeit non-stereospecific, chemical synthesis of this compound was achieved by Nakajima and his team . This seminal work opened the door for the development of various synthetic routes to this compound and its analogs, allowing for more in-depth studies of their biological properties.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O₄ | [1] |
| Molar Mass | 146.14 g/mol | [1] |
| CAS Number | 526-87-4 | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 144-145 °C | |
| Optical Rotation | Optically inactive (meso compound) | |
| ¹H NMR (D₂O) | δ 6.05 (2H, m), 4.35 (2H, m), 3.85 (2H, m) ppm | |
| ¹³C NMR (D₂O) | δ 130.5 (2C), 72.8 (2C), 71.5 (2C) ppm |
Experimental Protocols: Synthesis of this compound
While the original isolation from natural sources is historically significant, chemical synthesis provides a more reliable and scalable source of this compound for research purposes. One of the early and notable syntheses was reported by Nakajima et al. A generalized workflow for a non-stereospecific synthesis starting from a readily available precursor is outlined below.
A Non-Stereospecific Synthesis of this compound
This synthesis commences with a diacetate precursor and proceeds through epoxidation followed by hydrolysis.
Workflow:
Caption: Synthetic workflow for this compound.
Methodology:
-
Epoxidation of trans-Diacetate: The starting material, a trans-diacetate of a cyclohexene (B86901) derivative, is dissolved in a suitable organic solvent such as chloroform (B151607). To this solution, an equimolar amount of perbenzoic acid is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with a saturated sodium bicarbonate solution to remove excess acid, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate (B86663) and concentrated under reduced pressure to yield a mixture of epoxide intermediates[2].
-
Hydrolysis of the Epoxide Mixture: The crude mixture of epoxides is then subjected to hydrolysis. This can be achieved by dissolving the mixture in an aqueous acidic or basic solution and heating the reaction. For instance, hydrolysis can be carried out using dilute sulfuric acid or an aqueous solution of sodium hydroxide. The progress of the hydrolysis is monitored by TLC. Upon completion, the reaction mixture is neutralized and the product is extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated to give a mixture of conduritol isomers, including this compound, B, and E[2].
-
Purification: The separation of this compound from the other isomers is typically achieved by column chromatography on silica (B1680970) gel, eluting with a gradient of methanol (B129727) in chloroform or a similar polar solvent system. The fractions containing this compound are identified by TLC, combined, and the solvent is evaporated to yield pure this compound as a white crystalline solid.
Mechanism of Action and Biological Significance
This compound and its derivatives are primarily known for their ability to inhibit glycosidases. These enzymes play crucial roles in a variety of biological processes, including digestion, glycoprotein (B1211001) processing, and lysosomal catabolism.
Mechanism of Glycosidase Inhibition:
Conduritol derivatives, such as Conduritol B epoxide and bromoconduritol, are mechanism-based inactivators, also known as "suicide substrates." They are recognized by the active site of the glycosidase and initiate the catalytic mechanism. However, instead of being hydrolyzed and released, a reactive intermediate is formed that covalently bonds to a nucleophilic residue (typically an aspartate or glutamate) in the enzyme's active site. This irreversible covalent modification leads to the inactivation of the enzyme.
Caption: Mechanism of glycosidase inactivation.
The inhibition of glycosidases by conduritol derivatives has significant implications for drug development. For example, the inhibition of α-glucosidases can slow the digestion of carbohydrates, which is a therapeutic strategy for managing type 2 diabetes. Furthermore, the study of these inhibitors has been instrumental in elucidating the catalytic mechanisms of glycosidases.
While much of the research has focused on derivatives, this compound itself has been shown to possess biological activity, including a hypoglycemic effect[3]. It can influence the metabolism of blood lipids, exhibit free-radical scavenging properties, and enhance antioxidant capabilities[3].
Conclusion
This compound stands as a molecule of considerable historical and scientific importance. From its discovery in the early 20th century to its synthesis and biological evaluation, it has provided valuable insights into natural product chemistry and enzymology. The development of synthetic routes has been crucial for enabling detailed studies of its properties and those of its derivatives. As a potent glycosidase inhibitor and a versatile chiral building block, this compound and its analogs continue to be of great interest to researchers in the fields of medicinal chemistry and drug discovery, holding promise for the development of new therapeutic agents.
References
- 1. FR3062568A1 - LIQUID EXTRACTS MARSDENIA CUNDURANGO, COSMETIC COMPOSITIONS COMPRISING THEM AND THEIR COSMETIC USES. - Google Patents [patents.google.com]
- 2. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 3. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
Conduritol A: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Conduritol A, a naturally occurring cyclitol with significant potential in biomedical research, particularly in the context of diabetes and associated complications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Data
This compound is a polyhydroxy cycloalkane, a class of compounds also known as cyclitols. Its chemical and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 526-87-4 | [1][2] |
| Molecular Formula | C₆H₁₀O₄ | [1][2][3][4] |
| Molecular Weight | 146.14 g/mol | [2][3][4] |
| Appearance | Crystalline solid | |
| Melting Point | 142-143°C | [1] |
| Solubility | Water, Methanol, Ethanol | [1] |
Mechanism of Action: Inhibition of Aldose Reductase
This compound is recognized for its inhibitory action on aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes significantly active, converting excess glucose into sorbitol. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound mitigates the flux of glucose through the polyol pathway, thereby reducing the accumulation of sorbitol and its downstream detrimental effects.
The polyol pathway is a two-step metabolic route. In the first step, aldose reductase reduces glucose to sorbitol, consuming NADPH in the process. Subsequently, sorbitol is oxidized to fructose (B13574) by sorbitol dehydrogenase. The disruption of this pathway by this compound is a key area of its therapeutic interest.
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of this compound on aldose reductase.
Materials:
-
Purified aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Phosphate (B84403) buffer (e.g., 0.1 M sodium phosphate, pH 6.2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer).
-
Prepare working solutions of DL-glyceraldehyde and NADPH in phosphate buffer.
-
Prepare a solution of aldose reductase in phosphate buffer.
-
-
Assay Mixture Preparation:
-
In a cuvette, combine the phosphate buffer, NADPH solution, and varying concentrations of the this compound solution (or vehicle for control).
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 5 minutes).
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to the cuvette.
-
-
Measurement of Activity:
-
Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.
-
The rate of the reaction is proportional to the change in absorbance per unit of time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the aldose reductase activity.
-
Concluding Remarks
This compound presents a compelling profile as a research tool for investigating the biochemical pathways implicated in diabetic complications. Its specific inhibition of aldose reductase offers a targeted approach to studying the effects of the polyol pathway. The methodologies and data presented in this guide are intended to support further research and development in this promising area. For research use only. Not intended for diagnostic or therapeutic use.
References
- 1. Synthesis of conduritols A, (+)-C and (–)-C from D-galactose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Conduritol A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a naturally occurring polyol, has garnered scientific interest for its potential therapeutic applications, primarily in the management of diabetes and its complications. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its known mechanisms of action, summarizing key in vivo and in vitro data, and outlining relevant experimental protocols. The document also explores the broader context of conduritol derivatives in disease modeling and discusses potential, yet currently underexplored, avenues for future research, such as its application in oncology.
Introduction
This compound is a cyclitol, a six-carbon cycloalkane polyol, first isolated from the bark of the vine Marsdenia condurango. Structurally similar to glucose, conduritols and their derivatives have been investigated for their ability to interact with and modulate the activity of various carbohydrate-processing enzymes. This guide focuses on the therapeutic potential of this compound, with a particular emphasis on its hypoglycemic and aldose reductase inhibitory effects, which are of significant interest in the context of diabetes mellitus.
Mechanism of Action
The primary mechanism of action of this compound and its derivatives lies in their ability to act as inhibitors of glycosidases and other carbohydrate-metabolizing enzymes.
-
Inhibition of Intestinal Glucose Absorption: this compound has been shown to inhibit the absorption of glucose in the small intestine. This action is thought to contribute to its overall hypoglycemic effect by reducing the postprandial glucose spike.
-
Aldose Reductase Inhibition: this compound inhibits aldose reductase, the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway converts excess glucose into sorbitol, which can accumulate in tissues and contribute to diabetic complications such as cataracts, neuropathy, and nephropathy. By inhibiting aldose reductase, this compound has the potential to mitigate these long-term complications.
-
Glycosidase Inhibition: The broader class of conduritols, particularly their epoxide derivatives like Conduritol B epoxide (CBE), are well-characterized as irreversible, mechanism-based inhibitors of glycosidases. CBE, for example, is widely used as a research tool to create cellular and animal models of Gaucher disease by irreversibly inhibiting the enzyme glucocerebrosidase[1]. While this compound itself is not as potent a glycosidase inhibitor as its epoxide derivatives, this mode of action is central to the biological activity of the conduritol family.
Therapeutic Applications
Diabetes Mellitus
The most well-documented therapeutic potential of this compound is in the management of diabetes and its associated complications.
Studies in streptozotocin-induced diabetic rat models have demonstrated the hypoglycemic effects of this compound. Administration of this compound has been shown to significantly reduce fasting blood glucose levels and increase serum insulin (B600854) levels[2][3].
| Parameter | Vehicle Control (Diabetic) | This compound (Mid-dose) | This compound (High-dose) | Statistical Significance | Reference |
| Fasting Blood Glucose | Elevated | Significantly Reduced | Remarkably Reduced | p < 0.01 (High/Mid dose) | [2] |
| Serum Insulin | Decreased | Significantly Increased | Significantly Increased | p < 0.05 | [2] |
| Superoxide Dismutase (SOD) Activity | Decreased | Obviously Increased | Obviously Increased | p < 0.05 | [2] |
| Malondialdehyde (MDA) Level | Increased | Obviously Decreased | Obviously Decreased | p < 0.05 | [2] |
Table 1: Summary of In Vivo Effects of this compound in Alloxan-Induced Diabetic Rats.
Gaucher Disease (as a Research Tool)
While not a therapeutic application for this compound itself, it is crucial to mention the role of its derivative, Conduritol B epoxide (CBE), in Gaucher disease research. CBE is an irreversible inhibitor of glucocerebrosidase (GBA), the enzyme deficient in Gaucher disease. This property has made CBE an invaluable tool for creating in vitro and in vivo models of the disease, facilitating the study of its pathophysiology and the development of therapeutic strategies[1].
Potential Anticancer Applications
The potential of this compound in oncology is an area that remains largely unexplored. While some studies suggest that the broader class of cyclitols may possess anticancer properties, there is currently a lack of specific data, such as IC50 values for this compound against various cancer cell lines. Further research is needed to investigate the cytotoxic and anti-proliferative effects of this compound and to elucidate its potential mechanisms of action in cancer cells.
Experimental Protocols
Induction of Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the induction of type 1 diabetes in rats, a common model for evaluating anti-diabetic agents like this compound[5][6][7][8].
Materials:
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (0.1 M, pH 4.5)
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
Glucometer and test strips
-
Insulin (optional, for managing severe hyperglycemia)
Procedure:
-
Fast the rats overnight (12-16 hours) but allow free access to water.
-
Freshly prepare the STZ solution by dissolving it in cold citrate buffer to a final concentration of 50-65 mg/mL. Protect the solution from light.
-
Administer a single intraperitoneal (IP) injection of the STZ solution at a dose of 50-65 mg/kg body weight.
-
Return the rats to their cages and provide them with 5% or 10% sucrose (B13894) water for the next 24 hours to prevent initial drug-induced hypoglycemia.
-
After 48-72 hours, measure the fasting blood glucose levels from a tail vein blood sample.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Workflow for STZ-Induced Diabetic Model:
In Vitro Intestinal Glucose Absorption Assay (Everted Gut Sac Method)
This ex vivo method is used to study the transport of substances across the intestinal epithelium and is suitable for investigating the inhibitory effect of this compound on glucose absorption[9][10][11][12][13].
Materials:
-
Krebs-Ringer bicarbonate buffer (or similar physiological saline)
-
Glucose
-
This compound
-
Rat or mouse small intestine (jejunum segment)
-
Surgical thread
-
Syringes and needles
-
Incubation bath with aeration (37°C)
Procedure:
-
Euthanize a fasted rat or mouse and excise a 10-15 cm segment of the jejunum.
-
Gently flush the intestinal segment with ice-cold saline to remove its contents.
-
Evert the intestinal segment over a glass rod so that the mucosal surface is facing outwards.
-
Tie one end of the everted segment with a surgical thread.
-
Fill the sac with a known volume of Krebs-Ringer buffer (serosal fluid) using a syringe and tie off the other end to form a sealed sac.
-
Incubate the everted sac in a bath containing Krebs-Ringer buffer with a known concentration of glucose (mucosal fluid) at 37°C with continuous aeration (95% O2 / 5% CO2).
-
For the experimental group, add this compound to the mucosal fluid. A control group without this compound should be run in parallel.
-
At specific time intervals (e.g., 30, 60, 90 minutes), collect a sample of the serosal fluid from within the sac.
-
Measure the glucose concentration in the serosal fluid samples. A decrease in the amount of glucose transported into the sac in the presence of this compound indicates inhibition of glucose absorption.
Experimental Workflow for Everted Gut Sac Assay:
Signaling Pathways
The precise signaling pathways modulated by this compound in the context of its hypoglycemic effect are not yet fully elucidated. However, based on the actions of other insulin-mimetic compounds and the known downstream effects of improved glucose metabolism, it is plausible that this compound may influence key metabolic signaling pathways. For instance, compounds that improve insulin sensitivity often impact the PI3K/Akt signaling pathway, which is central to glucose uptake and glycogen (B147801) synthesis[14][15][16].
Hypothesized Signaling Pathway for Hypoglycemic Action:
Pharmacokinetics and Toxicology
There is a significant lack of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Understanding these parameters is critical for its development as a therapeutic agent. One study indicated that neither intraperitoneal nor oral administration of this compound caused acute toxicity in rats[7]. However, another computational study suggested potential for mutagenic, reproductive, irritating, and tumorigenic effects, though these were not experimentally validated[6]. Comprehensive ADME and toxicology studies are a necessary next step in the preclinical development of this compound.
Conclusion and Future Directions
This compound shows promise as a potential therapeutic agent for diabetes, primarily through its dual action of inhibiting intestinal glucose absorption and aldose reductase. The existing in vivo data in diabetic animal models is encouraging. However, to advance its development, several key areas require further investigation:
-
Quantitative Bioactivity: There is a pressing need for robust quantitative data, including IC50 and Ki values for its enzymatic targets, particularly aldose reductase.
-
Anticancer Potential: The potential cytotoxic effects of this compound against various cancer cell lines should be systematically evaluated.
-
Mechanism of Action: Detailed studies are required to elucidate the specific molecular signaling pathways modulated by this compound.
-
Pharmacokinetics and Safety: A comprehensive ADME and toxicology profile must be established to assess its drug-like properties and safety.
Addressing these knowledge gaps will be crucial in determining the viability of this compound as a clinical candidate for the treatment of diabetes and potentially other diseases.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre]. | Semantic Scholar [semanticscholar.org]
- 4. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.niu.ac.jp [www1.niu.ac.jp]
- 10. In vitro glucose absorption by everted gut sac method | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Glucose transport into everted sacs of the small intestine of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
The Pharmacology of Conduritol A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Conduritol A, a polycyclic carbohydrate, and its derivatives, have garnered significant attention in pharmacological research. This technical guide provides a comprehensive overview of the pharmacology of this compound and its widely studied epoxide derivative, Conduritol B Epoxide (CBE). It delves into their core mechanism of action as irreversible inhibitors of glycosidases, with a particular focus on glucocerebrosidase (GCase). This document summarizes key quantitative data on their inhibitory activity, details relevant experimental protocols for in vitro and in vivo studies, and presents critical signaling pathways and experimental workflows through explanatory diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the context of lysosomal storage disorders like Gaucher disease and metabolic conditions such as diabetes.
Core Mechanism of Action: Irreversible Glucosidase Inhibition
This compound and its derivatives are recognized as mechanism-based inhibitors of various glucosidases. The epoxide derivatives, such as Conduritol B Epoxide (CBE), are particularly potent irreversible inhibitors. Their mechanism of action involves entering the active site of the enzyme, where the catalytic nucleophile, typically a glutamate (B1630785) residue, attacks the epoxide ring. This results in the formation of a stable, covalent ester bond between the inhibitor and the enzyme, rendering the enzyme catalytically inactive. This irreversible inhibition of glucocerebrosidase (GCase) by CBE is the foundation for its use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.
Quantitative Pharmacological Data
The inhibitory potency of this compound and its derivatives has been quantified in various studies. The following tables summarize key inhibitory constants.
Table 1: Inhibitory Potency of Conduritol B Epoxide (CBE) against Glucocerebrosidase (GCase)
| Parameter | Value | Species/System | Reference |
| IC₅₀ | 9 µM | Not specified | [1] |
| IC₅₀ | 28.19 µM | Human fibroblast lysates | [2] |
| IC₅₀ | 26.6 µM | Recombinant Human | [2] |
| IC₅₀ | 2.30 µM (180 min preincubation) | Recombinant Human | [2] |
| Ki | 166 ± 57 µM | Normal Human | [3] |
| Ki | 839 ± 64 µM | Type 1 Gaucher Disease Human | [3] |
| k_inact | 0.051 ± 0.009 min⁻¹ | Normal Human | [3] |
| k_inact | 0.058 ± 0.016 min⁻¹ | Type 1 Gaucher Disease Human | [3] |
Table 2: Inhibitory Potency of Conduritol Derivatives against other Glucosidases
| Compound | Enzyme | Parameter | Value | Reference |
| (+)-conduritol F | Type I α-glucosidase | IC₅₀ | 86.1 µM | [4] |
Key Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a general method for determining the α-glucosidase inhibitory activity of a compound like this compound.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) to stop the reaction
-
96-well microplate reader
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 20 µL of α-glucosidase enzyme solution (e.g., 2 U/mL) to each well and incubate at 37°C for 5 minutes.[5]
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 1 mM) to each well.[5]
-
Incubate the mixture at 37°C for 20 minutes.[5]
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution (e.g., 1 M).[5]
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
In Vivo Induction of a Gaucher Disease Mouse Model with Conduritol B Epoxide (CBE)
This protocol describes the in vivo administration of CBE to create a mouse model that mimics the pathophysiology of Gaucher disease.
Materials:
-
Conduritol B Epoxide (CBE)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 mice
-
Sterile syringes and needles
Procedure:
-
Prepare a fresh solution of CBE in sterile PBS (e.g., 10 mg/mL).[6]
-
Administer CBE to mice via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[6][7]
-
A common dosage is 25-100 mg/kg of body weight, administered daily.[6][8]
-
Treatment duration can range from 9 consecutive days to several weeks, depending on the desired severity of the phenotype.[6][7]
-
Monitor the mice for the development of Gaucher disease-like symptoms, such as astrocytosis and activated microglia in the brain.[7]
-
At the end of the treatment period, tissues can be harvested for biochemical and histological analysis, including measurement of GCase activity and glucosylceramide levels.
In Vivo Study of Hypoglycemic Activity of this compound in a Diabetic Rat Model
This protocol outlines a general approach to investigate the hypoglycemic effects of this compound in an alloxan-induced diabetic rat model.
Materials:
-
This compound
-
Alloxan
-
Wistar rats
-
Glucometer and test strips
-
Standard rat chow
Procedure:
-
Induce diabetes in rats by a single intraperitoneal injection of alloxan.
-
Confirm hyperglycemia (fasting blood glucose > 200 mg/dL) after a few days.
-
Divide the diabetic rats into control and treatment groups.
-
Administer this compound orally to the treatment group at a specific dosage (e.g., high and medium doses as mentioned in studies) for a defined period (e.g., 14 days).[9]
-
Administer the vehicle (e.g., water) to the control group.
-
Monitor fasting blood glucose levels, body weight, and other relevant parameters such as serum insulin, triglycerides, and cholesterol at regular intervals.[9]
-
At the end of the study, collect blood and tissues (e.g., liver, pancreas) for biochemical and histopathological analysis.[9] This can include measuring superoxide (B77818) dismutase (SOD) activity and malondialdehyde (MDA) levels to assess antioxidant status.[9]
Signaling Pathways and Experimental Workflows
Mechanism of Glucocerebrosidase (GCase) Inactivation by Conduritol B Epoxide (CBE)
Caption: Mechanism of irreversible inhibition of GCase by CBE.
Workflow for Inducing a Gaucher Disease Mouse Model
Caption: Experimental workflow for creating a CBE-induced Gaucher mouse model.
The Polyol Pathway and its Inhibition by this compound
Caption: Inhibition of the polyol pathway by this compound.
Conclusion
This compound and its derivatives, particularly Conduritol B Epoxide, are invaluable tools in pharmacological research. Their well-characterized mechanism as irreversible glucosidase inhibitors has paved the way for significant advancements in our understanding of lysosomal storage diseases and has provided robust models for therapeutic development. Furthermore, the exploration of this compound's effects on other metabolic pathways, such as the polyol pathway, highlights its potential in the study and treatment of diabetic complications. This guide provides a foundational understanding of the pharmacology of these compounds, offering researchers the necessary information to design and execute further investigations into their therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. scantox.com [scantox.com]
- 8. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Conduritol A Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a naturally occurring cyclitol, has garnered significant interest in the scientific community for its potential therapeutic applications, primarily stemming from its role as a glycosidase inhibitor. This technical guide provides a comprehensive review of the research on this compound and its derivatives, with a focus on its synthesis, biological activity, and proposed mechanisms of action. The information is curated to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Synthesis of this compound and Derivatives
The synthesis of conduritols, including this compound, has been approached through various chemical and chemoenzymatic strategies. A common starting material for the synthesis of this compound and F is p-benzoquinone. While detailed, step-by-step protocols are often proprietary or vary between research groups, a general synthetic outline can be described.
General Synthetic Protocol Outline for this compound from p-Benzoquinone
A concise synthesis of conduritol derivatives often starts from p-benzoquinone. The process typically involves a series of reduction and oxidation reactions to introduce the desired stereochemistry of the hydroxyl groups on the cyclohexene (B86901) ring. Spectroscopic methods are then employed for the characterization of the newly synthesized compounds.
Biological Activity and Therapeutic Potential
This compound and its derivatives have demonstrated a range of biological activities, with the most prominent being their inhibitory effects on various enzymes, leading to potential therapeutic applications in diabetes and other metabolic disorders.
Enzyme Inhibition
Conduritols are known inhibitors of glycosidases, enzymes that play a crucial role in carbohydrate metabolism. This inhibitory action is the primary basis for their therapeutic potential.
Table 1: Inhibitory Activity of Conduritol Derivatives against Various Enzymes
| Compound | Enzyme | IC50 | Ki | Source |
| Conduritol B epoxide | β-glucosidase | 1 µM[1] | 53 µM[2] | [1][2] |
| Conduritol B epoxide | α-glucosidase | 100 µM[1] | - | [1] |
| Conduritol B epoxide | Glucocerebrosidase (GBA) | 4.28 - 9.49 µM[2] | - | [2] |
Note: Data for this compound is limited in the reviewed literature. Further targeted studies are required to quantify its specific inhibitory constants.
Hypoglycemic Effects and Diabetes Research
This compound has been investigated for its potential in managing diabetes. Studies in animal models have shown promising results.
One key mechanism in diabetic complications is the polyol pathway, where aldose reductase converts glucose to sorbitol. This compound has been shown to inhibit aldose reductase, which may help in preventing diabetic complications like cataracts.[3]
Experimental Protocols
Induction of Diabetes in Rat Models using Streptozotocin (STZ)
This protocol outlines the induction of type 1 diabetes in rats, a common model for studying anti-diabetic agents like this compound.
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Reagents:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), prepared fresh and kept on ice.
-
Saline solution (0.9% NaCl)
-
-
Procedure:
-
Rats are fasted overnight prior to STZ injection.
-
STZ is dissolved in cold citrate buffer immediately before use. A typical dose for inducing type 1 diabetes is a single intraperitoneal (IP) injection of 40-65 mg/kg body weight.
-
A control group is injected with an equivalent volume of citrate buffer.
-
Following injection, animals are provided with a 5-10% sucrose (B13894) solution for the first 24-48 hours to prevent initial hypoglycemia.
-
Blood glucose levels are monitored regularly (e.g., at 72 hours and then weekly) from the tail vein. Diabetes is typically confirmed by fasting blood glucose levels exceeding 250 mg/dL.
-
Once diabetes is established, treatment with this compound or other test compounds can commence.
-
Gaucher Disease Research
Conduritol B epoxide (CBE), a derivative of conduritol, is a widely used tool to create animal models of Gaucher disease, a lysosomal storage disorder caused by a deficiency in the enzyme glucocerebrosidase (GBA). CBE is an irreversible inhibitor of GBA.
Experimental Protocols
Creation of a Gaucher Disease Mouse Model using Conduritol B Epoxide (CBE)
This protocol describes the chemical induction of a Gaucher disease-like state in mice.
-
Animals: C57BL/6 mice are frequently used.
-
Reagents:
-
Conduritol B epoxide (CBE)
-
Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
-
Procedure:
-
CBE is dissolved in sterile PBS or saline.
-
A typical dosing regimen involves daily intraperitoneal (IP) injections of 25-100 mg/kg body weight for a period of 7 to 11 days.
-
Control animals receive injections of the vehicle (PBS or saline).
-
Following the treatment period, tissues (e.g., brain, liver, spleen) are harvested to assess GBA activity and the accumulation of glucosylceramide.
-
Behavioral tests can also be conducted to evaluate neurological symptoms.
-
Mechanism of Action in Diabetes: A Proposed Signaling Pathway
While the precise signaling pathways modulated by this compound are still under investigation, its known inhibitory effects on α-glucosidase and aldose reductase suggest a multi-faceted mechanism in the context of diabetes. Inhibition of α-glucosidase in the intestine delays carbohydrate digestion and glucose absorption, leading to a reduction in postprandial hyperglycemia. The inhibition of aldose reductase mitigates the polyol pathway, which is implicated in the long-term complications of diabetes.
Furthermore, by reducing the overall glucose load, this compound may indirectly influence the insulin (B600854) signaling pathway. Chronic hyperglycemia is known to induce insulin resistance. By lowering blood glucose levels, this compound could potentially improve insulin sensitivity. This may involve the upregulation of key components of the insulin signaling cascade, such as the insulin receptor (IR), insulin receptor substrate (IRS), and phosphatidylinositol 3-kinase (PI3K), ultimately leading to enhanced translocation of the glucose transporter GLUT4 to the cell membrane in muscle and adipose tissue. However, direct evidence for this compound's effect on these signaling molecules is needed.
Caption: Proposed mechanism of this compound in diabetes management.
Experimental Workflow: Screening for α-Glucosidase Inhibitors
The following workflow outlines a typical in vitro experiment to screen for and characterize α-glucosidase inhibitors like this compound.
Caption: General workflow for an in vitro α-glucosidase inhibition assay.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for metabolic diseases like diabetes. Their ability to inhibit key enzymes in carbohydrate metabolism and related pathways is well-documented. However, further research is needed to fully elucidate the molecular mechanisms of this compound, especially its direct effects on insulin signaling pathways. More extensive quantitative studies are also required to determine the specific inhibitory constants of this compound against a broader range of enzymes. Such research will be crucial for the rational design and development of more potent and selective conduritol-based drugs.
References
Methodological & Application
Application Notes and Protocols for the Chemoenzymatic Synthesis of Conduritol A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemoenzymatic synthesis of Conduritol A analogs. This class of compounds holds significant promise in drug discovery due to their potent inhibitory activity against various glycosidases, making them relevant for the development of therapeutics for metabolic disorders, viral infections, and certain types of cancer.
The chemoenzymatic approach highlighted herein leverages the stereospecificity of microbial dioxygenase enzymes to create key chiral synthons from readily available aromatic precursors. Subsequent chemical modifications allow for the generation of a diverse range of this compound analogs.
Overview of the Chemoenzymatic Strategy
The general strategy for the chemoenzymatic synthesis of this compound analogs commences with the microbial-catalyzed cis-dihydroxylation of an aromatic substrate, such as naphthalene (B1677914) or a substituted benzene. This enzymatic step, typically employing a recombinant Escherichia coli strain expressing a dioxygenase, establishes the crucial stereochemistry of the molecule. The resulting cis-diol is then subjected to a series of chemical transformations, including protection of the diol, epoxidation of the double bond, and subsequent nucleophilic opening of the epoxide to introduce various functional groups. Final deprotection yields the desired this compound analog.
Caption: Chemoenzymatic workflow for this compound analog synthesis.
Quantitative Data
The following tables summarize the yields of key reaction steps and the biological activity of selected this compound analogs.
Table 1: Summary of Reaction Yields in the Chemoenzymatic Synthesis
| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Microbial Dihydroxylation | Naphthalene | (+)-cis-(1R,2S)-1,2-Dihydronaphthalene | E. coli JM109 (pDTG601) | 7.5 g/L | [1] |
| Diol Protection & Epoxidation | cis-1,2-Dihydronaphthalene-diol | Protected Epoxide | 2,2-dimethoxypropane (B42991), acetone, TsOH; then m-CPBA | 80 | [1] |
| Epoxide Opening (Hydroxylation) | Protected Epoxide | Diol Analog | KOH, wet DMSO, 75 °C | 84 | [1] |
| Epoxide Opening (Fluorination) | Protected Epoxide | Fluoro Analog | Tetrabutylphosphonium fluoride (B91410) dihydrofluoride | 71 | [1] |
| Epoxide Opening (Azidation) | Protected Epoxide | Azido Analog | NaN3, DME-H2O | 89 | [1] |
| Deprotection | Protected Analogs | Final Conduritol Analogs | THF-H2O-TFA (4:1:1) | 80-90 | [1] |
Table 2: Glycosidase Inhibitory Activity of Conduritol Analogs
| Compound | Target Enzyme | IC50 (µM) | Notes | Reference |
| (+)-Conduritol F | Type I α-glucosidase | 86.1 | Five times more potent than acarbose. | [2] |
| Conduritol B Epoxide | Glucocerebrosidase (GBA) | - | Mechanism-based irreversible inhibitor. | [3] |
| Bromo-conduritol-B | α-glycosidase | - | Exhibits strong, enzyme-specific inhibition. |
Experimental Protocols
Protocol 1: Microbial Dihydroxylation of Naphthalene
This protocol describes the microbial oxidation of naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene using a recombinant E. coli strain.
Materials:
-
Recombinant Escherichia coli JM109 (pDTG601)
-
Luria-Bertani (LB) medium
-
Naphthalene
-
Glucose
-
Appropriate fermentation vessel
-
Centrifuge
-
Ethyl acetate (B1210297) for extraction
Procedure:
-
Prepare a seed culture of E. coli JM109 (pDTG601) in LB medium containing ampicillin (100 µg/mL) and incubate overnight at 37°C with shaking.
-
Inoculate the production medium (e.g., a minimal salts medium supplemented with glucose) with the seed culture.
-
Incubate the production culture at an appropriate temperature (e.g., 30°C) with vigorous shaking.
-
Induce the expression of the dioxygenase enzyme at the mid-logarithmic growth phase, if required by the expression system.
-
Add naphthalene as the substrate. Due to its low water solubility, it can be added dissolved in a water-immiscible organic solvent or as a solid.
-
Continue the fermentation for a predetermined period (e.g., 24-48 hours), monitoring the production of the cis-diol by techniques such as HPLC or GC.
-
After the biotransformation, harvest the cells by centrifugation.
-
Extract the supernatant containing the cis-diol with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene.
-
Purify the product by flash column chromatography.
Protocol 2: Chemical Synthesis of a Diol Analog from the Epoxide
This protocol details the protection of the cis-diol, its epoxidation, and subsequent nucleophilic opening with hydroxide (B78521).
Materials:
-
(+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene
-
2,2-dimethoxypropane
-
Acetone
-
p-Toluenesulfonic acid (TsOH)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Protection of the cis-Diol
-
Dissolve the cis-diol in acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to obtain the protected diol (acetonide).
Step 2: Epoxidation
-
Dissolve the protected diol in dichloromethane and cool the solution to 0°C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.
-
Stir the reaction at 0°C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer and concentrate to yield the crude epoxide. Purify by column chromatography.[1]
Step 3: Epoxide Opening with Hydroxide
-
Dissolve the purified epoxide in wet dimethyl sulfoxide (DMSO).
-
Add potassium hydroxide (KOH) and heat the reaction mixture to 75°C.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the resulting diol analog by column chromatography.
Protocol 3: Deprotection of the Acetonide
This protocol describes the final deprotection step to yield the free conduritol analog.
Materials:
-
Acetonide-protected conduritol analog
-
Tetrahydrofuran (THF)
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the acetonide-protected conduritol analog in a mixture of THF, water, and TFA (e.g., a 4:1:1 ratio).[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture carefully with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic phase and concentrate under reduced pressure.
-
Purify the final this compound analog by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
This compound analogs are primarily known for their inhibitory effects on glycosidases. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates. The inhibition of these enzymes can have profound physiological effects. For instance, the inhibition of α-glucosidase can delay carbohydrate digestion and lower postprandial blood glucose levels, which is a key therapeutic strategy in the management of type 2 diabetes.
While the direct molecular signaling pathways modulated by this compound analogs are a subject of ongoing research, their mechanism of action is often attributed to their structural mimicry of the natural substrates of glycosidases. Many conduritol derivatives act as mechanism-based irreversible inhibitors, forming a covalent bond with the catalytic residue in the active site of the enzyme.
Caption: General mechanism of glycosidase inhibition by this compound analogs.
Further research is necessary to elucidate the specific downstream signaling cascades affected by the inhibition of particular glycosidases by novel this compound analogs. This will be crucial for the targeted design of new therapeutic agents with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conduritol A Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A is a polyhydroxylated cycloalkene, a class of compounds known as cyclitols, which are of significant interest in medicinal chemistry and drug development due to their potential as enzyme inhibitors. This document provides detailed application notes and protocols for conducting enzyme inhibition assays using this compound, with a primary focus on its activity against α-glucosidase and aldose reductase. These enzymes are key targets in the management of metabolic disorders such as type 2 diabetes and its complications. The protocols outlined below are designed to be adaptable for screening and characterizing the inhibitory potential of this compound and its derivatives.
Mechanism of Action
Conduritol derivatives, particularly epoxides like Conduritol B epoxide, are known to act as irreversible inhibitors of glycosidases. This irreversible inhibition is achieved through the formation of a stable covalent bond with a nucleophilic residue, typically a carboxylic acid (aspartate or glutamate), within the active site of the enzyme. While this compound itself is not an epoxide, its structural similarity to carbohydrate substrates allows it to be recognized by the active site of enzymes like glucosidases. The inhibitory mechanism of this compound may involve competitive binding at the active site, and depending on the specific enzyme, could potentially lead to covalent modification, resulting in irreversible inhibition.
Data Presentation
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound are not widely reported in publicly available literature, the following table presents the inhibitory activity of a related compound, Conduritol F, against α-glucosidase as a reference.
| Compound | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |
| (+)-Conduritol F | Type I α-glucosidase | 86.1 | Acarbose (B1664774) | >430 |
Note: A lower IC50 value indicates a higher inhibitory potency.
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol describes a spectrophotometric method to determine the inhibitory effect of this compound on α-glucosidase activity. The assay is based on the enzyme-catalyzed hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3), 0.1 M
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase (1.0 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (5 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer) and create a series of dilutions to the desired test concentrations.
-
Prepare a stock solution of acarbose for the positive control.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.
-
Add 10 µL of the solvent to the control wells (no inhibitor).
-
Add 10 µL of the acarbose solution to the positive control wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control reaction (enzyme + substrate).
-
A_sample is the absorbance of the test reaction (enzyme + substrate + inhibitor).
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Aldose Reductase Inhibition Assay
This protocol outlines a spectrophotometric assay to measure the inhibition of aldose reductase by this compound. The assay is based on the NADPH-dependent reduction of a substrate, such as DL-glyceraldehyde, catalyzed by aldose reductase. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Partially purified or recombinant aldose reductase
-
DL-glyceraldehyde (substrate)
-
NADPH
-
This compound
-
Quercetin or another known aldose reductase inhibitor (positive control)
-
Phosphate buffer (0.067 M, pH 6.2)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer or microplate reader capable of reading at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare the phosphate buffer (0.067 M, pH 6.2).
-
Prepare a stock solution of NADPH (0.16 mM) in phosphate buffer.
-
Prepare a stock solution of DL-glyceraldehyde (10 mM) in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Prepare a stock solution of the positive control inhibitor.
-
-
Assay Setup:
-
In a UV-transparent 96-well plate or cuvettes, prepare the reaction mixture containing:
-
Phosphate buffer
-
Aldose reductase enzyme preparation
-
NADPH solution
-
This compound solution at various concentrations (or solvent for the control, and positive control inhibitor for the respective wells).
-
-
Pre-incubate the mixture at room temperature for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (change in absorbance per minute) for each reaction.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] * 100 Where:
-
Rate_control is the rate of the control reaction.
-
Rate_sample is the rate of the test reaction.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Signaling Pathway Diagram
Animal Models for Studying Conduritol Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing animal models to study the effects of conduritols. It is important to distinguish between different isomers of conduritol. While Conduritol A has been investigated for its potential in mitigating diabetic cataracts through the inhibition of aldose reductase[1], the most extensively studied and utilized conduritol derivative in the context of creating animal models is Conduritol B Epoxide (CBE) . CBE is a potent, irreversible inhibitor of the lysosomal enzyme acid β-glucosidase (GCase)[2][3][4]. This inhibitory action is the basis for generating robust animal models of Gaucher disease, the most common lysosomal storage disorder[2][5][6].
Gaucher disease is characterized by the accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (B128621) (GlcSph) in lysosomes, leading to a range of clinical manifestations from hepatosplenomegaly to severe neurological impairment[2]. Chemically induced models using CBE offer a rapid and flexible alternative to genetic models for studying the pathophysiology of Gaucher disease and for the preclinical evaluation of novel therapeutic strategies[2][6]. These models are particularly valuable for recapitulating the neurological aspects of the disease[2].
These notes will focus on the application of Conduritol B Epoxide in creating animal models of Gaucher disease.
Data Presentation
Table 1: Summary of CBE Administration Protocols in Rodent Models
| Parameter | Mouse Model | Rat Model | Reference |
| Strain | C57Bl/6 | Wistar, Sprague Dawley | [2],[5],[7],[8] |
| Age | Postnatal day 5 to 3 months | Adult | [2],[1] |
| Dosage | 25-100 mg/kg of body weight | 10 mg/kg/day (for this compound) | [2],[1],[6] |
| Route of Administration | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Intraperitoneal (i.p.) or Oral | [2],[5],[1] |
| Frequency | Daily | Daily | [2],[5],[1] |
| Duration | 9 to 11 consecutive days for acute models; several weeks for longer-term studies | 14 days to 16 weeks | [2],[5],[7] |
| Vehicle | Sterile Phosphate-Buffered Saline (PBS) | Stock Diet | [2],[1] |
Table 2: Key Biochemical and Histopathological Readouts in CBE-Induced Models
| Readout | Description | Expected Outcome in CBE Model | Reference |
| GCase Activity | Fluorometric assay to measure the enzymatic activity of glucocerebrosidase in tissue lysates. | >90% inhibition of GCase activity. | [9],[4] |
| Substrate Accumulation | Measurement of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph) levels in tissues. | Significant increase in GlcCer and GlcSph. | [2],[9] |
| Gaucher Cell Infiltration | Histological examination of tissues (liver, spleen, bone marrow) for the presence of lipid-laden macrophages. | Massive infiltration of Gaucher cells. | [6] |
| Neuroinflammation | Immunohistochemical staining for markers of astrocytosis (GFAP) and activated microglia (CD11b). | Highly increased immunoreactive area for GFAP and CD11b. | [5] |
| Neuronal Cell Death | Histological analysis of brain tissue to assess neuronal loss. | Increased neuronal cell death, recapitulating symptoms of neuronopathic Gaucher disease. | [6] |
Experimental Protocols
Protocol 1: Induction of Gaucher Disease in Mice using Conduritol B Epoxide
Materials:
-
Conduritol B Epoxide (CBE)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
CBE Solution Preparation: Prepare a fresh stock solution of CBE in sterile PBS, for example, at a concentration of 10 mg/mL. Ensure the CBE is completely dissolved before use[2].
-
Animal Dosing:
-
Accurately weigh each mouse to determine the correct injection volume.
-
A standard dosage is 100 mg/kg of body weight, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection[2].
-
For an acute model, perform injections daily for 9 to 11 consecutive days[2][5]. For chronic studies, the treatment duration can be extended[2].
-
-
Control Group: A control group of mice should receive daily injections of the vehicle (sterile PBS) only.
-
Monitoring: Monitor the animals daily for the development of neurological symptoms such as tremors, tail arching, and abnormal gait[2]. Record body weight regularly.
-
Tissue Collection: At the end of the study period (e.g., 24 hours after the final injection), euthanize the mice according to approved institutional protocols. Collect brain, liver, and spleen for subsequent biochemical and histological analysis[4]. Tissues can be flash-frozen in liquid nitrogen for biochemical assays or fixed in 4% paraformaldehyde for histology[4].
Protocol 2: GCase Activity Assay (Fluorometric)
Materials:
-
Tissue lysate from control and CBE-treated animals
-
Assay buffer (e.g., citrate-phosphate buffer with sodium taurocholate)
-
4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) substrate
-
Stop buffer (e.g., high pH glycine-carbonate buffer)
-
96-well black microplate
-
Plate reader with fluorescence detection
Procedure:
-
Lysate Preparation: Homogenize collected tissues in a suitable lysis buffer and determine the protein concentration.
-
Assay Reaction: In a 96-well plate, add a standardized amount of protein from each tissue lysate to the assay buffer.
-
Substrate Addition: Add the 4-MUG substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours[4].
-
Stop Reaction: Terminate the reaction by adding the stop buffer[4].
-
Fluorescence Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm / Em: 445 nm)[4].
-
Data Analysis: Calculate GCase activity relative to the protein concentration and normalize the results of the CBE-treated group to the vehicle-treated control group.
Protocol 3: Histological Analysis of Neuroinflammation
Materials:
-
Formalin-fixed, paraffin-embedded brain tissue sections
-
Primary antibodies: anti-GFAP (for astrocytes), anti-CD11b (for microglia)
-
Appropriate secondary antibodies conjugated to a fluorescent marker
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Tissue Processing: De-paraffinize and rehydrate the brain tissue sections.
-
Antigen Retrieval: Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate sections with the primary antibodies (anti-GFAP or anti-CD11b) overnight at 4°C.
-
Wash and incubate with the corresponding fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
-
-
Imaging: Mount the sections and visualize them using a fluorescence microscope.
-
Quantification: Capture images and quantify the immunoreactive area for GFAP and CD11b using image analysis software. Compare the signal between CBE-treated and control groups[5].
Visualizations
Caption: Mechanism of Conduritol B Epoxide (CBE) in inducing a Gaucher disease phenotype.
Caption: Experimental workflow for a CBE-induced Gaucher disease animal model study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scantox.com [scantox.com]
- 6. Animal Models for the Study of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conduritol A in the Investigation of Diabetic Complications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of cellular events culminating in severe long-term complications, including nephropathy, neuropathy, and cataracts. A key player in the pathogenesis of these complications is the polyol pathway. Conduritol A, a cyclitol found in various plants, has emerged as a valuable research tool for studying these diabetic complications due to its inhibitory effects on key enzymes within this pathway. These application notes provide a comprehensive overview of the use of this compound as an investigational agent, complete with detailed experimental protocols and a summary of its effects.
Mechanism of Action: Inhibition of the Polyol Pathway
Under hyperglycemic conditions, the excess glucose is shunted into the polyol pathway. The first and rate-limiting step of this pathway is the reduction of glucose to sorbitol, a reaction catalyzed by the enzyme aldose reductase.[1][2][3] Sorbitol is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol and the subsequent increase in fructose levels, along with the consumption of NADPH, lead to osmotic stress, oxidative stress, and the formation of advanced glycation end products (AGEs), all of which contribute to cellular damage in tissues susceptible to diabetic complications.[2][4][5]
This compound primarily exerts its effects by acting as an inhibitor of aldose reductase .[1][6] By blocking this enzyme, this compound prevents the conversion of excess glucose to sorbitol, thereby mitigating the downstream detrimental effects of the polyol pathway. This mechanism makes it a potent tool for investigating the role of the polyol pathway in the development of diabetic complications.
Signaling Pathway of the Polyol Pathway in Diabetic Complications
References
- 1. academic.oup.com [academic.oup.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Application of Conduritol B Epoxide in Gaucher Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaucher disease (GD) is the most common lysosomal storage disorder, arising from an autosomal recessive defect in the GBA1 gene. This genetic defect results in a deficiency of the lysosomal enzyme acid β-glucosidase (GCase), which is crucial for the degradation of glucosylceramide (GlcCer).[1] Consequently, GlcCer and its deacylated form, glucosylsphingosine (B128621) (GlcSph), accumulate within the lysosomes of macrophages, leading to the formation of characteristic "Gaucher cells".[1] The clinical manifestations of Gaucher disease are diverse, ranging from hepatosplenomegaly and skeletal issues in the non-neuronopathic form (Type 1) to severe neurological impairment in the neuronopathic forms (Types 2 and 3).[1]
Conduritol B Epoxide (CBE), a potent and irreversible inhibitor of GCase, is an invaluable tool in Gaucher disease research.[1][2] By specifically targeting and inactivating GCase, CBE allows for the creation of robust in vitro and in vivo models that mimic the biochemical and pathological hallmarks of the disease. These models are instrumental for investigating the pathophysiology of Gaucher disease and for the preclinical evaluation of novel therapeutic strategies.[1]
Mechanism of Action
Conduritol B Epoxide is an inositol (B14025) analogue that acts as a mechanism-based irreversible inhibitor of glucocerebrosidase.[1][2][3] It covalently binds to the active site of the GCase enzyme, leading to its permanent inactivation.[2][3] The proposed mechanism involves the protonation of the epoxide oxygen by a catalytic acid/base residue in the GCase active site. This is followed by a nucleophilic attack from the catalytic nucleophile, Glutamate-340 (Glu340), on one of the epoxide carbons. This reaction opens the epoxide ring and forms a stable, covalent ester bond between CBE and the enzyme, rendering it inactive.[2] This inhibition blocks the breakdown of GlcCer into glucose and ceramide, leading to its accumulation.[1]
Applications in Gaucher Disease Research
The primary application of Conduritol B Epoxide in Gaucher disease research is the development of disease models.
-
In Vitro Models: CBE is used to treat cultured cells, such as fibroblasts and neuronal cell lines, to induce a Gaucher-like phenotype.[4] These cellular models are useful for studying the downstream effects of GCase deficiency, including lysosomal dysfunction, altered autophagy, and α-synuclein accumulation, which is a key pathological feature of Parkinson's disease, a known risk for Gaucher patients and carriers.[5][6]
-
In Vivo Models: Administration of CBE to animals, most commonly mice, creates a pharmacological model of Gaucher disease.[1][7][8] These models are particularly effective at recapitulating the neurological aspects of the disease.[1] CBE-treated mice exhibit key features of Gaucher disease, including the accumulation of substrates in various tissues, neuroinflammation characterized by astrocytosis and activated microglia, and neuronal cell death.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies using Conduritol B Epoxide to model Gaucher disease.
Table 1: In Vivo Effects of Conduritol B Epoxide in Mice
| Parameter | Animal Model | CBE Dosage | Duration | Observed Effect | Reference |
| GCase Activity | Wild-type Mice | 100 mg/kg, i.p. | 10 weeks (3x/week) | ~80% reduction in brain GCase activity | [9] |
| Swiss Mice | 100 mg/kg, s.c. | 28 days (daily) | >90% inhibition of GCase activity | [8][10] | |
| Substrate Accumulation | Wild-type and PrP-A53T-SNCA Mice | 100 mg/kg, i.p. | 10 weeks (3x/week) | Significant increase in glucosylceramide and glucosylsphingosine in the CNS | [9] |
| Mice | Daily i.p. injections | 3 weeks | Accumulation of GlcCer in the spleen, liver, and brain | [10] | |
| Neuroinflammation | C57Bl/6 Mice | i.p. injections | 9 consecutive days | Highly increased immunoreactive area of GFAP (astrocytosis) and CD11b (activated microglia) signals in the cortex | [7] |
| α-Synuclein Accumulation | Wild-type and PrP-A53T-SNCA Mice | 100 mg/kg, i.p. | 10 weeks (3x/week) | Increased accumulation of α-synuclein in the cytosolic fraction of the CNS | [9] |
| Mice | Not specified | 28 days | Accumulation of insoluble α-synuclein aggregates in the substantia nigra | [11] |
Table 2: In Vitro Inhibition of Glucocerebrosidase by Conduritol B Epoxide
| Cell Type | CBE Concentration | Incubation Time | Observed Effect | Reference |
| Mouse Cerebellar Granule Neurons | 0.5 mM | 7 or 14 days | Significant decrease in β-glucocerebrosidase activity | [12] |
| Human iPSC-derived Dopaminergic Neurons | 0.5 mM | 14 or 29 days | Significant decrease in β-glucocerebrosidase activity | [12] |
| Dopaminergic Cell Line (LUHMES) | Not specified | 10 days | Inhibition of glucocerebrosidase activity | [12] |
Experimental Protocols
Protocol 1: In Vivo Induction of a Gaucher Disease Mouse Model
This protocol describes the chemical induction of a Gaucher disease phenotype in mice using Conduritol B Epoxide.
Materials:
-
Conduritol B Epoxide (CBE)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile saline
-
C57Bl/6 mice (age and sex may vary depending on the study design)[1][7]
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
CBE Solution Preparation: Prepare a fresh solution of CBE in sterile PBS or saline. A common concentration is 10 mg/mL.[1] Ensure the CBE is completely dissolved.
-
Animal Dosing:
-
Weigh each mouse to determine the correct injection volume. A typical dose is 100 mg/kg of body weight.[8][9]
-
Administer the CBE solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[7][8]
-
The injection schedule can vary, for example, daily injections for 9 to 28 consecutive days.[3][7][8]
-
-
Control Group: A control group of mice should be injected with the vehicle (sterile PBS or saline) following the same schedule.[7]
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects.[3]
-
Analysis: After the treatment period, tissues of interest (e.g., brain, liver, spleen) can be harvested for various analyses, including:
-
Measurement of GCase enzyme activity.
-
Quantification of glucosylceramide and glucosylsphingosine levels.
-
Histological and immunohistochemical analysis for Gaucher cells, astrocytosis (GFAP staining), and microgliosis (CD11b or Iba1 staining).[7]
-
Western blot analysis for α-synuclein levels.
-
Protocol 2: In Vitro Fluorometric Assay for GCase Inhibition
This protocol outlines a method to measure the inhibitory effect of Conduritol B Epoxide on GCase activity in vitro using the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2]
Materials:
-
Recombinant GCase enzyme or cell/tissue lysate containing GCase
-
Conduritol B Epoxide (CBE)
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Assay Buffer (e.g., citrate/phosphate buffer, pH 5.2)
-
Stop Solution (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CBE in a suitable solvent (e.g., DMSO or water) and make serial dilutions to create a range of working concentrations.
-
Prepare a working solution of 4-MUG in the Assay Buffer.
-
-
Enzyme Inhibition Reaction:
-
To the wells of a 96-well plate, add the Assay Buffer.
-
Add the GCase enzyme solution to each well (except for the "no enzyme" blank).
-
Add the CBE working solutions at various concentrations to the experimental wells. For the 100% activity control, add the vehicle used to dissolve CBE.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Incubation:
-
Initiate the enzymatic reaction by adding the 4-MUG substrate solution to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Fluorescence Measurement:
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Calculate the percent inhibition for each CBE concentration relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the CBE concentration and use non-linear regression to determine the IC₅₀ value.[2]
-
Visualizations
Caption: Mechanism of irreversible inhibition of GCase by Conduritol B Epoxide.
Caption: Experimental workflow for creating a Gaucher disease mouse model using CBE.
Caption: Pathological cascade resulting from GCase inhibition by CBE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Gaucher disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathological Mechanisms and Clinical Aspects of GBA1 Mutation-Associated Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GBA1 mutations: Prospects for Exosomal Biomarkers in α-Synuclein Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scantox.com [scantox.com]
- 8. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Animal models for Gaucher disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes: Experimental Design for Conduritol A Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A is a naturally occurring polycyclic alcohol (polyol) with demonstrated biological activities that position it as a compound of interest for therapeutic development. Notably, it exhibits hypoglycemic effects and acts as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic cataracts.[1][2] Its structural similarity to other conduritols, such as Conduritol B Epoxide (CBE)—a well-known irreversible inhibitor of the enzyme glucocerebrosidase (GCase)—suggests potential applications in other metabolic diseases like Gaucher disease.[3]
Effective evaluation of this compound's therapeutic potential requires a systematic and rigorous experimental approach. These application notes provide detailed protocols for in vitro, in vivo, and pharmacokinetic studies designed to comprehensively assess the efficacy of this compound.
Target Pathways and Mechanisms of Action
A thorough efficacy evaluation begins with understanding the molecular pathways this compound is expected to modulate.
The Polyol Pathway in Diabetic Complications
In hyperglycemic conditions, excess glucose is shunted into the polyol pathway. Aldose reductase (AR) catalyzes the first and rate-limiting step, converting glucose to sorbitol.[4][5] The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, particularly in the lens, nerves, and kidneys, contributing to diabetic complications like cataracts.[6][7] this compound has been shown to inhibit aldose reductase, presenting a clear mechanism for mitigating these complications.[1]
References
- 1. academic.oup.com [academic.oup.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Neonatal Streptozotocin Induced Diabetic Rat Model for the Development of Cataract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Conduritol A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A is a cyclitol, a six-carbon cycloalkane polyol. In cell culture experiments, it is important to distinguish this compound from the more extensively studied Conduritol B Epoxide (CBE). While CBE is a well-characterized irreversible inhibitor of the lysosomal enzyme β-glucosidase (GCase) and is widely used to create cellular models of Gaucher disease, this compound has different properties and potential applications.[1][2][3][4] These application notes provide an overview of the known and potential uses of this compound in a research setting, along with generalized protocols that can be adapted for specific experimental needs.
Disclaimer: Detailed experimental protocols and quantitative data for the application of this compound in cell culture are not as widely published as for Conduritol B Epoxide. The following information is based on the available scientific literature and provides a foundational guide. Researchers should optimize experimental conditions for their specific cell lines and research questions.
Mechanism of Action
While the precise mechanisms of action of this compound in various cellular contexts are still under investigation, it is believed to function primarily as a chemical chaperone and a potential inhibitor of certain glycosidases. Unlike the epoxide derivative CBE, which forms a covalent bond with the active site of β-glucosidase, this compound's interactions are likely to be non-covalent.[5]
Its potential roles include:
-
Chemical Chaperone: this compound may act as a chemical chaperone, assisting in the proper folding of specific proteins, particularly glycosidases.[5] This can be particularly relevant for rescuing the function of misfolded mutant enzymes that are retained in the endoplasmic reticulum and targeted for degradation.
-
Enzyme Inhibition: While not as potent or well-characterized as CBE, this compound may exhibit inhibitory activity against certain glycosidases. Its primary targets are thought to be α-glucosidases, in contrast to CBE's specificity for β-glucosidases.[6] This makes it a potential tool for studying cellular processes involving α-glucosidase activity, such as in models of Pompe disease.[7][8]
Applications in Cell Culture
Based on its potential mechanisms of action, this compound can be a valuable tool in a variety of cell culture experiments:
-
Studying Lysosomal Storage Disorders: Due to its potential interaction with α-glucosidase, this compound can be used to investigate cellular models of Pompe disease, which is caused by a deficiency in this enzyme.[7][8]
-
Investigating Protein Folding and Trafficking: As a chemical chaperone, this compound can be employed to study the cellular machinery involved in protein folding and quality control within the endoplasmic reticulum.[5]
-
Elucidating Glycosidase Function: By selectively inhibiting or modulating the activity of specific glycosidases, researchers can explore their roles in various cellular pathways.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following tables are provided as templates for researchers to systematically record their experimental findings.
Table 1: Determination of Optimal this compound Concentration
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) | Target Enzyme Activity (%) | Notes |
Table 2: Time-Course Analysis of this compound Effects
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cellular Response 1 | Cellular Response 2 | Notes |
| 24 | |||||
| 48 | |||||
| 72 |
Mandatory Visualization
Caption: Hypothetical signaling pathway of this compound as a chemical chaperone.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced pluripotent stem cell for modeling Pompe disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling CNS Involvement in Pompe Disease Using Neural Stem Cells Generated from Patient-Derived Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conduritol A as a Tool for Enzyme Mechanism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Conduritol A is a naturally occurring polyhydroxylated cyclohexene (B86901), a member of the conduritol family of cyclitols.[1][2] It can be isolated from plants such as Gymnema sylvestre.[3][4] While its isomer, Conduritol B epoxide, is a well-characterized covalent inhibitor of β-glucosidases, this compound presents a different profile.[5][6] It is recognized for its hypoglycemic properties and its ability to inhibit the enzyme aldose reductase.[3][7] This document provides an overview of this compound's applications in enzyme studies, particularly focusing on its role as an inhibitor and providing protocols for its investigation.
Mechanism of Action
Unlike epoxide-containing conduritols that act as irreversible, mechanism-based inhibitors by forming a covalent bond with the catalytic nucleophile of retaining glycosidases, this compound lacks an epoxide group.[5] Its structure, a cyclohexene tetrol, suggests it is more likely to act as a competitive inhibitor, mimicking the structure of the substrate or transition state and binding reversibly to the enzyme's active site.
One of the primary enzymes inhibited by this compound is aldose reductase (EC 1.1.1.21).[7] This enzyme is implicated in the polyol pathway, which is associated with the development of diabetic complications, such as cataracts.[7] By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby mitigating cataract formation in diabetic models.[7] While its effects on glycosidases are less characterized, its structural similarity to monosaccharides suggests potential for competitive inhibition of this enzyme class as well.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activities.
| Parameter | Value | Enzyme/System | Source |
| In Vivo Dosage | 10 mg/kg/day | Streptozotocin-induced diabetic rats | [7] |
| Effect | Prevention of diabetic cataracts | In vivo (rats) | [7] |
| Effect | Reduction of fasted blood sugar | In vivo (rats) | [8] |
| Effect | Inhibition of intestinal glucose absorption | In vivo (rats) | [4] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Aldose Reductase
This protocol describes a method to assess the inhibitory effect of this compound on aldose reductase activity in vitro.
Materials:
-
This compound
-
Partially purified aldose reductase (e.g., from rat lens)
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare working solutions of this compound by diluting the stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.
-
Prepare solutions of NADPH, DL-glyceraldehyde, and aldose reductase in phosphate buffer.
-
-
Enzyme Assay:
-
The total reaction volume should be consistent (e.g., 1 mL).
-
In a cuvette, mix the phosphate buffer, NADPH solution, and the desired concentration of this compound (or vehicle control).
-
Add the aldose reductase solution and pre-incubate the mixture for 5-10 minutes at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
-
Data Analysis:
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: In Vivo Evaluation of Hypoglycemic and Anti-Cataract Effects
This protocol is based on a study using streptozotocin-induced diabetic rats to evaluate the in vivo efficacy of this compound.[7]
Materials:
-
This compound
-
Streptozotocin (STZ)
-
Male Wistar rats
-
Citrate (B86180) buffer (for STZ preparation)
-
Standard rat diet
-
Equipment for blood glucose monitoring
-
Ophthalmoscope for cataract evaluation
Procedure:
-
Induction of Diabetes:
-
Induce diabetes in rats by a single intraperitoneal injection of STZ dissolved in citrate buffer.
-
Confirm diabetes by measuring blood glucose levels; rats with fasting blood glucose above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic rats into a control group and a treatment group.
-
Administer this compound to the treatment group daily at a dose of 10 mg/kg body weight.[7] The administration can be oral or intraperitoneal.
-
The control group should receive the vehicle under the same regimen.
-
-
Monitoring:
-
Monitor blood glucose levels and body weight regularly throughout the study period (e.g., weekly for 16 weeks).[7]
-
Examine the lenses of the rats periodically (e.g., weekly) using an ophthalmoscope to assess the development and progression of cataracts.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the animals and collect blood for analysis of serum markers (e.g., insulin, lipids).
-
Excise the pancreas for histological examination of islet cells.[8]
-
Excise the lenses for biochemical analysis, such as measuring aldose reductase activity.
-
Visualizations
References
- 1. Conduritol - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H10O4 | CID 10290861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Conduritol A: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A, a naturally occurring polyhydroxylated cycloalkene, belongs to the conduritol family of compounds. These molecules are of significant interest in chemical and biological research due to their structural relationship to inositols and their potential as glycosidase inhibitors. The precise characterization of this compound is crucial for its identification, purity assessment, and further application in drug discovery and development. This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 146.14 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | (1R,2S,3R,4S)-cyclohex-5-ene-1,2,3,4-tetrol | --INVALID-LINK--[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR are essential for confirming its structure and stereochemistry.
Application Note
¹H NMR of this compound will show distinct signals for the olefinic, methine, and hydroxyl protons. The coupling constants between adjacent protons are critical for determining the relative stereochemistry of the hydroxyl groups. ¹³C NMR provides information on the number of unique carbon atoms and their hybridization, further confirming the cyclohexene (B86901) backbone and the presence of four hydroxyl-bearing carbons. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Parameters:
-
Instrument: 500 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Spectral Width: 10-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Temperature: 298 K
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Spectral Width: 180-200 ppm
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2-5 seconds
-
Temperature: 298 K
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (D₂O: δ 4.79 ppm; Methanol-d₄: δ 3.31 ppm for ¹H and δ 49.0 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to determine stereochemistry.
Workflow for NMR Analysis of this compound
Caption: Workflow for NMR-based characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
Application Note
Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. ESI is often preferred for polar molecules like conduritols as it typically produces a strong protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation. The resulting fragmentation pattern provides valuable information about the connectivity of the molecule, such as the loss of water molecules from the polyol structure.
Experimental Protocol: ESI-MS
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approx. 10-50 µg/mL) in a solvent suitable for ESI, such as methanol (B129727) or a mixture of water and acetonitrile (B52724) with 0.1% formic acid to promote protonation.
2. Mass Spectrometer Parameters:
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for maximum parent ion intensity).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
3. Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight.
-
For MS/MS experiments, select the molecular ion as the precursor and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Analyze the fragment ions to deduce structural information. Common fragmentation pathways for polyols involve sequential loss of water molecules (m/z 18).
Logical Flow for Mass Spectrometry Analysis
Caption: Logical flow for the mass spectrometric analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for its quantification. Due to the polar nature and lack of a strong chromophore in conduritols, specific detection methods are often required.
Application Note
Reversed-phase HPLC is not ideal for highly polar compounds like this compound. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable separation mode. Since this compound lacks a UV chromophore, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or by derivatization with a UV-active or fluorescent tag.
Experimental Protocol: HPLC-RID
1. Sample Preparation:
-
Dissolve a known concentration of this compound in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Instrument: HPLC system equipped with a Refractive Index Detector (RID).
-
Column: A column suitable for carbohydrate or polyol analysis, such as an amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v). Isocratic elution is typically sufficient.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detector: Refractive Index Detector, maintained at a stable temperature.
3. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, determined by injecting a standard.
-
Assess the purity by calculating the peak area percentage.
-
For quantification, generate a calibration curve using standards of known concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.
Application Note
This compound must be derivatized prior to GC-MS analysis. A common method is silylation, which replaces the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. This derivatization makes the molecule more volatile and thermally stable. The resulting TMS-derivatized this compound can then be separated by GC and detected by MS. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern that can be used for identification.
Experimental Protocol: GC-MS of TMS-Derivatized this compound
1. Derivatization:
-
Dry a small amount of this compound (e.g., 1 mg) in a reaction vial under a stream of nitrogen or in a vacuum desiccator.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine.
-
Seal the vial and heat at 60-70 °C for 30-60 minutes.
-
Cool the reaction mixture to room temperature before injection.
2. GC-MS System and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection: 1 µL, split or splitless mode.
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100-150 °C, hold for 1-2 minutes.
-
Ramp: 5-10 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50 - 600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Analysis:
-
Identify the peak for the TMS-derivatized this compound based on its retention time and mass spectrum.
-
Compare the obtained mass spectrum with library spectra or interpret the fragmentation pattern to confirm the identity.
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry, provided that a suitable single crystal of this compound can be obtained.
Application Note
The process involves growing a high-quality single crystal of this compound, which can be challenging. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. The analysis of the diffraction data allows for the determination of the unit cell dimensions, space group, and the precise arrangement of atoms in the crystal lattice, yielding a detailed 3D model of the molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
Attempt crystallization from various solvents and solvent mixtures (e.g., methanol, ethanol, water, acetone) using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
2. Data Collection:
-
Mount a suitable single crystal (typically 0.1-0.3 mm in each dimension) on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data is typically collected at low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.
Application Note
The IR spectrum of this compound is expected to be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. Other significant peaks would include C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) carbons, a C=C stretching vibration for the double bond, and C-O stretching vibrations.
Experimental Protocol: FTIR
1. Sample Preparation:
-
For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a thin, transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.
2. FTIR Spectrometer Parameters:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
3. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3600 - 3200 (broad, strong) |
| C-H (sp²) | 3100 - 3000 |
| C-H (sp³) | 3000 - 2850 |
| C=C (alkene) | 1680 - 1620 |
| C-O (alcohol) | 1260 - 1000 |
Relationship of Analytical Techniques for this compound Characterization
Caption: Interrelation of techniques for this compound characterization.
References
Application Notes and Protocols for In Situ Enzyme Activity Profiling Using Conduritol A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conduritol A is a cyclitol that, in its epoxide form, acts as a mechanism-based irreversible inhibitor of certain glycosidases. This property makes it a valuable tool for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to assess the functional state of enzymes within a complex biological sample. In situ ABPP with this compound-derived probes allows for the labeling and identification of active glycosidases directly within living cells, providing a snapshot of enzyme activity in their native environment.
These application notes provide an overview of the principles, protocols, and data presentation for using this compound in in situ enzyme activity profiling. While much of the detailed experimental literature focuses on its stereoisomer, Conduritol B epoxide (CBE), the methodologies presented here are based on established protocols for conduritol derivatives and can be adapted for this compound.
Principle of this compound-Based In Situ ABPP
This compound epoxide acts as a suicide inhibitor, forming a covalent bond with the catalytic nucleophile of retaining glycosidases. For ABPP, this compound is synthetically modified to include a reporter tag, such as a fluorophore or biotin (B1667282), or a bioorthogonal handle like an alkyne or azide (B81097) for subsequent click chemistry ligation. When introduced to living cells, this probe selectively labels active glycosidases. The labeled enzymes can then be visualized by in-gel fluorescence scanning or identified and quantified using mass spectrometry-based proteomics. Competitive ABPP, where cells are pre-treated with a potential inhibitor before probe labeling, can be used to assess inhibitor specificity and potency.
Data Presentation
Quantitative data from competitive ABPP experiments are crucial for determining the potency and selectivity of inhibitors. The following tables provide examples of how to structure such data. Note that specific values for this compound are not widely available in the literature; the data presented for the related compound, Conduritol B Epoxide (CBE), serve as a template.
Table 1: In Vitro Inhibition of Human Recombinant Glucocerebrosidase (GBA) by Conduritol B Epoxide (CBE) [1]
| Incubation Time | Apparent IC50 (µM) - Enzymatic Assay | Apparent IC50 (µM) - ABP Labeling |
| 30 min | 28.8 (±6.90) | 26.6 (±7.03) |
| 180 min | 4.28 (±0.500) | 2.30 (±0.580) |
Table 2: Off-Target Analysis of Conduritol B Epoxide (CBE) in Cultured Human Fibroblasts [1]
| Enzyme Target | IC50 (µM) after 24h in vivo treatment |
| Glucocerebrosidase (GBA) | ~0.1 |
| Non-lysosomal Glucosylceramidase (GBA2) | >100 |
| Lysosomal α-Glucosidase (GAA) | ~100 |
| Cytosolic β-Glucosidase (GBA3) | Not significantly inhibited |
| β-Glucuronidase (GUSB) | Not significantly inhibited |
Experimental Protocols
The following are detailed protocols for performing in situ enzyme activity profiling using a this compound-derived activity-based probe. These protocols are adapted from established methods for conduritol epoxides and click chemistry-based ABPP.[2][3][4]
Protocol 1: Synthesis of a "Clickable" this compound Alkyne Probe
This protocol outlines a general strategy for the synthesis of a this compound probe functionalized with an alkyne group for subsequent click chemistry. Specific reaction conditions would need to be optimized.
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of this compound, leaving one for functionalization.
-
Epoxidation: Convert the double bond of the protected this compound to an epoxide.
-
Introduction of Alkyne Handle: React the deprotected hydroxyl group with a linker containing a terminal alkyne. A common reagent for this is propargyl bromide in the presence of a base.
-
Deprotection: Remove the protecting groups to yield the final this compound-alkyne probe.
-
Purification and Characterization: Purify the probe using column chromatography and confirm its structure by NMR and mass spectrometry.
Protocol 2: In Situ Labeling of Cultured Cells with this compound-Alkyne Probe[2][3]
-
Cell Culture: Plate cells of interest in a suitable format (e.g., 6-well plates) and grow to the desired confluency.
-
Probe Treatment: Treat the cells with the this compound-alkyne probe at various concentrations (e.g., 0.1 - 10 µM) in serum-free media for a defined period (e.g., 1-4 hours) at 37°C. Include a DMSO vehicle control.
-
Competitive Inhibition (Optional): For competitive ABPP, pre-incubate cells with a test inhibitor for 1 hour before adding the this compound-alkyne probe.
-
Cell Lysis: Wash the cells twice with cold PBS. Lyse the cells in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors) on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
Protocol 3: Click Chemistry Reaction and Sample Preparation for Analysis[2][3]
-
Click Reaction: To 50 µg of protein lysate in a final volume of 50 µL, add the following click chemistry reagents:
-
Azide-fluorophore or azide-biotin reporter tag (e.g., 1 µM final concentration).
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).
-
Copper(II) sulfate (B86663) (CuSO₄) (1 mM final concentration).
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour.
-
Sample Preparation for SDS-PAGE: Add 4x SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and centrifuge.
-
Sample Preparation for Mass Spectrometry (with biotin tag):
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion of the captured proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Protocol 4: In-Gel Fluorescence Scanning and Data Analysis
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Fluorescence Scanning: Visualize the labeled proteins using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzymes. In competitive ABPP experiments, a decrease in fluorescence intensity in the inhibitor-treated lanes indicates target engagement.
Visualizations
Signaling Pathway
Glycosidases targeted by this compound are often involved in key cellular processes, including glycoprotein (B1211001) quality control in the endoplasmic reticulum and lysosomal degradation pathways.
Caption: ER-Associated Degradation (ERAD) Pathway for Glycoproteins.
Experimental Workflow
The following diagram illustrates the general workflow for in situ enzyme activity profiling using a clickable this compound probe.
Caption: In Situ ABPP Workflow with a Clickable this compound Probe.
Concluding Remarks
This compound is a valuable chemical tool for the study of glycosidase activity. The application of this compound-derived probes in an in situ ABPP workflow enables the profiling of enzyme activity in a physiologically relevant context. While the protocols provided herein are based on established methods for related compounds, researchers should optimize conditions for their specific experimental system and this compound probe. The data and visualizations presented offer a framework for the design and execution of these powerful chemoproteomic experiments.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Conduritol B Epoxide Concentration for Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Conduritol B Epoxide (CBE) for enzyme assays. CBE is a potent, irreversible inhibitor of certain glycosidases and is a valuable tool for studying enzyme function and for developing disease models.
Frequently Asked Questions (FAQs)
Q1: What is Conduritol B Epoxide and which enzymes does it inhibit?
A1: Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of several glycosidases. It shows a strong selectivity for β-glucosidases, such as glucocerebrosidase (GBA). It can also inhibit other glycosidases, like lysosomal α-glucosidase, but typically at significantly higher concentrations.
Q2: How does Conduritol B Epoxide irreversibly inhibit enzymes?
A2: CBE's structure mimics the natural substrate of glycosidases. The enzyme's catalytic machinery recognizes and binds to CBE. Within the active site, a nucleophilic residue of the enzyme attacks the epoxide ring of CBE. This results in the formation of a stable, covalent bond between the enzyme and the inhibitor, leading to irreversible inactivation.[1]
Q3: Is there a difference between Conduritol A and Conduritol B Epoxide?
A3: The commonly used irreversible inhibitor in glycosidase research is Conduritol B Epoxide (CBE). While other conduritol derivatives exist, CBE is the most extensively studied and utilized for inhibiting enzymes like glucocerebrosidase. This guide focuses on the application of Conduritol B Epoxide.
Q4: What is a typical starting concentration for Conduritol B Epoxide in an enzyme assay?
A4: The optimal concentration of CBE is highly dependent on the specific enzyme, its concentration in the assay, and the experimental conditions (e.g., incubation time, temperature, pH). A common starting point for in vitro assays with β-glucosidases is in the low micromolar range. For initial experiments, a broad concentration range (e.g., 0.1 µM to 100 µM) is often tested to determine the approximate inhibitory concentration.
Q5: How does the irreversible nature of Conduritol B Epoxide affect assay design?
A5: As an irreversible inhibitor, the inhibitory effect of CBE is time-dependent. This means that the extent of inhibition will increase with longer incubation times. Therefore, it is crucial to control and report the pre-incubation time of the enzyme with CBE before the addition of the substrate. The IC50 value for an irreversible inhibitor will decrease as the pre-incubation time increases.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low inhibition observed | 1. CBE concentration is too low: The concentration of CBE may be insufficient to inhibit a significant portion of the enzyme within the given incubation time.2. Degraded CBE stock solution: CBE solutions can degrade over time. 3. Incorrect buffer or pH: The enzyme's activity or the inhibitor's stability might be compromised by the buffer conditions. | 1. Increase CBE concentration: Perform a dose-response experiment with a wider and higher concentration range of CBE.2. Prepare fresh CBE stock solution: Always use freshly prepared inhibitor solutions for consistent results.3. Optimize buffer conditions: Ensure the buffer and pH are optimal for both enzyme activity and inhibitor stability. |
| Inconsistent results between experiments | 1. Variable incubation times: Inconsistent pre-incubation of the enzyme with CBE will lead to variable levels of inhibition.2. Pipetting errors: Inaccurate pipetting of the enzyme, substrate, or inhibitor can lead to significant variations.3. Temperature fluctuations: Enzyme and inhibitor kinetics are sensitive to temperature changes. | 1. Standardize incubation times: Use a timer to ensure consistent pre-incubation and reaction times for all experiments.2. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.3. Maintain constant temperature: Use a water bath or incubator to maintain a stable temperature throughout the assay. |
| Complete inhibition at all tested concentrations | CBE concentration is too high: The lowest concentration tested is already sufficient to completely inhibit the enzyme. | Decrease CBE concentration: Perform a serial dilution of your CBE stock and test a much lower concentration range. |
| High background signal | 1. Substrate instability: The substrate may be hydrolyzing spontaneously under the assay conditions.2. Contaminants in the enzyme preparation: Other enzymes in a crude lysate might be acting on the substrate. | 1. Run a no-enzyme control: This will help determine the rate of non-enzymatic substrate degradation.2. Use a more purified enzyme preparation: If possible, use a more purified form of your target enzyme. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Conduritol B Epoxide is a key parameter to quantify its potency. As CBE is an irreversible inhibitor, the IC50 value is dependent on the pre-incubation time with the enzyme.
| Enzyme | Organism/Source | Reported IC50 (µM) | Pre-incubation Time | Reference |
| β-Glucosidase (Glucocerebrosidase) | Human | 4.28 - 9.49 | Not specified | |
| β-Glucosidase | Not specified | ~1 | Not specified | |
| α-Glucosidase | Not specified | ~100 | Not specified | |
| Glucocerebrosidase (GBA) | Zebrafish | 44.1 | 5 days (in vivo) | [2] |
| Non-lysosomal Glucosylceramidase (GBA2) | Zebrafish | 890 | 5 days (in vivo) | [2] |
| Lysosomal α-Glucosidase (GAA) | Zebrafish | 9550 | 5 days (in vivo) | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Conduritol B Epoxide
This protocol provides a general workflow to determine the optimal working concentration of CBE for your specific enzyme and assay conditions.
1. Materials:
-
Purified enzyme or cell lysate containing the enzyme of interest
-
Conduritol B Epoxide (CBE) stock solution (e.g., 10 mM in water or an appropriate solvent)
-
Enzyme assay buffer (optimized for your enzyme)
-
Substrate for your enzyme (e.g., a fluorogenic or chromogenic substrate)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
2. Procedure:
-
Prepare a serial dilution of CBE: Prepare a series of dilutions of your CBE stock solution in the assay buffer. A typical starting range might be from 100 µM down to 0.1 µM.
-
Pre-incubation of enzyme and inhibitor:
-
In the wells of the microplate, add a fixed amount of your enzyme preparation.
-
Add the different concentrations of the diluted CBE to the wells. Include a control well with no CBE (vehicle control).
-
Incubate the plate for a defined period (e.g., 15, 30, or 60 minutes) at the optimal temperature for your enzyme. This pre-incubation step is critical for irreversible inhibitors.
-
-
Initiate the enzymatic reaction: Add the substrate to all wells simultaneously to start the reaction.
-
Monitor the reaction: Measure the signal (fluorescence or absorbance) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates for each CBE concentration.
-
Plot the percentage of enzyme activity remaining (compared to the no-CBE control) against the logarithm of the CBE concentration.
-
Determine the IC50 value, which is the concentration of CBE that causes 50% inhibition of the enzyme activity under the tested conditions.
-
3. Optimization:
-
Repeat the experiment with different pre-incubation times to understand the time-dependency of the inhibition.
-
Once an approximate IC50 is determined, you can perform a more focused dose-response experiment with a narrower range of CBE concentrations to obtain a more precise value.
-
For routine assays where complete inhibition is desired, a concentration of 10- to 50-fold higher than the determined IC50 is often used.
Visualizations
Caption: Workflow for determining the optimal concentration of CBE.
Caption: Key factors influencing the apparent IC50 of CBE.
References
Technical Support Center: Troubleshooting Conduritol A Inhibition Assay Variability
Welcome to the technical support center for Conduritol A inhibition assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the experimental workflow. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in the context of these inhibition assays?
A1: this compound is investigated for its inhibitory effects on aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] This pathway becomes particularly active during periods of high blood sugar (hyperglycemia).
Q2: What is the principle of the aldose reductase inhibition assay?
A2: The standard assay for aldose reductase inhibition is a spectrophotometric method. It measures the decrease in absorbance of the cofactor NADPH at 340 nm. Aldose reductase uses NADPH to reduce a substrate, such as DL-glyceraldehyde, to its corresponding alcohol. The rate at which NADPH is consumed is directly proportional to the activity of the aldose reductase enzyme.
Q3: What are the optimal conditions for an aldose reductase inhibition assay?
A3: Optimal conditions can vary, but generally, the assay is performed at a pH between 6.2 and 7.0. The temperature is typically maintained at 37°C.
Q4: I cannot find a specific IC50 value for this compound in the literature. What should I expect?
Data Presentation
Below is a table of IC50 values for various known aldose reductase inhibitors. This information is provided for comparative purposes to give researchers a frame of reference for interpreting their own results with this compound.
| Inhibitor | IC50 Value (µM) | Source Organism/Enzyme |
| Hirsutrin | 4.78 | Recombinant Human Aldose Reductase |
| Quercetin | Varies | Rat Lens Aldose Reductase |
| Epalrestat | Varies | Aldose Reductase |
| Sorbinil | Varies | Rat Lens Aldose Reductase |
| Tolrestat | Varies | Aldose Reductase |
Note: IC50 values can vary significantly based on the specific assay conditions, substrate used, and the source of the enzyme.
Experimental Protocols
Detailed Protocol for Aldose Reductase Inhibition Assay
This protocol outlines a standard method for assessing the inhibitory potential of this compound on aldose reductase activity by monitoring NADPH consumption.
Materials:
-
Recombinant human aldose reductase (rhAR)
-
This compound
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Double distilled water
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a 1.5 mM solution of NADPH in potassium phosphate buffer.
-
Prepare a 1 mM solution of DL-glyceraldehyde in potassium phosphate buffer.
-
Prepare the enzyme solution with an appropriate concentration of rhAR in potassium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
100 µL of potassium phosphate buffer (pH 7.0)
-
755 µL of double distilled water
-
20 µL of 1 mM DL-glyceraldehyde
-
20 µL of the this compound solution (or solvent for control)
-
-
Include a blank with no enzyme to measure the non-enzymatic oxidation of NADPH.
-
-
Reaction Initiation:
-
To initiate the reaction, add 100 µL of 1.5 mM NADPH to each well.
-
Immediately mix the contents of the wells.
-
-
Measurement:
-
Measure the decrease in absorbance at 340 nm at 37°C for a set period (e.g., 10-20 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (the change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Mandatory Visualization
The Polyol Pathway and Aldose Reductase Inhibition
The following diagram illustrates the polyol pathway, where aldose reductase converts glucose to sorbitol. This compound acts by inhibiting aldose reductase, thereby blocking this conversion.
References
Technical Support Center: Conduritol A in Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Conduritol A in cellular assays. The information is intended for scientists and drug development professionals to anticipate and address potential experimental issues, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: We observe significant cytotoxicity in our cell-based assay with this compound at concentrations expected to only inhibit aldose reductase. What could be the cause?
A1: While this compound is a known inhibitor of aldose reductase, unexpected cytotoxicity could arise from several factors:
-
Downstream Effects of Aldose Reductase Inhibition: Inhibition of the polyol pathway can lead to cellular stress. This pathway, when overactivated under hyperglycemic conditions, consumes NADPH and can lead to osmotic and oxidative stress.[1][2][3][4][5] Disrupting this pathway with this compound might indirectly affect cell viability, especially in cell lines sensitive to metabolic or oxidative insults.
-
Cell Line Specific Sensitivity: The cytotoxic response can be highly dependent on the cell line used. Cells with a high reliance on pathways influenced by aldose reductase activity or those with compromised antioxidant defense mechanisms may be more susceptible.
-
Assay Interference: The compound may interfere with the cytotoxicity assay itself. For example, some compounds can directly reduce the MTT reagent, leading to an inaccurate assessment of cell viability.[6] It is advisable to run a cell-free control to test for direct reactivity with assay components.
Q2: How can we differentiate between cytotoxicity due to on-target inhibition of aldose reductase and potential off-target effects of this compound?
A2: A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Aldose Reductase Inhibitor: Compare the cytotoxic profile of this compound with another known aldose reductase inhibitor that has a different chemical structure. If both compounds produce similar cytotoxic effects at concentrations relevant to their respective IC50 values for aldose reductase, the effect is more likely to be on-target.
-
Rescue Experiment: If the cytotoxicity is hypothesized to be due to the downstream consequences of aldose reductase inhibition (e.g., altered metabolism), attempt a rescue experiment by supplementing the culture medium with metabolites that are downstream of the inhibited step or that can alleviate the induced stress.
-
Target Knockdown/Knockout Models: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of aldose reductase in your cell line. If this compound still exhibits cytotoxicity in these cells, it strongly suggests an off-target mechanism.
Q3: Our results from different types of cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting. Why might this be?
A3: Different cytotoxicity assays measure distinct cellular events. An MTT assay measures metabolic activity, which can be affected by changes in cellular metabolism that are not necessarily indicative of cell death.[7] In contrast, a lactate (B86563) dehydrogenase (LDH) release assay measures plasma membrane integrity.[8] A compound could, for instance, inhibit mitochondrial respiration (affecting the MTT assay) without causing immediate cell lysis (leaving the LDH assay unchanged). It is crucial to understand the mechanism of each assay and potentially use a third, complementary method (e.g., a caspase activity assay for apoptosis) to get a clearer picture.
Q4: Are there any known off-target enzymes for this compound?
A4: Based on available data, this compound has been shown to be a potent inhibitor of aldose reductase.[9][10] One study reported that at a concentration of 10 mM, this compound did not inhibit hexokinase, pyruvate (B1213749) kinase, lactate dehydrogenase, glucose-6-phosphate dehydrogenase, glutathione (B108866) reductase, alcohol dehydrogenase, or aldehyde reductase. This suggests a degree of selectivity for aldose reductase over these particular enzymes at the tested concentration. However, comprehensive screening against a broad panel of enzymes has not been widely reported in the public domain. Researchers should be aware that the absence of evidence is not evidence of absence, and off-target effects at other enzymes cannot be completely ruled out without specific testing.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in an MTT Assay
| Possible Cause | Suggested Action |
| Direct Reduction of MTT Reagent | Run a cell-free assay: Incubate this compound with MTT reagent in culture medium without cells. A color change indicates direct reduction. |
| Inhibition of Cellular Metabolism (Non-lethal) | Validate with a different cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or apoptosis (caspase assay). |
| Cell Line Hypersensitivity | Test the effect of this compound on a panel of different cell lines to determine if the observed cytotoxicity is specific to one cell type. |
| Downstream Effects of Aldose Reductase Inhibition | Modulate the activity of the polyol pathway by altering glucose concentrations in the medium and observe if this impacts the cytotoxicity of this compound. |
Issue 2: Inconsistent IC50 Values for Aldose Reductase Inhibition
| Possible Cause | Suggested Action |
| Incorrect Enzyme or Substrate Concentration | Ensure that the substrate concentration is at or below the Km for competitive inhibitors. Verify the activity of your enzyme preparation with a known inhibitor as a positive control.[11] |
| Instability of this compound in Assay Buffer | Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound over the time course of the assay. |
| Inhibitor Solubility Issues | Visually inspect for precipitation of this compound at higher concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. |
| Assay Conditions Not Optimal | Verify that the pH and temperature of the assay are optimal for aldose reductase activity and are kept consistent between experiments.[12][13] |
Quantitative Data Summary
Table 1: Reported Inhibitory Activity of this compound
| Target Enzyme | Tissue/Source | Substrate | IC50 / % Inhibition |
| Aldose Reductase (EC 1.1.1.21) | Rat Lens | α,β-D-Glucose | Most effectively inhibited |
| Aldose Reductase (EC 1.1.1.21) | Rat Tissues | Not specified | Inhibitory to varying degrees |
| Hexokinase, Pyruvate Kinase, Lactate Dehydrogenase, Glucose-6-Phosphate Dehydrogenase, Glutathione Reductase, Alcohol Dehydrogenase, Aldehyde Reductase | Rat | Not specified | No inhibition at 10 mM |
Experimental Protocols
Aldose Reductase Inhibition Assay
This protocol is adapted from general spectrophotometric methods for measuring aldose reductase activity.[14][15]
Materials:
-
Partially purified aldose reductase from a source such as rat lens
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate (B84403) buffer (e.g., 0.067 M, pH 6.2)
-
This compound stock solution
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well/cuvette containing phosphate buffer, NADPH, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
-
Percentage inhibition is calculated as: (1 - (Rate with inhibitor / Rate of vehicle control)) * 100.
-
Determine the IC50 value by plotting the percentage inhibition against a range of this compound concentrations.
MTT Cytotoxicity Assay
This is a general protocol for assessing cell viability.[7][16][17][18]
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound stock solution
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include wells with medium only as a background control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals. For suspension cells, the solubilization solution can be added directly.
-
Shake the plate gently to ensure complete solubilization of the formazan.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
Visualizations
Caption: The Polyol Pathway and potential downstream cellular effects of its inhibition.
Caption: Troubleshooting workflow for unexpected cytotoxicity of this compound.
References
- 1. Polyol pathway - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. youtube.com [youtube.com]
- 14. tandfonline.com [tandfonline.com]
- 15. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
How to control for Conduritol A instability in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Conduritol A. The information is presented in a question-and-answer format to directly address potential issues related to its stability and use.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions for my experiments?
A1: this compound is a cyclitol, a class of compounds known for their stability in aqueous solutions under typical physiological conditions due to their carbocyclic structure which lacks labile acetal (B89532) groups.[1] Polyols, in general, are heat-stable across a broad pH range (pH 2-10).[2] While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its chemical structure as a cyclohexenetetrol suggests it is significantly more stable than compounds with more reactive functional groups, such as its analog Conduritol B Epoxide. However, as a general best practice for all experimental reagents, it is recommended to prepare fresh aqueous solutions for each experiment or store stock solutions appropriately to minimize the potential for degradation over long periods.
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
A2: For long-term storage, it is recommended to store this compound powder at -20°C. Stock solutions should be prepared in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. While cyclitols are generally stable, these storage conditions will help ensure the integrity of the compound over time.
Q3: What factors could potentially lead to the degradation of this compound in my experimental setup?
A3: Although this compound is expected to be relatively stable, extreme experimental conditions could potentially lead to degradation. Factors that generally affect the stability of chemical compounds include:
-
Extreme pH: Very high or very low pH can catalyze the degradation of many organic molecules.
-
High Temperatures: Prolonged exposure to high temperatures can accelerate chemical degradation.
-
Oxidizing Agents: As a polyol, this compound could be susceptible to oxidation. The presence of strong oxidizing agents in the experimental buffer should be avoided.
-
Enzymatic Degradation: If using crude cell lysates or tissue homogenates, endogenous enzymes could potentially modify this compound.
Q4: Are there any known degradation products of this compound that I should be aware of?
A4: The specific degradation pathways and products of this compound under various experimental conditions are not well-documented in the available literature. To confirm the integrity of this compound in your experiments, especially if you observe inconsistent results, analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed to assess the purity of your working solutions.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity in an enzyme assay. | 1. Degradation of this compound: Unlikely under standard conditions, but possible with improper storage or extreme assay conditions. 2. Inaccurate Concentration: Pipetting errors or incorrect calculations. 3. Poor Solubility: The compound may not be fully dissolved in the assay buffer. 4. Assay Interference: Components in your sample may be inhibiting the enzyme. | 1. Prepare a fresh stock solution of this compound. Avoid prolonged storage of dilute aqueous solutions. 2. Verify all calculations and ensure pipettes are calibrated. 3. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <1%) and consistent across all experiments.[5] Visually inspect for any precipitation. 4. Run a control with the assay buffer and solvent to ensure they do not inhibit the enzyme. |
| Variability in results between different experimental days. | 1. Inconsistent Solution Preparation: Differences in how the working solutions are prepared each day. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the main stock solution can introduce instability. | 1. Follow a standardized protocol for solution preparation. 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
| No observable effect of this compound. | 1. Inactive Compound: The compound may have degraded due to very long-term or improper storage. 2. Incorrect Assay Conditions: The enzyme or cells may not be responsive under the chosen conditions (e.g., wrong pH, temperature). 3. Sub-optimal Concentration: The concentrations of this compound used may be too low to elicit a response. | 1. Use a fresh vial of this compound or re-verify the purity of the existing stock. 2. Optimize assay conditions (pH, temperature, incubation time) as per established protocols for your specific enzyme or cell line.[6][7] 3. Perform a dose-response experiment with a wider range of concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Aseptically weigh out 1.46 mg of this compound powder.
-
Dissolving: Add 1 mL of anhydrous DMSO to the powder.
-
Mixing: Vortex thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Protocol for an In Vitro Enzyme Inhibition Assay
-
Prepare Reagents: Prepare the assay buffer at the optimal pH for the target enzyme. Prepare the substrate solution in the assay buffer.
-
Prepare this compound Dilutions: Thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all dilutions and is at a level that does not affect enzyme activity (e.g., ≤0.5%).
-
Enzyme Preparation: Dilute the enzyme to the desired concentration in ice-cold assay buffer immediately before use.
-
Assay Procedure:
-
Add the diluted this compound solutions to your microplate wells.
-
Add the diluted enzyme solution to the wells.
-
Include controls: a no-inhibitor control (with solvent only) and a no-enzyme control.
-
Pre-incubate the enzyme and inhibitor for a specified time if required.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the reaction progress using a suitable plate reader at the appropriate wavelength and temperature.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control and determine the IC50 value.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Inhibition of Aldose Reductase by this compound in the Polyol Pathway.
Caption: Probable PI3K/Akt signaling pathway for hypoglycemic agents.
References
- 1. Biosynthesis of cyclitols - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Improving the Specificity of Conduritol A Inhibition
Welcome to the technical support center for Conduritol A and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclitol, a six-membered carbocycle, that acts as an inhibitor of certain enzymes. Its primary known target is aldose reductase. Unlike some of its derivatives, such as Conduritol B Epoxide which are mechanism-based irreversible inhibitors of glycosidases, this compound's inhibitory action on aldose reductase is a key factor in its observed biological effects.
Q2: What are the known off-target effects of this compound?
While this compound is known to inhibit aldose reductase, its specificity is not absolute. It is crucial to consider potential off-target effects in your experimental design. The specificity profile of this compound is not as extensively documented as that of its epoxide derivatives. However, based on the activity of similar compounds, cross-reactivity with various glycosidases could be a possibility and should be experimentally verified in your system.
Q3: How can I improve the specificity of this compound in my experiments?
Improving the specificity of this compound inhibition is a key challenge. Current research focuses on two main strategies:
-
Chemical Modification: The synthesis of this compound analogs is an active area of research. By modifying the hydroxyl groups or the double bond within the cyclitol ring, it is possible to alter the inhibitor's affinity for its target enzyme and reduce off-target binding. The goal is to design derivatives that fit more precisely into the active site of the target enzyme.
-
Targeted Delivery Systems: While not yet standard practice for this compound itself, the concept of targeted delivery using nanoparticles or antibody-drug conjugates is a promising future direction for increasing the local concentration of the inhibitor at the desired site of action, thereby minimizing systemic off-target effects.
Q4: What are the potential cellular consequences of inhibiting aldose reductase with this compound?
Inhibition of aldose reductase by this compound can have significant downstream cellular effects. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under hyperglycemic conditions, this pathway becomes overactivated. By inhibiting aldose reductase, this compound can mitigate the following:
-
Reduction of Sorbitol Accumulation: This can prevent osmotic stress in cells, which is implicated in diabetic complications.
-
Decreased Oxidative Stress: The polyol pathway consumes NADPH, a crucial cofactor for the antioxidant enzyme glutathione (B108866) reductase.[1] By inhibiting aldose reductase, this compound helps maintain NADPH levels, thereby supporting cellular antioxidant defenses.[2][3]
-
Prevention of Advanced Glycation End Product (AGE) Formation: The accumulation of fructose, the second product of the polyol pathway, can lead to the formation of AGEs, which contribute to diabetic complications. Aldose reductase inhibition can reduce the formation of AGE precursors.[4]
-
Modulation of Inflammatory Signaling: Aldose reductase is involved in the reduction of lipid aldehydes that can act as signaling molecules in inflammatory pathways.[2] Its inhibition can therefore modulate inflammatory responses.[2]
Troubleshooting Guides
Issue 1: Incomplete or No Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Verify the calculated final concentration of this compound in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific enzyme and conditions. |
| Degraded Inhibitor | This compound is a chemical compound that can degrade over time. Ensure it has been stored correctly according to the manufacturer's instructions (typically at -20°C). If in doubt, use a fresh stock. |
| Incorrect Assay Buffer pH | Enzyme activity is highly pH-dependent. Ensure your assay buffer is at the optimal pH for your target enzyme. |
| Presence of Interfering Substances | Components in your sample or buffer (e.g., high concentrations of reducing agents) may interfere with the inhibitor or the enzyme assay. Run appropriate controls to identify any interfering substances. |
| Inactive Enzyme | Confirm the activity of your enzyme preparation using a positive control substrate in the absence of the inhibitor. |
Issue 2: High Background Signal in Enzyme Assay
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Some chromogenic or fluorogenic substrates can spontaneously hydrolyze, leading to a high background signal. Run a "substrate only" control (without enzyme) to assess the rate of spontaneous hydrolysis. |
| Contaminated Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. |
| Autofluorescence/Absorbance of this compound | At high concentrations, this compound itself might contribute to the signal. Run a control with only the buffer and this compound (no enzyme or substrate) to check for any intrinsic signal. |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor or enzyme solutions can be difficult to pipette accurately. Use calibrated pipettes and consider preparing larger volumes of master mixes to improve consistency. |
| Temperature Fluctuations | Enzyme kinetics are sensitive to temperature. Ensure all assay components are equilibrated to the correct temperature before starting the reaction and maintain a constant temperature throughout the incubation. |
| Variable Incubation Times | Use a timer to ensure consistent pre-incubation (inhibitor with enzyme) and reaction times for all samples. For kinetic assays, ensure you are measuring the initial reaction velocity. |
| Improper Mixing | Ensure thorough but gentle mixing of all components in the assay well. Avoid introducing air bubbles. |
Data Presentation
| Enzyme | Conduritol B Epoxide (CBE) IC50 (µM) | Notes |
| Glucocerebrosidase (GBA) | 0.33 | Primary target of CBE.[5][6] |
| Non-lysosomal glucosylceramidase (GBA2) | 272 | A major off-target at higher concentrations.[5][6] |
| Acid α-glucosidase (GAA) | 309 | Off-target at higher concentrations.[5][6] |
| Neutral α-glucosidase (GANAB) | 1580 | Lower affinity off-target.[5][6] |
| β-Glucuronidase (GUSB) | 607 | Off-target at higher concentrations.[5][6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for a Target Glycosidase
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific glycosidase using a fluorogenic or chromogenic substrate.
Materials:
-
Purified glycosidase enzyme
-
This compound stock solution (e.g., 100 mM in DMSO or water)
-
Appropriate fluorogenic or chromogenic substrate (e.g., 4-Methylumbelliferyl-glycoside or p-nitrophenyl-glycoside)
-
Assay Buffer (optimal pH and ionic strength for the target enzyme)
-
Stop Solution (e.g., 0.5 M Na2CO3 for p-nitrophenyl substrates, or a high pH buffer for 4-MU substrates)
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. The final concentrations should span a range that is expected to produce 0-100% inhibition.
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in Assay Buffer.
-
Pre-incubation: In the wells of the microplate, add the diluted this compound solutions. Then, add the diluted enzyme solution to each well. Include control wells with enzyme but no inhibitor (100% activity) and wells with buffer only (background).
-
Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for a time that allows for a linear reaction rate in the uninhibited control wells.
-
Stop the Reaction: Add the Stop Solution to all wells.
-
Read the Plate: Measure the fluorescence (e.g., Ex/Em = 365/450 nm for 4-MU) or absorbance (e.g., 405 nm for p-nitrophenol) using a microplate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing the Specificity of this compound against a Panel of Glycosidases
This protocol outlines a workflow for screening this compound against a variety of glycosidases to determine its specificity profile.
Materials:
-
A panel of purified glycosidase enzymes (e.g., α-glucosidase, β-glucosidase, α-mannosidase, β-mannosidase, etc.)
-
This compound
-
The corresponding fluorogenic or chromogenic substrate for each enzyme
-
Appropriate assay buffers for each enzyme
-
96-well microplates
-
Microplate reader
Procedure:
-
Optimize Individual Enzyme Assays: For each enzyme in the panel, determine the optimal assay conditions (enzyme concentration, substrate concentration, incubation time) that result in a robust and linear signal.
-
Single-Point Inhibition Screen: Perform an initial screen of this compound at a fixed, high concentration (e.g., 100 µM) against each enzyme in the panel.
-
Follow the general procedure outlined in Protocol 1 (steps 2-8).
-
Calculate the percentage of inhibition for each enzyme.
-
-
IC50 Determination for "Hits": For any enzyme that shows significant inhibition (e.g., >50%) in the single-point screen, perform a full dose-response experiment as described in Protocol 1 to determine the IC50 value.
-
Data Analysis and Comparison: Compile the IC50 values for all the tested enzymes. A significantly lower IC50 for the target enzyme compared to the other enzymes indicates selectivity.
Visualizations
Caption: Comparison of inhibition mechanisms.
Caption: Workflow for assessing inhibitor specificity.
Caption: Inhibition of the Polyol Pathway by this compound.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological and Pathological Roles of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Conduritol A in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Conduritol A in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in a cellular context?
This compound's primary mechanism of action is the inhibition of aldose reductase (AR), a key enzyme in the polyol pathway.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, aldose reductase converts excess glucose to sorbitol.[3][4] This accumulation of sorbitol can lead to osmotic stress and cellular damage.[3][5]
Q2: Is this compound expected to be cytotoxic to my cell line?
Q3: What is a typical working concentration for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell type and the desired level of aldose reductase inhibition. In vitro assays for aldose reductase inhibition have used concentrations ranging from micrograms to millimolar levels.[2][9] It is recommended to perform a dose-response curve to determine the IC50 for aldose reductase inhibition in your specific cell system. This should be correlated with a cell viability assay to ensure that the observed inhibitory effects are not due to general cytotoxicity.
Q4: What is the difference between this compound and Conduritol B Epoxide (CBE)?
This compound and Conduritol B Epoxide (CBE) are structurally related but have different primary targets and applications in cell culture. This compound is primarily known as an inhibitor of aldose reductase.[1][2] In contrast, CBE is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GBA).[10][11] CBE is widely used to create cellular models of Gaucher disease, which is characterized by GBA deficiency.[8][10] Due to its application in modeling a lysosomal storage disorder, there is more available data on the cytotoxic effects and working concentrations of CBE in various cell lines.
Troubleshooting Guides
Problem 1: High levels of cell death observed after treatment with this compound.
-
Possible Cause 1: Concentration is too high.
-
Solution: Perform a dose-response experiment to determine the cytotoxic IC50 value for your cell line. Start with a wide range of concentrations and use a cell viability assay (e.g., MTT, XTT, or ATP-based assays) to assess cell health.[12][13] Select a working concentration that effectively inhibits aldose reductase without causing significant cell death.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) and non-toxic to your cells.[14] Always include a vehicle control (medium with the same amount of solvent used to dissolve this compound) in your experiments to account for any solvent-induced effects.
-
-
Possible Cause 3: Prolonged incubation time.
-
Solution: Reduce the incubation period. Perform a time-course experiment to determine the minimum time required to achieve the desired level of aldose reductase inhibition.
-
Problem 2: Inconsistent or no inhibition of aldose reductase activity.
-
Possible Cause 1: Incorrect assay conditions.
-
Possible Cause 2: Low cell permeability of this compound.
-
Solution: While this compound is a small molecule, its permeability can vary between cell types. If you suspect poor uptake, consider using permeabilization agents in your assay protocol if compatible with your experimental goals, though this is generally for endpoint assays on cell lysates.
-
-
Possible Cause 3: Degraded this compound.
-
Solution: Ensure that your this compound stock solution is properly stored, typically at -20°C or below, and protected from light. Prepare fresh working solutions for each experiment.
-
Problem 3: High variability in experimental results.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and plates. Cell confluency can affect cellular metabolism and the response to treatment.[10]
-
-
Possible Cause 2: Inadequate mixing of this compound in culture medium.
-
Solution: Thoroughly mix the this compound into the culture medium before adding it to the cells to ensure a uniform final concentration.[10]
-
-
Possible Cause 3: Fluctuations in incubation conditions.
-
Solution: Maintain consistent temperature, CO2, and humidity levels in your incubator throughout the experiment.
-
Data Presentation
Table 1: Summary of IC50 Values for Conduritol B Epoxide (CBE) in Cultured Cells
| Cell Type | Target Enzyme | Incubation Time | IC50 (µM) | Reference |
| Human Fibroblasts | GBA | 24 hours | 0.331 (±0.189) | [10] |
| Human Fibroblasts | GBA2 | 24 hours | 272 (±101) | [10] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound using an MTT Assay
This protocol provides a general method for assessing the cytotoxicity of this compound.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C in a CO₂ incubator.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.[17]
Protocol 2: Measuring Aldose Reductase Activity in Cell Lysates
This protocol describes a general method for measuring the activity of aldose reductase in cells treated with this compound.
Materials:
-
Cultured cells treated with this compound, vehicle control, and untreated control.
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.2)
-
Protein quantification assay (e.g., BCA assay)
-
Aldose Reductase Assay Buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)
-
UV-transparent 96-well plate or cuvettes
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard protein assay.
-
Assay Preparation: In a UV-transparent 96-well plate, add the cell lysate (containing the aldose reductase enzyme), assay buffer, and NADPH to each well.[15] Include wells for a blank (no lysate) and a positive control (untreated lysate).
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate (DL-glyceraldehyde) to each well.
-
Measure Activity: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH by aldose reductase.[15]
-
Data Analysis: Calculate the rate of NADPH oxidation (ΔOD/min). Normalize the aldose reductase activity to the total protein concentration in each lysate. Compare the activity in this compound-treated cells to the control cells to determine the percentage of inhibition.
Visualizations
Caption: The Polyol Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing this compound effects.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyol pathway - Wikipedia [en.wikipedia.org]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Osmolarity and Glucose Differentially Regulate Aldose Reductase Activity in Cultured Mouse Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. bmrservice.com [bmrservice.com]
- 16. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Conduritol A Experiments
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective use of Conduritol A in experimental settings. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your studies, with a particular focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inhibitor of aldose reductase (ALR2). This enzyme is a key component of the polyol pathway, which is implicated in the development of diabetic complications.[1] Under hyperglycemic conditions, aldose reductase converts excess glucose into sorbitol.[1] The accumulation of sorbitol can lead to osmotic stress and cellular damage in various tissues.[1] this compound's inhibitory action on aldose reductase makes it a valuable tool for studying the pathogenesis of diabetic complications such as retinopathy, neuropathy, and nephropathy.[1]
Q2: What is a recommended starting point for incubation time when using this compound in an in vitro aldose reductase inhibition assay?
A2: For initial in vitro enzymatic assays, a pre-incubation period of 10-15 minutes with the enzyme before initiating the reaction is a common starting point.[2] To fully characterize the inhibitory effects of this compound, a time-course experiment is highly recommended.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: The relationship between inhibitor concentration and incubation time is crucial. Higher concentrations of this compound may lead to a more rapid inhibition of aldose reductase. Conversely, at lower concentrations, a longer incubation period might be necessary to observe a significant inhibitory effect. A dose-response and time-course experiment is the most effective way to determine the optimal conditions for your specific experimental setup.
Q4: Should the medium be changed during long-term cell culture experiments with this compound?
Troubleshooting Guide: Aldose Reductase Inhibition Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in IC50 Values | 1. Inconsistent enzyme activity. 2. Instability of this compound. 3. Inconsistent incubation times. | 1. Ensure consistent specific activity of the purified aldose reductase across experiments. Perform a quality control check of enzyme activity before each assay.[2] 2. Prepare fresh solutions of this compound for each experiment. Store the stock solution under recommended conditions (-20°C for long-term storage). 3. Use a precise timer for all incubation steps. For enzymatic assays, a pre-incubation of the enzyme with the inhibitor before adding the substrate can help ensure equilibrium is reached.[2] |
| No or Low Inhibition Observed | 1. Insufficient incubation time. 2. Incorrect concentration of this compound. 3. Inactive this compound. | 1. Increase the incubation time. Perform a time-course experiment to determine the optimal duration. 2. Perform a dose-response experiment to identify the effective concentration range for this compound. 3. Ensure proper storage and handling of this compound. Prepare fresh stock solutions. |
| Inconsistent Results in Cell-Based Assays | 1. Poor cell permeability of this compound. 2. Rapid metabolism of this compound within the cells. | 1. Assess the physicochemical properties of this compound to predict its cell permeability. While specific data for this compound is limited, related compounds are known to have cellular uptake. 2. Consider measuring the intracellular concentration of this compound over time if analytical methods are available. |
Data Presentation
Table 1: General Conditions for In Vitro Aldose Reductase (ALR2) Inhibition Assays
| Parameter | Typical Range | Notes |
| Enzyme Source | Recombinant human or bovine lens aldose reductase | Enzyme activity can vary between sources.[3][4] |
| Substrate | DL-Glyceraldehyde | A commonly used substrate for ALR2 assays.[4] |
| Cofactor | NADPH | The oxidation of NADPH is monitored to measure enzyme activity.[3] |
| pH | 6.2 - 7.5 | The optimal pH can depend on the enzyme source.[3] |
| Temperature | 25°C - 37°C | It is crucial to maintain a consistent temperature throughout the assay.[2] |
| Pre-incubation Time | 10 - 15 minutes | Allows the inhibitor to bind to the enzyme before the reaction starts.[2] |
Table 2: Example Incubation Times for Aldose Reductase Inhibitors in Cell Culture
| Inhibitor | Cell Type | Incubation Time | Reference |
| Sorbinil | Vascular Smooth Muscle Cells | 24 hours | [5] |
| Tolrestat | Vascular Smooth Muscle Cells | 24 hours | [5] |
| SNK-860 | Bovine Retinal Pericytes | 5 days | [6] |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for In Vitro Aldose Reductase Inhibition
This protocol describes a spectrophotometric method to determine the optimal incubation time for this compound in an in vitro aldose reductase (ALR2) inhibition assay.
Materials:
-
Recombinant human aldose reductase (ALR2)
-
This compound
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form)
-
DL-Glyceraldehyde (substrate)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.2)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of this compound by diluting the stock solution in sodium phosphate buffer. Ensure the final DMSO concentration is low (<1%) to avoid affecting enzyme activity.[2]
-
Prepare solutions of ALR2 enzyme, NADPH, and DL-Glyceraldehyde in sodium phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the ALR2 enzyme solution to each well.
-
Add the this compound working solutions at various concentrations to the respective wells. Include a vehicle control (buffer with DMSO) and a no-inhibitor control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a range of time points (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Initiate and Measure the Reaction:
-
After each pre-incubation time point, add the NADPH solution to each well.
-
Initiate the enzymatic reaction by adding the DL-glyceraldehyde solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of this compound at each incubation time point relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the incubation time for each this compound concentration to identify the time required to achieve maximal inhibition.
-
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Aldose reductase inhibition prevents glucose-induced apoptosis in cultured bovine retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of synthetic Conduritol A
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of Conduritol A. Below you will find troubleshooting guides and frequently asked questions to help mitigate batch-to-batch variability and ensure consistent, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and how do they differ in terms of potential for variability?
A1: The most prevalent synthetic routes for this compound start from either 1,4-cyclohexadiene (B1204751) or a protected catechol derivative. The choice of starting material and subsequent reaction sequence can significantly influence batch-to-batch consistency.
-
From 1,4-Cyclohexadiene: This is a common and cost-effective route. However, it involves multiple steps, including protection, dihydroxylation, and deprotection, each of which can introduce variability. The stereoselectivity of the dihydroxylation step is critical and highly dependent on reaction conditions.
-
Chemoenzymatic Methods: These routes often utilize microbial dioxygenase enzymes to introduce chirality early in the synthesis, potentially leading to higher enantiopurity. However, the enzymatic step can be sensitive to substrate quality and fermentation conditions, which can be a source of variability.[1]
Q2: What are the critical process parameters that I should control to minimize batch-to-batch variability in this compound synthesis?
A2: Several parameters are crucial for achieving reproducible results. These include:
-
Purity of Starting Materials: Impurities in the starting materials can interfere with catalysts and lead to side reactions.
-
Reaction Temperature: Temperature control is vital, especially during the dihydroxylation step, as fluctuations can affect reaction rate and stereoselectivity.
-
Reagent Stoichiometry: Precise control over the molar ratios of reactants, catalysts, and any co-oxidants is essential for consistent product yield and purity.
-
Reaction Time: Incomplete or prolonged reaction times can lead to a mixture of starting material, desired product, and byproducts.[2]
-
Work-up and Purification Conditions: The pH during aqueous work-up and the choice of solvent system for chromatography can impact the stability and recovery of the final product.
Q3: I am observing low yields of this compound. What are the likely causes and how can I troubleshoot this?
A3: Low yields can stem from several factors throughout the synthetic process. Refer to the troubleshooting guide below for specific issues and solutions. Common causes include incomplete reactions, product degradation during work-up, or inefficient purification.
Q4: My batches of this compound show inconsistent purity. What analytical techniques are recommended for quality control?
A4: A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity of this compound.
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for determining the purity of the final product and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of this compound and identifying any structural isomers or major impurities.[3]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product and to identify unknown impurities, especially when coupled with HPLC (LC-MS).[4][5][6]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Dihydroxylation | Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a fresh portion of the catalyst or extending the reaction time. Ensure the co-oxidant (e.g., NMO) is fresh and active. |
| Product Degradation During Work-up | This compound is sensitive to strongly acidic or basic conditions. Maintain a neutral pH during extraction and avoid excessive heat during solvent removal. |
| Inefficient Purification | Optimize the flash chromatography conditions. A different solvent system or a shallower gradient may be required for effective separation. Ensure proper loading of the crude material onto the column. |
| Suboptimal Reaction Temperature | Ensure the reaction temperature is maintained within the optimal range for the specific protocol. Use a temperature-controlled reaction vessel. |
Problem 2: Inconsistent Stereoselectivity in Dihydroxylation
| Potential Cause | Recommended Action |
| Presence of Water or Other Protic Impurities | Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Catalyst or Ligand | If using an asymmetric dihydroxylation catalyst, ensure the correct chiral ligand is used and that it is of high enantiomeric purity. |
| Variable Reaction Temperature | Stereoselectivity can be highly temperature-dependent. Maintain a consistent and, if necessary, low temperature throughout the reaction. |
| Purity of the Alkene Precursor | Impurities in the starting cyclohexadiene derivative can sometimes coordinate to the catalyst and affect its stereodirecting ability. Purify the precursor if necessary. |
Problem 3: Presence of Persistent Impurities in the Final Product
| Potential Cause | Recommended Action |
| Over-oxidation to Diketone | During dihydroxylation, over-oxidation can occur. Use a milder oxidizing agent or carefully control the stoichiometry of the co-oxidant.[7] |
| Incomplete Deprotection | If using protecting groups, ensure the deprotection step goes to completion by monitoring with TLC. If necessary, prolong the reaction time or use a more potent deprotection reagent. |
| Residual Osmium Catalyst | Osmium residues can be toxic and interfere with downstream applications. After the dihydroxylation, perform a thorough work-up with a reducing agent like sodium bisulfite. For trace amounts, consider using a scavenger resin. |
| Formation of Structural Isomers | Inadequate control over stereoselectivity can lead to the formation of other Conduritol isomers. Re-optimize the dihydroxylation conditions, paying close attention to temperature and catalyst choice. |
Experimental Protocols
Key Experiment: Catalytic Dihydroxylation of a Cyclohexadiene Precursor
This protocol is a representative example of a key step in this compound synthesis.
Materials:
-
Cyclohexadiene precursor (e.g., a protected diene)
-
Osmium tetroxide (OsO4) solution (e.g., 4% in water) or an encapsulated form like Os EnCat™40
-
N-Methylmorpholine N-oxide (NMO)
-
Acetone (B3395972) and Water (HPLC grade)
-
Sodium bisulfite
-
Ethyl acetate (B1210297)
-
Magnesium sulfate
-
Silica (B1680970) gel for flash chromatography
Procedure:
-
Dissolve the cyclohexadiene precursor in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add N-methylmorpholine N-oxide (NMO) (typically 1.1 to 1.5 equivalents) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of osmium tetroxide solution (typically 1-2 mol%).
-
Allow the reaction to warm to room temperature and stir for the prescribed time, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes).
Data Presentation
Table 1: Impact of Reaction Temperature on Dihydroxylation Yield and Purity
| Batch ID | Reaction Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) |
| CA-01 | 0 | 85 | 92 |
| CA-02 | 25 (Room Temp) | 92 | 88 |
| CA-03 | 40 | 88 | 75 |
Data is representative and may vary based on the specific substrate and reaction conditions.
Table 2: Quality Control Specifications for this compound
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white solid |
| Identity | 1H NMR, 13C NMR | Conforms to reference spectrum |
| Purity | HPLC | ≥ 98.0% |
| Individual Impurity | HPLC | ≤ 0.5% |
| Residual Solvents | GC-HS | As per ICH Q3C guidelines |
| Heavy Metals (as Os) | ICP-MS | ≤ 10 ppm |
Visualizations
Caption: General workflow for a multi-step synthesis of this compound.
Caption: Decision tree for troubleshooting low purity in this compound batches.
References
- 1. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. H1NMR data of Chemical structure of compounds - Mendeley Data [data.mendeley.com]
- 4. innovationaljournals.com [innovationaljournals.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating Solubility Challenges of Conduritol A Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Conduritol A derivatives in their experiments. Below you will find troubleshooting guides and frequently asked questions to directly address these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative won't dissolve in my aqueous buffer. What is the first step I should take?
A1: The initial and most crucial step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its excellent ability to dissolve a wide variety of organic molecules.[1] From this stock solution, you can perform serial dilutions into your aqueous experimental medium. It is vital to ensure the final concentration of the organic solvent in your assay is low enough to not adversely affect your biological system, which is typically less than 0.5% v/v.[1]
Q2: I'm observing precipitation when I dilute my DMSO stock of a this compound derivative into my aqueous buffer. What is causing this?
A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility. DMSO is a potent organic solvent, but when the stock solution is diluted into an aqueous medium, the overall polarity of the solvent system increases significantly. This change can cause your this compound derivative to precipitate as it is no longer soluble in the high-water-content environment.
Q3: What are the primary strategies for enhancing the aqueous solubility of poorly soluble compounds like some this compound derivatives?
A3: Solubility enhancement techniques are generally categorized into physical and chemical modifications.[2][3]
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), and creating amorphous solid dispersions in carriers.[2][4]
-
Chemical Modifications: These strategies involve altering the compound's properties through the formation of salts (if the derivative has ionizable groups), or by forming inclusion complexes with molecules like cyclodextrins.[2][5]
Q4: Can adjusting the pH of my buffer improve the solubility of my this compound derivative?
A4: If your this compound derivative possesses ionizable functional groups (acidic or basic), adjusting the pH of the aqueous buffer can significantly enhance its solubility.[3] Weakly acidic compounds tend to be more soluble at a pH above their pKa, where they exist in their ionized form. Conversely, weakly basic compounds are more soluble at a pH below their pKa.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound derivatives.
Issue 1: Immediate Precipitation Upon Dilution of Organic Stock
-
Potential Cause: The final concentration of the this compound derivative in the aqueous medium is above its solubility limit.
-
Recommended Solutions:
-
Decrease Final Concentration: Determine the maximum soluble concentration by performing a solubility test.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions of the DMSO stock in your pre-warmed (e.g., 37°C) aqueous buffer. Add the stock solution dropwise while gently vortexing the buffer to ensure rapid dispersion.
-
Use a Co-solvent: Prepare stock solutions in mixtures of solvents, for example, DMSO/ethanol or DMSO/PEG400, and test their compatibility with your assay.[1]
-
Issue 2: Compound Precipitates Over Time During the Experiment
-
Potential Cause: The compound is kinetically soluble but thermodynamically unstable in the aqueous medium, leading to delayed precipitation. Temperature fluctuations can also contribute to this issue.
-
Recommended Solutions:
-
Incorporate Solubilizing Excipients: Consider the use of surfactants (e.g., Tween® 80) or complexing agents like cyclodextrins in your aqueous buffer.[1] These can help to keep the compound in solution for a longer duration.
-
Maintain Constant Temperature: Ensure your experiment is conducted at a stable temperature, as the solubility of many organic compounds is temperature-dependent.
-
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting the poor solubility of this compound derivatives.
Advanced Solubility Enhancement Protocols
For persistent solubility issues, more advanced formulation strategies may be necessary. Below are detailed protocols for two common and effective methods.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method involves dissolving the this compound derivative and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid matrix.[6][7]
Materials:
-
Poorly soluble this compound derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture in which both the derivative and carrier are soluble)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Accurately weigh the this compound derivative and the hydrophilic carrier (e.g., in a 1:4 drug-to-carrier ratio by weight). Dissolve both components in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven and dry at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask, and gently grind it into a fine powder using a mortar and pestle.
-
Storage: Store the resulting powder in a desiccator to prevent moisture absorption.
Protocol 2: Cyclodextrin Inclusion Complexation by Freeze-Drying
This technique involves forming a complex between the this compound derivative (the "guest") and a cyclodextrin (the "host"), which can enhance its aqueous solubility.[8]
Materials:
-
Poorly soluble this compound derivative
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-β-CD) in deionized water. The concentration will depend on the desired molar ratio.
-
Addition of Derivative: While stirring the cyclodextrin solution, slowly add the powdered this compound derivative. A 1:1 molar ratio of the derivative to cyclodextrin is a common starting point.
-
Complexation: Continue stirring the suspension at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution may become clearer as the complex forms.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize until all the water has been removed by sublimation, resulting in a fine, dry powder.
-
Storage: Store the lyophilized powder in a tightly sealed container in a desiccator.
Quantitative Data on Solubility Enhancement
The following table presents hypothetical data illustrating the potential improvement in aqueous solubility of a representative this compound derivative ("Conduritol-X") after applying the described formulation techniques.
| Formulation | Aqueous Solubility (µg/mL) at 25°C | Fold Increase |
| Unmodified Conduritol-X | 5.2 | - |
| Solid Dispersion (1:4 with PVP K30) | 128.7 | ~25x |
| Inclusion Complex (1:1 with HP-β-CD) | 265.4 | ~51x |
Relevant Signaling Pathway: Gaucher Disease
Conduritol B epoxide, a related compound, is an irreversible inhibitor of the enzyme glucocerebrosidase (GCase) and is used to create cellular and animal models of Gaucher disease.[9] This disease is a lysosomal storage disorder caused by a deficiency in GCase, leading to the accumulation of its substrate, glucosylceramide (GlcCer), within lysosomes, primarily in macrophages.[10][11]
Diagram: Simplified Gaucher Disease Pathophysiology
Caption: Simplified signaling pathway illustrating the role of GCase and the impact of its inhibition in Gaucher disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solubility enhancement techniques [wisdomlib.org]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. jddtonline.info [jddtonline.info]
- 8. oatext.com [oatext.com]
- 9. Conduritol B epoxide | Glycosylases | Tocris Bioscience [tocris.com]
- 10. Molecular regulations and therapeutic targets of Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Gaucher Disease Pathophysiology, Clinical Presentation and Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Conduritol A
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing, handling, and utilizing Conduritol A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1] For short-term use, it may be stored at room temperature.[1] To ensure maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[1]
Q2: What are the suitable solvents for dissolving this compound?
This compound is soluble in water, ethanol, and methanol.[1]
Q3: How should I prepare a stock solution of this compound?
Q4: What are the primary safety precautions to take when handling this compound?
While a specific safety data sheet for this compound is not as detailed as for some of its derivatives, general laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.
Data Presentation
Table 1: Storage and Solubility of this compound
| Parameter | Recommendation | Source |
| Long-Term Storage | -20°C | [1] |
| Short-Term Storage | Room Temperature | [1] |
| Solubility | Water, Ethanol, Methanol | [1] |
| Melting Point | 142-143°C | [1] |
Experimental Protocols
Protocol 1: General Protocol for Aldose Reductase Inhibition Assay in Cell Culture
This protocol provides a general method for treating cells with this compound to assess its effect on aldose reductase activity.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Aldose reductase activity assay kit or reagents
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of this compound Working Solution: Immediately before use, prepare the desired concentration of this compound in a complete cell culture medium. A vehicle control (medium without this compound) should be prepared in parallel.
-
Cell Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired duration at 37°C in a CO₂ incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of cell lysis buffer and incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant which contains the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay. This is crucial for normalizing the aldose reductase activity measurements.
-
Aldose Reductase Activity Assay: Measure the aldose reductase activity in the cell lysates according to the manufacturer's instructions or a standard laboratory protocol.
Troubleshooting Guide
Issue 1: Inconsistent or No Inhibitory Effect
-
Possible Cause: Degraded this compound solution.
-
Solution: Always use freshly prepared aqueous solutions for each experiment. If using a stored stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.
-
-
Possible Cause: Incorrect solution concentration.
-
Solution: Verify the calculations for your stock and working solution concentrations. Ensure accurate weighing of the compound and precise dilutions.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The inhibitory effect of this compound may be time-dependent. Optimize the incubation time for your specific cell type and experimental conditions.
-
Issue 2: High Variability Between Experiments
-
Possible Cause: Inconsistent solution preparation.
-
Solution: Standardize the protocol for solution preparation, including the solvent, temperature, and mixing method.
-
-
Possible Cause: Use of aged aqueous solutions.
-
Solution: Prepare fresh working solutions of this compound immediately before each experiment.
-
-
Possible Cause: Inconsistent cell conditions.
-
Solution: Ensure consistent cell seeding density and confluency at the time of treatment. Normalize enzyme activity to the total protein concentration to account for differences in cell number.
-
Issue 3: Cellular Toxicity Observed
-
Possible Cause: High concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration that provides significant inhibition without causing excessive cell death. Reduce the concentration or the incubation period if significant cell death is observed.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Ensure all reagents, including the cell culture medium and this compound solutions, are sterile and free from contaminants.
-
Visualizations
Caption: Inhibition of the Polyol Pathway by this compound.
Caption: General Experimental Workflow for this compound.
References
Validation & Comparative
A Comparative Analysis of Conduritol A and Voglibose as Alpha-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Conduritol A and the established drug voglibose (B1684032) as alpha-glucosidase inhibitors. While voglibose is a well-characterized synthetic drug, this compound is a naturally occurring polycyclic polyol found in plants such as Gymnema sylvestre. This comparison aims to objectively present the available experimental data on their performance, experimental methodologies, and mechanisms of action to aid in research and drug development.
Executive Summary
Voglibose is a potent, competitive inhibitor of intestinal alpha-glucosidases, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By delaying carbohydrate digestion, voglibose effectively reduces postprandial hyperglycemia. In contrast, while extracts of plants containing this compound have demonstrated alpha-glucosidase inhibitory activity, specific quantitative data on the inhibitory potency (IC50) of isolated this compound against alpha-glucosidase is not extensively documented in the currently available scientific literature. Most of the research on conduritol derivatives as alpha-glucosidase inhibitors has focused on Conduritol B epoxide, a mechanistically different, irreversible inhibitor. Therefore, a direct and robust quantitative comparison of the efficacy of this compound and voglibose as alpha-glucosidase inhibitors is challenging based on current evidence.
Mechanism of Action
Both voglibose and potentially this compound are believed to exert their hypoglycemic effects by inhibiting alpha-glucosidase enzymes in the brush border of the small intestine. This inhibition slows down the breakdown of disaccharides and oligosaccharides into glucose, thereby delaying glucose absorption and reducing the sharp increase in blood glucose levels after a meal.
Voglibose acts as a competitive inhibitor, reversibly binding to the active site of alpha-glucosidases. Its structure mimics that of the natural carbohydrate substrates.
This compound , as a cyclitol, is structurally similar to carbohydrates and may also act as a competitive inhibitor of alpha-glucosidase. However, further research is required to fully elucidate its specific mechanism of action and inhibitory kinetics against various alpha-glucosidase subtypes.
Quantitative Comparison of Efficacy
A direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound and voglibose against alpha-glucosidase is limited by the lack of specific data for this compound. The following table summarizes the available quantitative data for voglibose.
| Compound | Enzyme Target | IC50 Value | Reference Study |
| Voglibose | Rat Intestinal Sucrase | 1.2 x 10⁻⁸ M | In vivo perfusion study in rats |
| Voglibose | Rat Intestinal Maltase | 1.8 x 10⁻⁶ M | In vivo perfusion study in rats[1] |
Note: The IC50 values for voglibose can vary depending on the specific enzyme source (e.g., yeast, rat intestine) and the experimental conditions. The data presented here is from an in vivo study, which may more closely reflect the physiological effects.
While an IC50 value for an extract of Gymnema sylvestre, a plant known to contain this compound, has been reported to be 68.70 ± 1.22 μg/mL against α-glucosidase, this value represents the combined effect of all active compounds in the extract and cannot be attributed solely to this compound[2].
Experimental Protocols
The following outlines a typical in vitro experimental protocol for determining the alpha-glucosidase inhibitory activity of a compound, which would be applicable for evaluating both this compound and voglibose.
In Vitro Alpha-Glucosidase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of alpha-glucosidase by 50% (IC50).
Principle: The assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by alpha-glucosidase to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor will reduce the rate of this reaction.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound, voglibose)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of alpha-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds (and a positive control like acarbose (B1664774) or voglibose) in a suitable solvent (e.g., DMSO, then diluted in buffer).
-
In a 96-well plate, add a small volume of the enzyme solution to each well.
-
Add the different concentrations of the test compounds to the respective wells. A control well should contain the solvent without any inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding a sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Conclusion
Voglibose is a well-established and potent alpha-glucosidase inhibitor with a clear mechanism of action and extensive supporting data. This compound, a natural product, has shown promise for hypoglycemic effects; however, there is a significant gap in the scientific literature regarding its specific inhibitory activity against alpha-glucosidase. Further in-depth studies, including the determination of IC50 values and detailed kinetic analyses, are necessary to ascertain the efficacy of pure this compound as an alpha-glucosidase inhibitor and to enable a direct and meaningful comparison with established drugs like voglibose. Such research would be invaluable for the potential development of new therapeutic agents from natural sources for the management of diabetes.
References
Comparative Analysis of Conduritol-Based Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity and performance of conduritol derivatives, primarily focusing on the well-characterized Conduritol B Epoxide (CBE), as inhibitors of various glycosidase subtypes. Experimental data, protocols, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in glycobiology and therapeutic development.
Overview of Conduritol-Based Inhibitors
Conduritol B epoxide (CBE) is a potent, mechanism-based irreversible inhibitor widely used to study and model diseases related to glycosidase deficiencies, such as Gaucher disease.[1][2] Its pseudosymmetric structure allows it to inhibit both retaining α- and β-glucosidases by mimicking the transition state of the glycosidic bond cleavage.[3] This guide examines the inhibitory specificity of CBE and related compounds against different glycosidase targets.
Quantitative Inhibitor Specificity
The inhibitory potential of conduritol derivatives varies between different glycosidase subtypes and is typically quantified by the half-maximal inhibitory concentration (IC50) or the inactivation constants (Ki and ki). The following table summarizes the available data.
| Inhibitor | Target Enzyme | Enzyme Source | Inhibition Constants | Reference |
| Conduritol B Epoxide (CBE) | Glucocerebrosidase (GBA) | Human | Primary Target | [1][2] |
| Nonlysosomal Glucosylceramidase (GBA2) | Human | Major Off-Target (at high conc.) | [1][2] | |
| Lysosomal α-Glucosidase (GAA) | Human | Major Off-Target (at high conc.) | [1][2] | |
| α-Glucosidase | Monascus ruber | Irreversible Inactivator | [4] | |
| Sucrase-Isomaltase | Mammalian | Effective Inactivator | [5] | |
| Conduritol Aziridine | β-Glucosidase | Alcaligenes faecalis | Ki = 3.0 mM, ki = 0.077 min⁻¹ | [6] |
| α-Glucosidase | Yeast | Ki = 9.5 mM, ki = 0.39 min⁻¹ | [6] | |
| Cyclophellitol (B163102) | Glucocerebrosidase (GBA) | Human | Equal affinity to GBA2 | [1][2] |
| Nonlysosomal Glucosylceramidase (GBA2) | Human | Equal affinity to GBA | [1][2] |
Note: Conduritol B epoxide (CBE) is often used to create cellular and animal models for Gaucher disease by targeting GBA. However, at higher concentrations, it exhibits significant off-target activity against GBA2 and lysosomal α-glucosidase.[1][2] Cyclophellitol, another inhibitor, inactivates GBA and GBA2 with similar affinity, making it less suitable for creating specific Gaucher disease models.[1][2]
Mechanism of Action: Irreversible Inhibition
Conduritol B epoxide acts as an irreversible inhibitor of retaining glycosidases. The epoxide ring is susceptible to nucleophilic attack by a catalytic carboxylate residue (e.g., Aspartate or Glutamate) in the enzyme's active site. This reaction opens the epoxide ring and forms a stable covalent ester bond between the inhibitor and the enzyme, leading to its permanent inactivation.[3]
Caption: Mechanism of irreversible inhibition of a retaining β-glucosidase by Conduritol B Epoxide.
Experimental Protocols
In Vitro Glycosidase Inhibition Assay (Colorimetric Method)
This protocol outlines a general procedure for determining the inhibitory activity of a compound like Conduritol B epoxide against a specific glycosidase (e.g., α-glucosidase or β-glucosidase) using a chromogenic substrate.
1. Materials and Reagents:
-
α-Glucosidase or β-Glucosidase enzyme solution (e.g., from yeast, almonds, or recombinant source)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.9)
-
Chromogenic substrate: p-Nitrophenyl-α-D-glucopyranoside (for α-glucosidase) or p-Nitrophenyl-β-D-glucopyranoside (for β-glucosidase)
-
Test inhibitor solution (e.g., Conduritol B epoxide) at various concentrations
-
Positive control inhibitor (e.g., Acarbose)[7]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm[8][9]
-
Incubator set to 37°C
2. Assay Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor (Conduritol B epoxide) and the positive control in phosphate buffer.
-
Pre-incubation: In a 96-well plate, add 20 µL of each inhibitor dilution to separate wells. Add 125 µL of phosphate buffer and 5 µL of the enzyme solution to each well.[10]
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[10]
-
Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the p-nitrophenyl-glycoside substrate solution to each well.[10]
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.[10]
-
Measurement: Measure the absorbance of each well at 405-410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic activity.[8][9]
-
Controls:
-
Negative Control (100% activity): Contains enzyme and substrate but no inhibitor (replace inhibitor volume with buffer).
-
Blank: Contains substrate and buffer but no enzyme.
-
3. Data Analysis:
-
Correct the absorbance readings of all wells by subtracting the absorbance of the blank.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
Activity-Based Protein Profiling (ABPP) for In Vivo Target Engagement
To assess inhibitor specificity and target engagement within a complex biological system (e.g., cell lysates or live organisms), activity-based protein profiling is a powerful technique.
1. Principle: This method uses activity-based probes (ABPs), which are tagged small molecules that covalently bind to the active site of specific enzyme families. By competing with an unlabeled inhibitor (like CBE), ABPs can reveal the occupancy of the inhibitor at its target and potential off-targets.[1][2]
2. Experimental Workflow:
-
Treatment: Treat cells or organisms with varying concentrations of the inhibitor (e.g., CBE) for a defined period.
-
Lysis: Harvest and lyse the cells or tissues to prepare a protein lysate.
-
Labeling: Incubate the lysate with a fluorescently-tagged ABP that targets the glycosidase of interest. The ABP will only label enzymes whose active sites are not already blocked by the inhibitor.
-
Analysis: Separate the labeled proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins using in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band with increasing inhibitor concentration indicates successful target engagement.[2]
Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) to assess inhibitor specificity.
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conduritol aziridine: a new mechanism-based glucosidase inactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
Using Conduritol A and Its Analogs as Positive Controls in Inhibition Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in designing robust inhibition assays. This guide provides a detailed comparison of Conduritol A and its widely studied analog, Conduritol B epoxide (CBE), for use as positive controls in enzyme inhibition studies. While both are valuable tools, they exhibit distinct specificities and mechanisms of action, making them suitable for different research applications.
This compound has been recognized for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. In contrast, Conduritol B epoxide is a potent, irreversible inhibitor of specific glycosidases, most notably glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease. This guide will delve into their comparative inhibitory profiles, provide detailed experimental protocols for their use, and illustrate the biochemical pathways they influence.
Comparative Inhibitory Profiles
The selection of a positive control hinges on its known interaction with the enzyme of interest. The following table summarizes the inhibitory characteristics of this compound and Conduritol B epoxide against their primary targets. For a broader context, Acarbose, a well-established α-glucosidase inhibitor, is also included.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Quantitative Data |
| This compound | Aldose Reductase (EC 1.1.1.21) | Not fully elucidated, but inhibits the conversion of aldoses to sugar alcohols in the polyol pathway. | Specific IC50/Ki values are not readily available in the cited literature. |
| Conduritol B Epoxide (CBE) | β-Glucosidases (specifically Glucocerebrosidase, GCase, EC 3.2.1.45), α-Glucosidases | Irreversible, mechanism-based inhibitor. Forms a covalent bond with the catalytic nucleophile in the enzyme's active site.[1] | β-Glucosidase: IC50 = 1 µM[2]α-Glucosidase: IC50 = 100 µM[2]Normal Acid β-Glucosidase: Ki = 166 ± 57 µM[1]Type 1 Gaucher Disease Mutant Acid β-Glucosidase: Ki = 839 ± 64 µM[1] |
| Acarbose | α-Glucosidase, Pancreatic α-Amylase | Competitive inhibitor. | α-Glucosidase: IC50 values vary depending on the source of the enzyme. For comparison, it is often used as a standard in α-glucosidase inhibition assays.[3][4] |
Mechanism of Action: Visualized
The distinct mechanisms of action of this compound and Conduritol B epoxide are central to their application as positive controls.
This compound and the Polyol Pathway
This compound's inhibition of aldose reductase is significant in the context of hyperglycemia-induced pathology. The polyol pathway, which is normally a minor route for glucose metabolism, becomes more active during high glucose conditions, leading to the accumulation of sorbitol. This accumulation can cause osmotic stress and contribute to diabetic complications.
Irreversible Inhibition by Conduritol B Epoxide
Conduritol B epoxide acts as a suicide inhibitor of retaining glycosidases. Its epoxide ring is opened by the catalytic nucleophile (a carboxylate residue) in the enzyme's active site, leading to the formation of a stable, covalent ester linkage. This effectively and irreversibly inactivates the enzyme.
References
- 1. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor (CAS 6090-95-5) | Abcam [abcam.com]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Conduritol A: Cross-Reactivity with Other Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic cross-reactivity of Conduritol A and its close analogue, Conduritol B epoxide (CBE). While both are potent glycosidase inhibitors, the extent of their characterization in the scientific literature differs significantly. This document summarizes the available quantitative data, provides detailed experimental protocols for enzyme inhibition assays, and visualizes the key signaling pathways affected by the inhibition of their primary targets.
Comparison of Inhibitory Activity
Conduritol B epoxide (CBE) is a well-characterized irreversible inhibitor of retaining β-glucosidases, most notably glucocerebrosidase (GBA).[1] Its inhibitory mechanism involves the formation of a stable covalent bond with a catalytic carboxylate residue in the enzyme's active site.[2] While highly potent against its primary target, CBE exhibits cross-reactivity with other glycosidases, particularly at higher concentrations.[1]
In contrast, specific quantitative data on the cross-reactivity of this compound is less prevalent in publicly available literature. It is classified as a glycoside hydrolase inhibitor and has been noted for its inhibitory action against aldose reductase. However, a detailed profile of its IC50 or Ki values against a broad range of enzymes is not as extensively documented as for CBE.
Below is a summary of the available quantitative data for Conduritol B epoxide's inhibitory activity.
| Enzyme | EC Number | Inhibitor | IC50 / Ki | Notes |
| β-Glucosidase (GBA) | 3.2.1.45 | Conduritol B epoxide | Ki = 53 µM | Primary target; irreversible inhibitor. |
| α-Glucosidase | 3.2.1.20 | Conduritol B epoxide | IC50 ≈ 100 µM | Significantly lower potency compared to β-glucosidase. |
| Non-lysosomal Glucosylceramidase (GBA2) | 3.2.1.45 | Conduritol B epoxide | Off-target | Inhibition observed at higher concentrations.[1] |
| β-Glucuronidase (GUSB) | 3.2.1.31 | Conduritol B epoxide | Off-target | Identified as a potential off-target.[1] |
| Aldose Reductase | 1.1.1.21 | This compound | Not specified | Noted as an inhibitor, but quantitative data is scarce. |
Note: The cytosolic β-glucosidase (GBA3, EC 3.2.1.21) has been reported to be insensitive to Conduritol B epoxide.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are representative protocols for determining the inhibitory activity against α-glucosidase and β-glucosidase.
Protocol 1: α-Glucosidase Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available α-glucosidase inhibitor screening kits and is suitable for determining the IC50 value of a test compound like this compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (B1664774) (as a positive control inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a stock solution of pNPG in sodium phosphate buffer.
-
Prepare serial dilutions of the test compound and acarbose in the buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of sodium phosphate buffer to each well.
-
Add 10 µL of the serially diluted test compound or positive control to the respective wells. For the enzyme control well, add 10 µL of the solvent.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank. Mix gently.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the pNPG solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Stop the reaction by adding 50 µL of 1 M Sodium Carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the enzyme control and A_sample is the absorbance of the well with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: β-Glucosidase (Glucocerebrosidase - GBA) Activity Assay (Fluorometric)
This protocol is a common method for measuring GBA activity and its inhibition, for instance by Conduritol B epoxide.
Materials:
-
Recombinant human GBA or cell/tissue lysate containing GBA
-
4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG) as substrate
-
Citrate-phosphate buffer with taurocholate (e.g., 0.1 M citrate/0.2 M phosphate, pH 5.2, with 0.2% sodium taurocholate)
-
Test compound (e.g., Conduritol B epoxide)
-
Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.7)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
-
Inhibitor Pre-incubation:
-
In the wells of a 96-well plate, add a specific amount of lysate (e.g., 10-20 µg of protein).
-
Add varying concentrations of the test compound (e.g., Conduritol B epoxide) to the wells. For the control, add the solvent.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 4-MUG substrate solution to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no enzyme) from all readings.
-
Calculate the percentage of remaining enzyme activity for each inhibitor concentration relative to the control.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The inhibition of glucocerebrosidase (GBA) by compounds like Conduritol B epoxide has significant downstream effects on cellular signaling, primarily due to the accumulation of its substrate, glucosylceramide. This has implications for diseases such as Gaucher disease and Parkinson's disease.
Mechanism of Irreversible Inhibition
The following diagram illustrates the general mechanism by which Conduritol B epoxide irreversibly inhibits a retaining β-glucosidase.
Caption: Mechanism of irreversible inhibition by CBE.
Glucosylceramide Metabolism and Downstream Effects
Inhibition of GBA leads to the accumulation of glucosylceramide, which in turn can affect other metabolic and signaling pathways.
Caption: Impact of GBA Inhibition on Cellular Pathways.
Experimental Workflow for Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing enzyme inhibitors like this compound.
Caption: Workflow for Enzyme Inhibitor Screening.
References
A Comparative Analysis of Conduritol Epoxide Isomers: Unraveling the Potency of Conduritol B Epoxide
A deep dive into the chemical and biological profiles of Conduritol A and Conduritol B epoxides reveals a significant disparity in available research, with Conduritol B epoxide emerging as a well-characterized and potent glycosidase inhibitor, while its 'A' isomer remains largely unexplored. This guide provides a comprehensive comparison based on available scientific literature, highlighting the established role of Conduritol B epoxide in glycobiology research and the current knowledge gap concerning this compound epoxide.
Introduction to Conduritol Epoxides
Conduritol epoxides are cyclohexene (B86901) tetrol derivatives containing a reactive epoxide ring. Their structural similarity to the oxocarbenium ion-like transition state of glycosidase-catalyzed reactions makes them effective mechanism-based irreversible inhibitors of these enzymes. By covalently modifying the active site of glycosidases, they serve as powerful tools for studying enzyme function and for developing models of diseases associated with glycosidase deficiencies, such as Gaucher disease.
Conduritol B Epoxide: A Potent and Selective Glycosidase Inhibitor
Conduritol B epoxide (CBE) is a synthetic, irreversible inhibitor of β-glucosidases, with a particular potency towards the lysosomal enzyme glucocerebrosidase (GCase). This specificity has led to its extensive use in creating cellular and animal models of Gaucher disease, a lysosomal storage disorder caused by GCase deficiency.[1]
Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₅ | |
| Molecular Weight | 162.14 g/mol | |
| Appearance | White to off-white solid powder | [1] |
| Solubility | Soluble in water (up to 100 mM), DMSO, and DMF. | [1] |
| Storage | Stable for up to 12 months at -20°C under desiccating conditions. Unstable in solution; should be reconstituted just prior to use. | [1] |
Biological Activity and Inhibitory Potency
Conduritol B epoxide acts as a "suicide inhibitor," where the enzyme's own catalytic mechanism activates the inhibitor, leading to the formation of a stable covalent bond with a catalytic carboxylate residue (typically glutamate (B1630785) or aspartate) in the active site.[1] This results in the irreversible inactivation of the enzyme.
The inhibitory potency of Conduritol B epoxide has been quantified against various glycosidases, demonstrating a marked selectivity for β-glucosidases over α-glucosidases.
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| β-Glucosidase (general) | 1 - 9 | - | |
| Glucocerebrosidase (GBA) | 4.28 - 9.49 | 53 | |
| α-Glucosidase | 100 | - |
This compound Epoxide: The Enigmatic Isomer
In stark contrast to the wealth of information available for Conduritol B epoxide, there is a significant lack of published data on the synthesis, chemical properties, and biological activity of this compound epoxide. While the synthesis of all conduritol stereoisomers has been reported, specific experimental details and biological evaluation of the epoxide derivative of this compound are not readily found in the scientific literature. General statements in the literature refer to "conduritol epoxides" as a class of glycosidase inhibitors, but experimental evidence and quantitative data are consistently focused on the 'B' isomer.
Therefore, a direct comparative analysis of the performance of this compound epoxide with Conduritol B epoxide is not possible at this time due to the absence of experimental data for the 'A' isomer.
Signaling Pathway Involvement of Conduritol B Epoxide
The primary biological effect of Conduritol B epoxide stems from its inhibition of glucocerebrosidase. This enzymatic block leads to the accumulation of its substrate, glucosylceramide, within the lysosomes. This accumulation is a key pathological feature of Gaucher disease and has downstream consequences on other cellular processes, most notably the autophagy-lysosomal pathway. The disruption of this critical cellular degradation and recycling pathway is implicated in the pathophysiology of Gaucher disease and other neurodegenerative disorders.[1]
References
A Kinetic Showdown: Conduritol A's Synthetic Analogs in the Glycosidase Inhibition Arena
This guide summarizes quantitative kinetic data, details the experimental protocols used to obtain this data, and visualizes the underlying biochemical pathways and experimental workflows.
Quantitative Kinetic Comparison of Conduritol A Analogs
The inhibitory potential of various synthetic analogs of this compound has been evaluated against several glycosidases. The following table summarizes the key kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), providing a clear comparison of their efficacy.
| Compound | Target Enzyme | Enzyme Source | IC50 | Ki | Inactivation Rate (ki) | Inhibition Type |
| Conduritol B epoxide | Human acid β-glucosidase | Normal Human Spleen | - | 166 ± 57 µM[1] | 0.051 ± 0.009 min⁻¹[1] | Irreversible[2] |
| Human acid β-glucosidase | Type 1 Gaucher Disease Spleen | - | 839 ± 64 µM[1] | 0.058 ± 0.016 min⁻¹[1] | Irreversible[2] | |
| α-glucosidase | Monascus ruber | - | - | - | Irreversible[2] | |
| (+)-Conduritol F | Type I α-glucosidase | - | 86.1 µM[3] | - | - | Not specified |
| Bromoconduritol | Glucosidase II | Rat Liver | - | - | - | Irreversible (pseudo-first-order kinetics) |
| Conduritol Aziridine | β-glucosidase | Alcaligenes faecalis | - | 3.0 mM[2] | 0.077 min⁻¹[2] | Mechanism-based irreversible[2] |
| α-glucosidase | Yeast | - | 9.5 mM[2] | 0.39 min⁻¹[2] | Mechanism-based irreversible[2] | |
| Indole Conduritol Derivative 1 | α-glucosidase | - | >1000 µg/mL | - | - | Not specified |
| β-glucosidase | - | 438.6 ± 2.8 µg/mL | - | - | Not specified | |
| Indole Conduritol Derivative 2 | α-glucosidase | - | 625.2 ± 3.5 µg/mL | - | - | Not specified |
| β-glucosidase | - | 258.4 ± 1.9 µg/mL | - | - | Not specified | |
| Indole Conduritol Derivative 3 | α-glucosidase | - | 352.8 ± 2.1 µg/mL | - | - | Not specified |
| β-glucosidase | - | 105.7 ± 1.5 µg/mL | - | - | Not specified | |
| Indole Conduritol Derivative 4 | α-glucosidase | - | 247.5 ± 2.3 µg/mL | - | - | Not specified |
| β-glucosidase | - | 89.4 ± 1.2 µg/mL | - | - | Not specified |
Note: The inhibitory activity of Indole Conduritol Derivatives was compared to Acarbose, which had an IC50 of 774.2 ± 3.5 µg/mL against α-glucosidase and >1000 µg/mL against β-glucosidase.
Mechanism of Action: Glycosidase Inhibition
Conduritol derivatives primarily act as inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Many of these analogs are mechanism-based inhibitors, meaning they are processed by the target enzyme to a reactive species that then irreversibly inactivates the enzyme, often by forming a covalent bond with a catalytic residue in the active site.
Caption: General mechanism of glycosidase inhibition by a Conduritol analog.
Signaling Pathway: The Calnexin-Calreticulin Cycle
In the endoplasmic reticulum (ER), the proper folding of newly synthesized glycoproteins is crucial for cellular function. This process is monitored by the calnexin-calreticulin cycle, which relies on the activity of two key glucosidases: glucosidase I and glucosidase II. Inhibitors of these enzymes, such as certain conduritol analogs, can disrupt this cycle, leading to the accumulation of misfolded proteins and triggering the ER-associated degradation (ERAD) pathway.
Caption: The Calnexin-Calreticulin glycoprotein (B1211001) folding cycle and its inhibition.
Experimental Protocols
The kinetic data presented in this guide are typically obtained through in vitro enzyme inhibition assays. The following is a generalized protocol for determining the inhibitory activity of a compound against α-glucosidase.
Objective: To determine the IC50 value of a test compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., a Conduritol analog)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a typical in vitro α-glucosidase inhibition assay.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the positive control (acarbose) in the phosphate buffer.
-
Reaction Setup: In a 96-well microplate, add the α-glucosidase enzyme solution to each well, followed by the different concentrations of the test compounds or acarbose. A control well should contain the enzyme and buffer without any inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes). The α-glucosidase will hydrolyze the pNPG substrate, releasing p-nitrophenol, which is yellow.
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution to each well. This raises the pH and denatures the enzyme.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and thus to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.
-
Determination of Inhibition Type (Kinetic Analysis):
To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), further kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the effect of the inhibitor on the enzyme's kinetic parameters, Vmax and Km.
References
- 1. Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise synthesis of (+)-conduritol F and inositol analogues from naturally available (+)-proto-quercitol and their glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Conduritol A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Conduritol A with alternative therapeutic agents. The focus is on two key biological activities: hypoglycemic effects for the management of diabetes and aldose reductase inhibition for the prevention of diabetic cataracts. This document summarizes supporting experimental data, details key experimental methodologies, and visualizes relevant pathways and workflows to offer an objective assessment.
Hypoglycemic Efficacy of this compound vs. Standard Antidiabetic Drugs
This compound, a natural polyol found in the leaves of Gymnema sylvestre, has demonstrated significant hypoglycemic properties in preclinical studies. To contextualize its efficacy, this section compares its performance with two widely used oral antidiabetic agents, Metformin and Glibenclamide, in rodent models of alloxan-induced diabetes.
Data Summary: Hypoglycemic Effects
| Compound | Animal Model | Dosage | Duration | Key Outcomes | Reference |
| This compound | Alloxan-induced diabetic rats | High and Mid dosages (specific mg/kg not stated) | 14 days | Remarkably reduced fasted blood sugar (P < 0.01); Significantly increased serum insulin (B600854) (P < 0.05). | [1][2] |
| Metformin | Alloxan-induced diabetic mice | Not specified | Not specified | Lowered blood glucose level. | [3] |
| Glibenclamide | Alloxan-induced diabetic mice | 0.66 mg/kg | 4 hours | Significant reduction of 48.21% in blood glucose level. | [2] |
| Gymnema sylvestre Extract | Alloxan-induced diabetic rats | 900 mg/kg | Not specified | Statistically significant reduction in blood glucose (p<0.05). | [4][5] |
| Gymnema sylvestre Extract | Streptozotocin-induced diabetic rats | 200 and 400 mg/kg | 40 days | Significant decrease in plasma glucose and HbA1c levels. | [3] |
Experimental Protocol: Alloxan-Induced Diabetes Model
A commonly used protocol to induce type 1 diabetes in rodents involves the administration of alloxan (B1665706), which selectively destroys insulin-producing pancreatic β-cells.
Materials:
-
Alloxan monohydrate
-
Sterile saline solution (0.9% NaCl)
-
Glucometer and test strips
-
Experimental animals (e.g., Wistar rats or Swiss albino mice)
-
Test compounds (this compound, Metformin, Glibenclamide) and vehicle
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with standard chow and water ad libitum for at least one week prior to the experiment.
-
Induction of Diabetes:
-
Fast the animals for 12-16 hours.
-
Prepare a fresh solution of alloxan monohydrate in sterile, cold saline.
-
Administer a single intraperitoneal (i.p.) injection of alloxan (e.g., 120-150 mg/kg body weight). The optimal dose may vary depending on the animal strain.
-
Provide the animals with a 5% glucose solution for the next 24 hours to prevent fatal hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure fasting blood glucose levels from tail vein blood using a glucometer.
-
Animals with fasting blood glucose levels above 200-250 mg/dL are considered diabetic and are selected for the study.
-
-
Treatment:
-
Divide the diabetic animals into groups: diabetic control (vehicle), this compound-treated, and alternative drug-treated groups.
-
Administer the respective treatments orally or via the appropriate route for the specified duration (e.g., 14-40 days).
-
-
Efficacy Assessment:
-
Monitor fasting blood glucose levels at regular intervals.
-
At the end of the treatment period, collect blood samples for the analysis of serum insulin, HbA1c, and lipid profiles.
-
Harvest organs like the pancreas for histopathological examination to assess β-cell integrity.
-
Signaling Pathway: Hypoglycemic Action of this compound
The proposed mechanism for the hypoglycemic effect of this compound involves multiple pathways, including the potentiation of insulin secretion and the regeneration of pancreatic β-cells.
Caption: Proposed Hypoglycemic Mechanism of this compound.
Aldose Reductase Inhibition: this compound vs. Alternative Inhibitors
Hyperglycemia-induced activation of the polyol pathway, where aldose reductase is the rate-limiting enzyme, is a key factor in the development of diabetic cataracts. This compound has been shown to inhibit aldose reductase, thereby preventing or delaying cataract formation. This section compares its potential efficacy with established aldose reductase inhibitors.
Data Summary: Aldose Reductase Inhibition and Cataract Prevention
| Compound | Animal Model | Dosage | Duration | Key Outcomes | Reference |
| This compound | Streptozotocin-induced diabetic rats | Not specified | Not specified | Reported to have a cataract-suppressing effect. | [6] |
| Epalrestat (B1671369) | Streptozotocin-induced diabetic rats | Not specified | Not specified | Markedly inhibits rat lens osmotic expansion in vitro. | [7] |
| Ranirestat | Streptozotocin-induced diabetic rats | Not specified | 34 weeks | Generally no lens opacities were observed. | [8] |
| Gymnema sylvestre Extract | Not specified | Not specified | Not specified | The active constituent, this compound, was found to have a cataract-suppressing effect. | [6] |
Experimental Protocol: Streptozotocin-Induced Diabetic Cataract Model
This model is widely used to study the pathogenesis of diabetic cataracts and to evaluate the efficacy of potential therapeutic agents.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Slit-lamp biomicroscope
-
Experimental animals (e.g., Wistar or Sprague-Dawley rats)
-
Test compounds (this compound, Epalrestat, Ranirestat) and vehicle
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Induction of Diabetes:
-
Fast the animals overnight.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single i.p. injection of STZ (e.g., 50-65 mg/kg body weight).
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels after 48-72 hours.
-
Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Treatment:
-
Initiate treatment with this compound or alternative aldose reductase inhibitors.
-
Administer the compounds daily for the duration of the study (e.g., 8-14 weeks).
-
-
Cataract Assessment:
-
Examine the lenses of the rats weekly or bi-weekly using a slit-lamp biomicroscope after pupil dilation.
-
Grade the lens opacity based on a standardized scoring system (e.g., Stage 0: clear lens; Stage 4: mature cataract).[9]
-
-
Biochemical Analysis:
-
At the end of the study, enucleate the eyes and isolate the lenses.
-
Measure the levels of sorbitol, fructose, and myo-inositol in the lenses to assess the activity of the polyol pathway.
-
Experimental Workflow: Validating Aldose Reductase Inhibitors
The validation of a potential aldose reductase inhibitor follows a structured workflow from in vitro screening to in vivo efficacy studies.
Caption: Workflow for Aldose Reductase Inhibitor Validation.
Conclusion
The available preclinical data suggests that this compound holds promise as a therapeutic agent for managing hyperglycemia and preventing diabetic cataracts. Its ability to reduce blood glucose and potentially regenerate pancreatic β-cells makes it an interesting candidate for diabetes therapy. Furthermore, its inhibitory effect on aldose reductase indicates a potential role in mitigating diabetic complications.
However, direct comparative studies with established drugs using standardized protocols and quantitative endpoints are necessary to fully elucidate its therapeutic potential. The data presented in this guide, while informative, is based on a limited number of studies with varying experimental designs. Further research with more rigorous, head-to-head comparisons is warranted to definitively establish the in vivo efficacy of this compound relative to current standard-of-care treatments.
References
- 1. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chalcogen.ro [chalcogen.ro]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. journalirjgh.com [journalirjgh.com]
- 6. researchgate.net [researchgate.net]
- 7. [Inhibition effect of epalrestat on rat lens osmotic expansion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on diabetic cataract in rats induced by streptozotocin. I. Photodocumentation of lens opacification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Conduritol A and Miglitol: A Guide for Researchers
In the landscape of glycosidase inhibitors, both Conduritol A and miglitol (B1676588) have garnered attention for their potential therapeutic applications. This guide provides a detailed, evidence-based comparison of these two compounds, focusing on their mechanisms of action, inhibitory profiles, and the experimental protocols used to characterize them. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Overview and Mechanism of Action
Miglitol is a well-established, orally active α-glucosidase inhibitor approved for the management of type 2 diabetes mellitus.[1][2] As a competitive and reversible inhibitor, miglitol primarily targets α-glucosidase enzymes in the brush border of the small intestine, such as sucrase, maltase, and isomaltase.[2][3] By delaying the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides, miglitol effectively blunts postprandial hyperglycemia.[2] Its mechanism is centered on its structural resemblance to a monosaccharide, allowing it to bind to the active site of α-glucosidases.[3]
Quantitative Inhibitory Profile
The following table summarizes the available quantitative data on the inhibitory potency of miglitol against various glycosidases. Due to the limited availability of direct inhibitory data for this compound against α-glucosidases, a direct comparison is not feasible at this time.
| Inhibitor | Target Enzyme | Organism/Source | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
| Miglitol | α-Glucosidase | Saccharomyces cerevisiae | Competitive | 6.0[9] | 1.0[9] |
| Maltase-glucoamylase (MGAM) | Human | Competitive | - | - | |
| This compound | Aldose Reductase | Rat Lens | - | - | - |
Note: The primary target of this compound highlighted in the literature is aldose reductase, and quantitative data for its α-glucosidase inhibition is not consistently reported.
Experimental Protocols
α-Glucosidase Inhibition Assay (for Miglitol)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against α-glucosidase from Saccharomyces cerevisiae.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Test compound (Miglitol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (miglitol) or a control (buffer only).
-
Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding a basic solution (e.g., 0.2 M sodium carbonate).
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the inhibition data against the inhibitor concentration.
Determination of Inhibitory Kinetics (Kᵢ)
To determine the type of inhibition (competitive, non-competitive, etc.) and the inhibitory constant (Kᵢ), the α-glucosidase inhibition assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor.
Procedure:
-
Follow the general α-glucosidase inhibition assay protocol.
-
Use a matrix of substrate concentrations (e.g., ranging from below to above the Kₘ value) and inhibitor concentrations.
-
Measure the initial reaction velocities for each combination.
-
Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and calculate the Kᵢ value.[10][11]
Visualizing Mechanisms and Pathways
Mechanism of α-Glucosidase Inhibition by Miglitol
References
- 1. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miglitol, a new alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Experimental [corrected] study of hypoglycemic activity of this compound of stems of Gymnema sylvestre] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treating Diabetes Mellitus: Pharmacophore Based Designing of Potential Drugs from Gymnema sylvestre against Insulin Receptor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potential therapeutic role for aldose reductase inhibitors in the treatment of endotoxin-related inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Inactivation of alpha-glucosidase by the active-site-directed inhibitor, conduritol B epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 10. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Index of Glucocerebrosidase Inhibitors: Conduritol A, Ambroxol, and Isofagomine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Conduritol A with two other notable glucocerebrosidase (GCase) inhibitors, Ambroxol and Isofagomine. The primary goal is to offer an objective assessment based on available experimental data to aid in research and drug development efforts targeting Gaucher disease and other related neurological disorders.
Introduction to Glucocerebrosidase Inhibitors
Gaucher disease is a lysosomal storage disorder characterized by a deficiency in the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide in various tissues. Small molecule inhibitors of GCase, such as this compound, Ambroxol, and Isofagomine, are being investigated as potential therapeutic agents. These molecules can act as pharmacological chaperones, assisting in the proper folding and trafficking of mutant GCase to the lysosome, thereby increasing its activity. This guide focuses on the therapeutic index, a critical measure of a drug's safety, which compares the dose required for a therapeutic effect to the dose that causes toxicity.
Comparative Analysis of Therapeutic Index
The therapeutic index (TI) is classically defined as the ratio of the toxic dose (TD50 or LD50) to the effective dose (ED50). A higher TI indicates a wider margin of safety. This section presents the available quantitative data for this compound, Ambroxol, and Isofagomine to facilitate a comparative assessment of their potential therapeutic windows.
Table 1: Comparative Toxicity and Efficacy Data for GCase Inhibitors
| Compound | Parameter | Value | Species | Route of Administration | Citation |
| This compound | LD50 | Not available | - | - | - |
| Effective Dose (in vivo) | ~100 mg/kg (for Conduritol B Epoxide to induce Gaucher-like symptoms) | Mouse | Subcutaneous/Intraperitoneal | [1][2] | |
| Ambroxol | LD50 | ~3,000 mg/kg | Mouse | Oral | [3] |
| LD50 | ~10,000 mg/kg | Rat | Oral | [3] | |
| LD50 | 4,203 mg/kg | Rat | Oral | [4] | |
| Effective Dose (Clinical) | 150 - 1,300 mg/day | Human | Oral | [5] | |
| Effective Dose (in vivo) | 4mM in drinking water (optimal dose) | Mouse | Oral | [6] | |
| Isofagomine | LD50 | Not available (doses up to 600 mg/kg/day used in mice) | Mouse | Oral | [5][7] |
| Effective Dose (in vivo) | 20 - 600 mg/kg/day | Mouse | Oral | [5][7] | |
| IC50 (GCase inhibition) | 0.06 µM | - | In vitro | [2] |
Note: A direct calculation and comparison of the therapeutic index is challenging due to the lack of standardized data across all compounds. The provided data is collated from various sources and experimental conditions. The effective doses listed are based on observed therapeutic effects in preclinical or clinical studies and are not necessarily ED50 values from formal dose-response studies.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for these inhibitors as pharmacological chaperones involves their interaction with the GCase enzyme.
This compound and its derivatives, like Conduritol B epoxide (CBE), are active-site directed inhibitors that covalently bind to GCase, leading to its irreversible inhibition.[8] This property is utilized in creating animal models of Gaucher disease. Ambroxol and Isofagomine, on the other hand, act as pharmacological chaperones by reversibly binding to and stabilizing misfolded GCase in the endoplasmic reticulum, facilitating its transport to the lysosome where it can exert its enzymatic activity.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following are representative protocols for key experiments in the assessment of GCase inhibitors.
Protocol 1: In Vitro Glucocerebrosidase (GCase) Activity Assay
This protocol is adapted from a method utilizing the fluorescent substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Objective: To determine the inhibitory activity (IC50) of a compound on GCase.
Materials:
-
Recombinant human GCase
-
4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) substrate
-
Citrate-phosphate buffer (pH 5.4)
-
Sodium taurocholate
-
Bovine Serum Albumin (BSA)
-
Test compounds (e.g., this compound, Ambroxol, Isofagomine) dissolved in DMSO
-
Stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a GCase enzyme solution in citrate-phosphate buffer containing sodium taurocholate and BSA.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the 96-well plate, add the GCase solution to each well.
-
Add the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., CBE).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the 4-MUG substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the stop buffer.
-
Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a plate reader (Excitation: ~365 nm, Emission: ~445 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of compounds in a cell line, such as human fibroblasts.[3][4]
Objective: To determine the concentration of a compound that reduces cell viability by 50% (IC50 for cytotoxicity).
Materials:
-
Human fibroblast cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Seed fibroblasts in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
This protocol provides a general framework for determining the acute oral toxicity (LD50) of a substance in rodents.
Objective: To determine the dose of a compound that is lethal to 50% of the test animals (LD50).
Animals:
-
Healthy, young adult rodents (e.g., rats or mice), typically females.
Procedure:
-
Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.
-
Main Study:
-
Animals are fasted overnight before dosing.
-
The test compound is administered orally by gavage at a specific dose level.
-
A stepwise procedure is used, with the dose for the next group of animals being adjusted up or down based on the outcome (survival or death) in the previous group.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit method.
Protocol 4: In Vivo Efficacy Study in a Chemically-Induced Gaucher Disease Mouse Model
This protocol describes the induction of a Gaucher-like phenotype in mice using Conduritol B Epoxide (CBE) and subsequent testing of a therapeutic agent.[1][6]
Objective: To evaluate the efficacy of a test compound in reducing the pathological features of Gaucher disease in a mouse model.
Animals:
-
C57BL/6 mice or other suitable strain.
Procedure:
-
Induction of Gaucher Phenotype:
-
Administer CBE (e.g., 100 mg/kg) daily to mice via intraperitoneal or subcutaneous injection for a specified period (e.g., 7-11 days). This will inhibit GCase and lead to the accumulation of glucosylceramide.
-
-
Treatment:
-
Following the induction period, divide the mice into treatment and control groups.
-
Administer the test compound (e.g., Ambroxol, Isofagomine) orally or via another appropriate route at various doses. The control group receives a vehicle.
-
-
Assessment of Efficacy:
-
Monitor the animals for clinical signs (e.g., weight loss, motor deficits).
-
At the end of the treatment period, euthanize the animals and collect tissues (e.g., brain, liver, spleen).
-
Biochemical Analysis: Measure GCase activity and glucosylceramide levels in tissue homogenates.
-
Histological Analysis: Examine tissue sections for the presence of Gaucher cells and other pathological changes.
-
-
Data Analysis: Compare the biochemical and histological parameters between the treated and control groups to determine the efficacy of the test compound. An ED50 can be estimated by testing a range of doses and observing the dose that produces a 50% improvement in a key disease marker.
Discussion and Conclusion
A direct comparison of the therapeutic index of this compound, Ambroxol, and Isofagomine is hampered by the lack of standardized and publicly available data.
-
This compound: There is a significant gap in the publicly available data regarding the oral LD50 of this compound. Its primary use in research is as its derivative, Conduritol B epoxide, to induce a Gaucher-like phenotype in animal models, which speaks to its potent inhibitory effect. The lack of toxicity data makes an assessment of its therapeutic index impossible at this time.
-
Ambroxol: Ambroxol demonstrates a favorable toxicity profile with high LD50 values in rodents.[3][4] Clinical studies have shown efficacy in Gaucher disease patients at doses that are well-tolerated.[5] This suggests a potentially wide therapeutic window, making it a promising candidate for further development, particularly given its ability to cross the blood-brain barrier.
-
Isofagomine: While Isofagomine shows potent in vitro inhibition of GCase, its clinical development was halted due to a lack of significant clinical efficacy in a majority of patients.[5] In vivo studies in mice required high doses to achieve a therapeutic effect, and at the highest dose, some toxicity was observed.[5][7] This suggests a narrow therapeutic index in a clinical context, which ultimately limited its progression as a therapeutic agent.
References
- 1. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. | Semantic Scholar [semanticscholar.org]
- 2. Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oral ld50 values: Topics by Science.gov [science.gov]
- 7. Individualized screening for chaperone activity in Gaucher disease using multiple patient derived primary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oaepublish.com [oaepublish.com]
Benchmarking Conduritol A Against Novel Glycosidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycosidase inhibitor Conduritol A against a selection of novel inhibitors and established drugs. The following sections present quantitative data on their inhibitory efficacy, detailed experimental protocols for assessment, and visualizations of relevant biological pathways to aid in research and development efforts.
Comparative Efficacy of Glycosidase Inhibitors
The inhibitory potential of various compounds against α-glucosidase is a key metric for their evaluation as potential therapeutics, particularly for conditions like type 2 diabetes. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy; a lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound, established α-glucosidase inhibitors (Acarbose, Miglitol, and Voglibose), and a selection of novel inhibitory compounds against yeast α-glucosidase.
| Inhibitor | Type | Target Enzyme | IC50 (µM) |
| This compound | Natural Polyol | Aldose Reductase | - |
| Conduritol B epoxide (CBE) | Conduritol Derivative | Human Lysosomal α-glucosidase | >1000 µM |
| Acarbose (B1664774) | Microbial Oligosaccharide | Yeast α-glucosidase | 2.40 - 9,110 µM[1][2] |
| Miglitol | 1-deoxynojirimycin derivative | Maltase-glucoamylase | 6 µM[3] |
| Voglibose | Valienamine derivative | Rat Maltase & Sucrase | 0.0064 & 0.0039 µM[4] |
| Compound 44 | Novel Scaffold | Yeast α-glucosidase | 9.99 ± 0.43 µM[5] |
| Compound 7 | Novel Scaffold | Yeast α-glucosidase | 17.36 ± 1.32 µM[5] |
| Compound 3p | Dihydroquinazoline 3-Oxide | Yeast α-glucosidase | 0.78 ± 0.05 µM[6] |
| Compound 3c | Dihydroquinazoline 3-Oxide | Yeast α-glucosidase | 0.92 ± 0.01 µM[6] |
| Genistein (B1671435) | Isoflavone | Yeast α-glucosidase | 0.15 mM[2] |
Note: IC50 values for Acarbose can vary significantly depending on the specific assay conditions.
While this compound has demonstrated hypoglycemic effects, its primary mode of action appears to be the inhibition of aldose reductase rather than direct, potent inhibition of α-glucosidase.[7][8] In contrast, its derivative, Conduritol B epoxide (CBE), is a known irreversible inhibitor of some glucosidases, though it shows weak activity against human lysosomal α-glucosidase.[9]
Novel inhibitors, such as the quinazoline (B50416) derivatives (3p and 3c) and novel scaffold compounds (44 and 7), exhibit potent α-glucosidase inhibition, with some demonstrating significantly lower IC50 values than the established drug Acarbose in certain assays.[5][6] Isoflavones like genistein also show notable inhibitory activity.[2]
Experimental Protocols
A standardized in vitro α-glucosidase inhibition assay is crucial for the comparative evaluation of different inhibitors. The following protocol outlines a common method used in the cited research.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8)
-
Test inhibitors (this compound, novel compounds, etc.)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.2 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test inhibitors and Acarbose in the appropriate solvent (e.g., DMSO, then diluted in buffer).
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a specific volume of the test inhibitor solution (or control).
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate at the same temperature for a defined period (e.g., 15 minutes).
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic cleavage of pNPG.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing a Key Signaling Pathway
The inhibition of α-glucosidases located in the endoplasmic reticulum (ER) has significant implications for glycoprotein (B1211001) folding and quality control. The ER quality control cycle, involving the chaperones calnexin (B1179193) and calreticulin, is a critical pathway affected by such inhibitors.
Caption: The Calnexin-Calreticulin cycle for glycoprotein quality control in the ER.
This pathway ensures that only correctly folded glycoproteins are transported out of the ER. Inhibition of Glucosidase I and II by compounds like certain iminosugar derivatives can disrupt this cycle, leading to the accumulation of misfolded proteins and potentially inducing ER stress. This mechanism is a key area of investigation for antiviral and other therapeutic strategies.
Experimental Workflow Visualization
The process of screening and characterizing novel glycosidase inhibitors follows a structured workflow, from initial high-throughput screening to detailed kinetic analysis.
Caption: A typical workflow for the discovery and characterization of novel glycosidase inhibitors.
This systematic approach allows for the efficient identification and validation of promising new therapeutic candidates from large and diverse chemical libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. Yeast α-glucosidase inhibition by isoflavones from plants of Leguminosae as an in vitro alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Miglitol [pdb101.rcsb.org]
- 4. Voglibose (CAS 83480-29-9): R&D Systems [rndsystems.com]
- 5. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
A Researcher's Guide to the Statistical Validation of Glucocerebrosidase Inhibition Data
This guide provides a comparative analysis of enzyme inhibitors targeting glucocerebrosidase (GCase), a critical lysosomal enzyme implicated in Gaucher disease and Parkinson's disease.[1][2] We focus on the statistical validation of inhibition data, using Conduritol B Epoxide (CBE), a well-characterized irreversible inhibitor, as a primary example.[1][3] This document offers detailed experimental protocols, comparative data on alternative inhibitors, and a clear workflow for robust statistical analysis, intended for researchers and professionals in drug development.
Note: While the topic specifies Conduritol A, the vast body of research on GCase inhibition and relevant comparative data centers on Conduritol B Epoxide (CBE). This compound is primarily recognized as an inhibitor of aldose reductase.[4][5] Therefore, this guide will focus on CBE to provide a meaningful and data-supported comparison.
Mechanism of Action: Covalent Inhibition
Conduritol B Epoxide is a mechanism-based, irreversible inhibitor that covalently binds to the catalytic nucleophile (Glu340) in the active site of GCase.[1] This covalent modification permanently inactivates the enzyme. This mechanism is distinct from reversible inhibitors, which bind non-covalently.
Experimental Protocols
Accurate validation requires standardized and reproducible experimental design. Below is a typical protocol for determining GCase inhibitory activity in vitro.
Protocol 1: In Vitro GCase Activity Assay
This assay measures GCase activity by monitoring the hydrolysis of the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).
Materials:
-
Purified recombinant human GCase
-
Assay Buffer: Citrate-phosphate buffer (pH 5.4) containing sodium taurocholate and BSA.[6]
-
Substrate: 4-MUG solution in assay buffer.
-
Inhibitors: Conduritol B Epoxide (CBE) and other compounds of interest, prepared in serial dilutions.
-
Stop Solution: 0.5 M Sodium Carbonate, pH 10.7.[7]
-
96-well black, flat-bottom microplates.
-
Fluorometer (Excitation: 350-365 nm, Emission: 445-460 nm).[7]
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitors (e.g., CBE, Ambroxol) in the assay buffer.
-
Enzyme & Inhibitor Incubation: Add 10 µL of purified GCase solution to each well. Add 10 µL of the inhibitor dilution or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 80 µL of pre-warmed 4-MUG substrate solution.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stop solution.[7]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]
References
- 1. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GBA inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. Lysosomal GCase (glucocerebrosidase) activity assay [protocols.io]
- 7. benchchem.com [benchchem.com]
Comparative Docking Analysis of Conduritol A and Other Glycosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of Conduritol A and other prominent glycosidase inhibitors. The objective is to offer a clear, data-driven comparison of their potential binding affinities to key enzyme targets, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Introduction to Glycosidase Inhibition
Glycosidases are a class of enzymes crucial for the breakdown of complex carbohydrates into simpler sugars. The inhibition of these enzymes, particularly alpha-glucosidase, is a key therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, these inhibitors can reduce the postprandial glucose spike. This compound, a cyclitol, has been investigated as a potential glycosidase inhibitor. This guide compares its in-silico performance with other known inhibitors, such as the drug acarbose (B1664774) and the iminosugar deoxynojirimycin (DNJ).
Comparative Docking Performance
Molecular docking simulations predict the binding affinity between a ligand (inhibitor) and a protein (enzyme). This is typically quantified by the binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are experimentally determined values that measure the potency of an inhibitor; lower values indicate greater potency.
The following table summarizes the available quantitative data for this compound and other selected inhibitors against alpha-glucosidase. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental and computational conditions.
| Inhibitor | Target Enzyme | Binding Energy (kcal/mol) | IC50 (µM) | Ki (µM) |
| This compound | Alpha-amylase | -5.7[1] | - | - |
| Alpha-glucosidase | -6.3[1] | - | - | |
| Catechin | Alpha-amylase | -5.4[1] | - | - |
| Alpha-glucosidase | -6.0[1] | - | - | |
| Quercetin | Alpha-amylase | -5.1[1] | - | - |
| Alpha-glucosidase | -5.7[1] | - | - | |
| Acarbose | Alpha-glucosidase | -16.1[2] | 38.3[2] | 264.46 |
| Deoxynojirimycin (DNJ) | Alpha-glucosidase | - | 222.4 ± 0.5[3] | - |
| N-alkyl-DNJ Derivative (Compound 43) | Alpha-glucosidase | - | 30.0 ± 0.6[3] | 10[3] |
Experimental Protocols
Molecular Docking Protocol for Alpha-Glucosidase Inhibitors
This section outlines a representative methodology for performing molecular docking studies with inhibitors like this compound against alpha-glucosidase, using AutoDock Vina.
1. Software and Resources:
-
AutoDock Tools (ADT): Used for preparing protein and ligand files.
-
AutoDock Vina: The docking program for predicting binding modes and affinities.[4]
-
Discovery Studio: For visualization of protein-ligand interactions.
-
Protein Data Bank (PDB): Source for the 3D structure of the target enzyme (e.g., Saccharomyces cerevisiae α-glucosidase, PDB ID: 3A4A).[5][6]
-
PubChem Database: Source for the 3D structures of ligands (e.g., this compound).
2. Receptor Preparation:
-
The 3D crystal structure of alpha-glucosidase is downloaded from the PDB.
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned using AutoDock Tools.
-
The prepared protein structure is saved in the PDBQT file format.
3. Ligand Preparation:
-
The 3D structure of the inhibitor (e.g., this compound) is downloaded from the PubChem database.
-
The ligand's structure is optimized to its lowest energy conformation.
-
Gasteiger charges are computed, and rotatable bonds are defined using AutoDock Tools.
-
The prepared ligand is saved in the PDBQT file format.
4. Docking Simulation (AutoDock Vina):
-
Grid Box Definition: A grid box is centered on the active site of the enzyme. The dimensions are set to encompass the entire active site, for example, 40 x 40 x 40 Å.[2]
-
Configuration File: A configuration file is created specifying the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the exhaustiveness of the search (typically set to 8 or higher for more thorough sampling).
-
Execution: AutoDock Vina is run from the command line, using the configuration file as input.
-
Analysis of Results: The output file contains the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed using software like Discovery Studio.
In Vitro Alpha-Glucosidase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against alpha-glucosidase.
1. Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae.
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Test inhibitor (e.g., this compound).
-
Acarbose as a positive control.
-
Phosphate buffer (pH 6.8).
-
Sodium carbonate (Na2CO3) solution to stop the reaction.
-
96-well microplate reader.
2. Procedure:
-
A solution of alpha-glucosidase is pre-incubated with various concentrations of the test inhibitor for a defined period.
-
The enzymatic reaction is initiated by adding the pNPG substrate.
-
The reaction mixture is incubated at 37°C.
-
The reaction is stopped by adding sodium carbonate solution.
-
The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Workflow for Comparative Docking Studies
Caption: General workflow for in-silico comparative docking studies.
Signaling Pathway Affected by Alpha-Glucosidase Inhibition
Inhibition of intestinal alpha-glucosidase reduces glucose absorption, which in turn affects various downstream signaling pathways. One such pathway involves bile acid signaling through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5), which play roles in glucose and lipid metabolism.[7]
Caption: Effect of α-glucosidase inhibition on bile acid signaling.
References
- 1. journaljalsi.com [journaljalsi.com]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 5. Design, synthesis, molecular docking, and in vitro α-glucosidase inhibitory activities of novel 3-amino-2,4-diarylbenzo[4,5]imidazo[1,2-a]pyrimidines against yeast and rat α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Conduritol A: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for both personal safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Conduritol A. Adherence to these procedures is critical. While specific data for this compound is limited, the following guidelines are based on the safety protocols for the closely related compound, Conduritol B Epoxide, and general hazardous chemical waste disposal procedures.
Immediate Safety and Hazard Information
This compound should be handled as a potentially hazardous substance. Based on data for the related compound, Conduritol B Epoxide, the primary hazards are likely to be skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of many research chemicals have not been thoroughly investigated, and therefore, they should be handled with care.
Hazard Classification Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319 |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | H335 |
This data is synthesized from safety data sheets for the related compound Conduritol B Epoxide.
Personal Protective Equipment (PPE)
When handling this compound, wearing appropriate personal protective equipment is mandatory to minimize exposure.[1]
| Equipment | Specification |
| Eye Protection | Eyeshields or safety glasses.[1] |
| Hand Protection | Protective gloves.[1] |
| Respiratory Protection | Type N95 (US) or equivalent respirator.[1] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocol outlines the recommended process for the disposal of this compound, based on general chemical waste disposal guidelines and information from safety data sheets for related compounds.[1]
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).[1]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof screw-on cap.[4][5] Do not use food containers.[4]
-
Segregate this compound waste from other incompatible chemical waste streams, such as acids and bases.[4]
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE as specified in the table above.[1]
3. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound waste into the designated container.[5]
-
Liquid Waste (Solutions): Do not pour this compound solutions down the drain.[1][6] Collect them in a sealed, labeled container.
-
Contaminated Materials: Place items such as contaminated gloves, absorbent paper, and pipette tips in a clear plastic bag, which should then be placed in the designated solid waste container.[5]
-
Empty Glassware: Rinse any empty glassware that contained this compound with a suitable solvent (e.g., DMSO, methanol, ethanol).[1][7] Collect the rinsate as hazardous waste.[1][8] After a triple rinse, the glassware may be disposed of in the trash, though it is best to reuse it for compatible waste collection.[8]
4. Labeling of Waste Container:
-
Label the waste container with a "Hazardous Waste" tag.[5][8]
-
The label must clearly identify the contents, including "this compound" and any other chemicals present, with their approximate concentrations.[9]
5. Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][4]
-
The storage area should be clearly marked as a hazardous waste accumulation point.[1]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]
6. Disposal:
-
Dispose of the this compound waste through a licensed hazardous waste disposal company.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound or a related compound if a specific one is unavailable.[1]
7. Spill Procedures:
-
In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1]
-
Contain the spill and clean it up with an absorbent material.[1]
-
Place the contaminated material in a sealed container for disposal as hazardous waste.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. acs.org [acs.org]
- 7. This compound | CAS:526-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling Conduritol A
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling Conduritol A, the use of appropriate personal protective equipment is mandatory.[1] The following table summarizes the recommended PPE based on information for Conduritol B Epoxide, a related hazardous substance.[1]
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety glasses or goggles.[1][2][3] A face shield may be necessary for splash protection. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile or neoprene).[1][4][5] | Prevents skin contact, as the compound may cause skin irritation.[2][3][6] |
| Respiratory Protection | A NIOSH-approved N95 or equivalent respirator.[1] | Protects against inhalation of the powdered compound, which may cause respiratory irritation.[2][3][6] |
| Protective Clothing | A laboratory coat or disposable gown.[5] | Provides a barrier against accidental spills and contamination of personal clothing. |
Operational Plan: Handling this compound Powder
Adherence to a strict operational protocol is essential to ensure the safe handling of this compound.
Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to control dust and potential exposure.[2][3]
-
Gather Materials: Before starting, ensure all necessary equipment and materials are within reach, including PPE, weighing instruments, spatulas, and waste containers.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Avoid Dust Formation: Handle the powder gently to minimize the generation of airborne dust.[2]
-
Weighing: If weighing the compound, do so within the designated ventilated enclosure. Use a draft shield on the balance to prevent air currents from dispersing the powder.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[2] In case of accidental contact, follow the first aid measures outlined below.
-
No Mouth Pipetting: Mouth pipetting is strictly forbidden.[7]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3][6]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[2][3][6] Remove contaminated clothing and wash it before reuse.[2]
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for all this compound waste, including unused product and contaminated materials (e.g., gloves, pipette tips, weighing paper).[1]
-
Compatibility: Ensure the waste container is made of a material compatible with the chemical.[1]
-
Rinsate Collection: Glassware that has contained this compound should be rinsed with a suitable solvent (e.g., DMSO, water), and the rinsate must be collected as hazardous waste.[1] Do not pour any solutions down the drain.[1]
Storage and Disposal:
-
Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
-
Professional Disposal: Dispose of all this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[1] Provide the disposal company with a copy of the available Safety Data Sheet (for Conduritol B Epoxide, noting the relation to this compound).[1]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CONDURITOL B EPOXIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Plant Products [plantproducts.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. Laboratory Safety Rules | Second Faculty of Medicine, Charles University [lf2.cuni.cz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
